molecular formula C7H6BrIO B1529192 2-Bromo-4-iodobenzyl alcohol CAS No. 1261648-93-4

2-Bromo-4-iodobenzyl alcohol

Cat. No.: B1529192
CAS No.: 1261648-93-4
M. Wt: 312.93 g/mol
InChI Key: YMEXRVNZYXNDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-iodobenzyl alcohol is a useful research compound. Its molecular formula is C7H6BrIO and its molecular weight is 312.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXRVNZYXNDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of (2-bromo-4-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural determination of (2-bromo-4-iodophenyl)methanol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind experimental choices. The described workflow constitutes a self-validating system, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to ensure the highest degree of confidence in structural assignment.

Introduction: The Imperative for Rigorous Structure Verification

Halogenated benzyl alcohols are pivotal building blocks in modern synthetic and medicinal chemistry.[1] The specific placement of different halogen atoms on the aromatic scaffold dramatically influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential biological activity.[1] Consequently, the unequivocal confirmation of the regiospecific arrangement of substituents is not merely a procedural step but a critical prerequisite for meaningful downstream research and development. The target molecule, (2-bromo-4-iodophenyl)methanol (C₇H₆BrIO), presents a distinct spectroscopic challenge due to its trisubstituted aromatic ring, requiring a synergistic application of modern analytical techniques for complete characterization.

Section 1: Foundational Analysis: Mass Spectrometry

The initial and most fundamental step in structure elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a precise mass measurement that can validate the molecular formula.

Expertise & Causality:

For a molecule containing bromine, mass spectrometry offers more than just the molecular weight; it provides a distinct isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[2] This results in a characteristic pair of peaks in the mass spectrum—the molecular ion peak (M) and an "M+2" peak—of almost equal intensity.[2] Iodine, conversely, is monoisotopic (¹²⁷I), meaning it does not contribute an M+2 peak.[3] The observation of this specific 1:1 M/M+2 pattern is a powerful diagnostic tool, immediately confirming the presence of a single bromine atom in the structure.

Expected Mass Spectrometry Data
ParameterExpected ValueRationale
Molecular Formula C₇H₆BrIOBased on the compound name.
Monoisotopic Mass 311.8647 DaCalculated for ¹²C₇H₆⁷⁹Br¹²⁷IO.[4]
Molecular Ion Peaks m/z ≈ 311.86 (M), 313.86 (M+2)Corresponds to ions containing ⁷⁹Br and ⁸¹Br, respectively.
Isotopic Ratio (M:M+2) Approximately 1:1Characteristic signature for a compound with one bromine atom.
Key Fragments [M-H₂O]⁺, [M-Br]⁺, [M-I]⁺Expected fragmentation pathways involve the loss of water from the alcohol, or cleavage of the relatively weak carbon-halogen bonds.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of (2-bromo-4-iodophenyl)methanol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion M⁺•.

  • Data Analysis:

    • Verify the exact mass of the molecular ion peak against the theoretical value for C₇H₆BrIO. The mass accuracy should be within 5 ppm.

    • Analyze the isotopic distribution pattern of the molecular ion cluster. Confirm the presence and relative intensity of the M and M+2 peaks to validate the presence of one bromine atom.

Section 2: Mapping the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of atomic connectivity.

The Proton Environment: ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Expertise & Causality: For (2-bromo-4-iodophenyl)methanol, the aromatic region is particularly informative. The substitution pattern (1-CH₂OH, 2-Br, 4-I) leaves three adjacent aromatic protons. Their coupling patterns (spin-spin splitting) provide direct evidence of their relative positions. We expect to see one doublet, one doublet of doublets, and one small doublet, confirming the 1,2,4-trisubstituted pattern. The methylene (-CH₂) protons, being adjacent to a stereocenter-free carbon and not coupled to other protons, should appear as a clean singlet.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OH1.8 - 2.5Broad SingletN/A1H
-CH₂OH~ 4.70SingletN/A2H
Ar-H5~ 7.55Doublet of DoubletsJ ≈ 8.2, 1.81H
Ar-H6~ 7.25DoubletJ ≈ 8.21H
Ar-H3~ 7.85DoubletJ ≈ 1.81H
The Carbon Skeleton: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronic effects of the substituents.

Expertise & Causality: We expect to see 7 distinct signals: 6 for the aromatic carbons and 1 for the methylene carbon. The carbons directly bonded to the electronegative halogens (C2-Br and C4-I) and the oxygen-bearing carbon (C1) will be shifted to characteristic frequencies, allowing for preliminary assignment.

Establishing Connectivity: 2D NMR Spectroscopy

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the connectivity between the aromatic protons H-3, H-5, and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of carbon signals for CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for establishing the overall structure. For instance, correlations from the methylene (-CH₂) protons to the aromatic carbons C1, C2, and C6 will definitively link the hydroxymethyl group to the correct position on the ring.

Caption: Key HMBC correlations from methylene protons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure adequate signal-to-noise by using a sufficient number of scans (e.g., 16).

  • ¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as necessary.

Section 3: Functional Group Verification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Causality:

The IR spectrum provides confirmatory evidence for key functional groups predicted by the structure. The most prominent and diagnostic feature for (2-bromo-4-iodophenyl)methanol will be a broad absorption band in the high-frequency region (3200-3600 cm⁻¹), which is characteristic of the O-H stretching vibration of an alcohol.[6] This, combined with C-O stretching and characteristic aromatic C=C and C-H absorptions, validates the "benzyl alcohol" portion of the molecule.

Expected IR Absorption Data

Wavenumber (cm⁻¹)Vibration TypeIntensity
3600 - 3200O-H stretch (alcohol)Strong, Broad
3100 - 3000C-H stretch (aromatic)Medium
2960 - 2850C-H stretch (aliphatic -CH₂)Medium
1600 - 1450C=C stretch (aromatic ring)Medium-Strong
1260 - 1000C-O stretch (primary alcohol)Strong
< 800C-Br, C-I stretchMedium
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid (2-bromo-4-iodophenyl)methanol directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Section 4: Integrated Spectroscopic Analysis Workflow

The strength of this analytical approach lies not in any single technique, but in the convergence of all data to support a single structural hypothesis. The workflow is a system of cross-validation.

Elucidation_Workflow cluster_input cluster_analysis Analytical Stages cluster_data cluster_validation Sample Sample: (2-bromo-4-iodophenyl)methanol MS Mass Spectrometry (HRMS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR IR Infrared Spectroscopy (FTIR) Sample->IR MS_Data Molecular Formula (C₇H₆BrIO) Isotopic Pattern (1x Br) MS->MS_Data NMR_Data Connectivity Map (C-H Framework) NMR->NMR_Data IR_Data Functional Groups (-OH, Ar-ring) IR->IR_Data Validation Data Convergence & Cross-Validation MS_Data->Validation NMR_Data->Validation IR_Data->Validation Structure Confirmed Structure Validation->Structure

Caption: Integrated workflow for structure elucidation.

Summary of Convergent Evidence
TechniqueObservationInterpretation
HRMS Exact mass of 311.8647; M/M+2 ratio of ~1:1.Confirms molecular formula C₇H₆BrIO and the presence of one bromine atom.
¹H NMR 3 aromatic protons with d, dd, d splitting; 1 singlet for 2H at ~4.7 ppm.Confirms a 1,2,4-trisubstituted aromatic ring and a benzylic alcohol moiety.
¹³C NMR 7 distinct signals (6 aromatic, 1 aliphatic).Consistent with the proposed structure's symmetry.
2D NMR HMBC from -CH₂ protons to C1, C2, and C6.Unambiguously places the hydroxymethyl group at C1, adjacent to the bromine at C2.
FTIR Broad band at ~3400 cm⁻¹; strong band at ~1050 cm⁻¹.Confirms the presence of the alcohol (-OH) and C-O functional groups.

Conclusion

The structural elucidation of (2-bromo-4-iodophenyl)methanol is achieved through a systematic and integrated analytical strategy. By leveraging the specific strengths of mass spectrometry, 1D/2D NMR spectroscopy, and infrared spectroscopy, a web of interconnected data is generated. Each piece of evidence independently supports and is validated by the others, removing ambiguity and leading to a definitive structural assignment. This rigorous, multi-technique approach represents the gold standard in chemical analysis, ensuring the fidelity of materials used in research and development.

References

  • Guimarães, C. R. W., et al. (2025). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemistrySelect. Available at: [Link]

  • Mishra, V., et al. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics. Available at: [Link]

  • ResearchGate. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Available at: [Link]

  • American Chemical Society. (2025). OH-Detected Aromatic Microsolvation of an Organic NO Radical: Halogenation Controls the Solvation Side. The Journal of Physical Chemistry A. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Available at: [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromobenzyl alcohol. PubChem Compound Database. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Bromobenzyl alcohol. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Bromobenzyl alcohol. NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-iodobenzyl alcohol. PubChem Compound Database. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodobutane. Available at: [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-4-iodobenzyl alcohol (CAS 1261648-93-4)

This guide provides a comprehensive technical overview of this compound, a uniquely functionalized building block for advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document explores the compound's properties, synthesis, reactivity, and critical applications, with a focus on its role in constructing complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Profile

This compound is a tri-functionalized aromatic compound, offering three distinct points for chemical modification: a nucleophilic hydroxyl group, and two halogen atoms (bromine and iodine) with differential reactivity suitable for sequential cross-coupling reactions. This strategic arrangement of functional groups makes it a highly valuable intermediate in multi-step synthetic campaigns.[1][2]

Physicochemical & Structural Data

The fundamental properties of this compound are summarized below, based on data from commercial suppliers.[1]

PropertyValueSource
CAS Number 1261648-93-4[1][3]
Molecular Formula C₇H₆BrIO[1]
Molecular Weight 312.93 g/mol [1][4]
Physical Form Solid
Boiling Point 323.20 °C (Predicted)[1]
Flash Point 149.30 °C (Predicted)[1]
Purity Typically ≥95-97%[5]
Storage Keep in a dark place, sealed in dry, room temperature (10°C - 25°C)[1]
SMILES C1=CC(=C(C=C1I)Br)CO[1]
InChI Key YMEXRVNZYXNDDN-UHFFFAOYSA-N

Synthesis & Manufacturing

While detailed academic publications on the specific synthesis of this compound are not prevalent, its structure strongly suggests a primary synthesis route via the reduction of its corresponding aldehyde, 2-Bromo-4-iodobenzaldehyde (CAS 1261470-87-4). This precursor is commercially available from various suppliers.[6][7] The reduction of an aromatic aldehyde to a benzyl alcohol is a fundamental and high-yielding transformation in organic chemistry.

Proposed Synthetic Workflow: Reduction of Aldehyde

The choice of reducing agent is critical and depends on the desired scale, cost, and functional group tolerance. Sodium borohydride (NaBH₄) is a mild, selective, and cost-effective choice for this transformation, well-suited for laboratory-scale synthesis due to its high chemoselectivity for aldehydes over other potentially reducible groups.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product A 2-Bromo-4-iodobenzaldehyde (CAS 1261470-87-4) B Reduction A->B 1. NaBH₄ 2. Methanol/DCM 3. Aqueous Workup C This compound (CAS 1261648-93-4) B->C

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure based on standard chemical principles and should be performed by qualified personnel with appropriate safety measures.

  • Reaction Setup: To a round-bottom flask charged with 2-Bromo-4-iodobenzaldehyde (1.0 eq), add a suitable solvent system such as a 1:1 mixture of Dichloromethane (DCM) and Methanol. Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot (the alcohol product) indicates reaction completion. This typically takes 1-2 hours.

  • Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M Hydrochloric Acid (HCl) at 0 °C until the effervescence ceases.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity & Strategic Applications

The synthetic utility of this compound stems from its three distinct functional handles, which can be addressed with high selectivity. This makes it an exemplary building block for constructing molecules requiring precise spatial arrangement of different substituents.[1]

Reactivity cluster_OH Alcohol (OH) Reactions cluster_I Iodo (I) Reactions (More Reactive) cluster_Br Bromo (Br) Reactions (Less Reactive) main This compound OH_Node OH main->OH_Node Nucleophilic Site I_Node I main->I_Node Cross-Coupling Site 1 Br_Node Br main->Br_Node Cross-Coupling Site 2 Ether Williamson Ether Synthesis (e.g., + R-X, Base) OH_Node->Ether Ester Esterification (e.g., + R-COCl, Base) OH_Node->Ester Oxidation Oxidation (e.g., PCC, DMP) OH_Node->Oxidation Mesylation Activation (e.g., + MsCl, Base) OH_Node->Mesylation Suzuki_I Suzuki Coupling (e.g., + R-B(OH)₂, Pd cat.) I_Node->Suzuki_I Sonogashira_I Sonogashira Coupling (e.g., + R-C≡CH, Pd/Cu cat.) I_Node->Sonogashira_I Heck_I Heck Coupling I_Node->Heck_I Suzuki_Br Suzuki Coupling Br_Node->Suzuki_Br Sonogashira_Br Sonogashira Coupling Br_Node->Sonogashira_Br Buchwald Buchwald-Hartwig Amination Br_Node->Buchwald

Caption: Reactivity map showing the orthogonal reaction sites.

The key to its utility is the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will undergo oxidative addition to a Pd(0) catalyst under milder conditions than the C-Br bond. This allows for selective functionalization first at the iodo position, followed by a second, different coupling at the bromo position.

Application in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[8][9][10] They consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.[9][] this compound is an ideal scaffold for synthesizing the linker and attaching the two ligands in a controlled manner.

Workflow: PROTAC Linker Synthesis

The following workflow illustrates how this compound can be used to synthesize a PROTAC.

PROTAC_Workflow A 2-Bromo-4-iodobenzyl alcohol B Step 1: Couple Target Ligand (L1) at Iodo-position A->B Suzuki Coupling (L1-B(OH)₂) C L1-Aryl(Br)-CH₂OH B->C D Step 2: Modify Alcohol to Linker Attachment Point (e.g., alkyne) C->D e.g., Mitsunobu or Mesylation/Substitution E L1-Aryl(Br)-CH₂-Linker D->E F Step 3: Couple E3 Ligase Ligand (L2) at Bromo-position E->F Suzuki or Buchwald Coupling G Final PROTAC L1-Aryl(L2)-CH₂-Linker F->G

Caption: A strategic workflow for PROTAC synthesis.

Protocol: Derivatization for Linker Attachment

This protocol describes the conversion of the benzyl alcohol to a benzyl bromide, a key step to enable ether linkage formation with a PEG-based linker, a common component in PROTACs.[12]

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere. Cool the solution to 0 °C.

  • Bromination: Add Phosphorus tribromide (PBr₃, 0.5 eq) dropwise to the cold solution. Causality Note: PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides with minimal side reactions and easy workup.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Monitor by TLC until the starting alcohol is consumed (typically 2-4 hours).

  • Workup: Slowly pour the reaction mixture over ice water to quench the excess PBr₃. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(bromomethyl)-4-iodobenzene, which can be used in subsequent steps without further purification. This intermediate is now primed for nucleophilic substitution by a linker molecule.

Safety & Handling

As with any halogenated organic compound, this compound should be handled with care in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[13]

  • Personal Protective Equipment (PPE): Standard PPE including safety goggles, a lab coat, and chemical-resistant gloves are mandatory.

Conclusion

This compound is more than a simple intermediate; it is a strategic tool for medicinal chemists and drug discovery scientists. Its pre-installed, orthogonally reactive handles provide a reliable and efficient platform for the convergent synthesis of complex molecules. The ability to selectively functionalize the iodo, bromo, and alcohol moieties allows for the rapid generation of compound libraries and the systematic optimization of molecular properties, particularly in the development of next-generation therapeutics like PROTACs.

References

  • This compound | CAS 1261648-93-4. Chemical-Suppliers.com. [Link]

  • 2-Bromo-5-fluoro-4-iodobenzyl alcohol | C7H5BrFIO | CID 122237141. PubChem. [Link]

  • This compound | C7H6BrIO | CID 91883112. PubChem. [Link]

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. National Institutes of Health (NIH). [Link]

  • Preparation method of 2-bromo-5-iodo-benzyl alcohol - CN113233957A.
  • The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health (NIH). [Link]

  • Supporting Information for Catalytic Hydrogenation of Esters. The Royal Society of Chemistry. [Link]

  • China 4-Iodobenzyl Alcohol Manufacturer and Supplier, Factory. Lizhuo Pharmaceutical. [Link]

  • Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde. ResearchGate. [Link]

  • Bromination of substituted benzaldehydes - US4551557A.
  • p-BROMOBENZALDEHYDE. Organic Syntheses. [Link]

  • 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,2,2-trifluoroethene. CAS Common Chemistry. [Link]

  • 4-Bromo-2-iodobenzaldehyde | C7H4BrIO | CID 53231310. PubChem. [Link]

  • Reduction of Bromo- and Iodo-2,6-bis(diphenylphosphanylmethyl)benzene with Magnesium and Calcium. ResearchGate. [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journals. [Link]

  • Bromobenzyl cyanide. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physical and spectroscopic properties of 2-Bromo-4-iodobenzyl alcohol (CAS No. 1261648-93-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes empirical data with theoretical insights to offer a practical understanding of this important chemical intermediate. We will explore not just the "what" but the "why" behind its characteristics, grounded in established analytical methodologies.

Introduction: A Versatile Halogenated Building Block

This compound is a disubstituted aromatic alcohol. Its structure, featuring a benzyl alcohol core with bromine and iodine atoms at positions 2 and 4 respectively, makes it a highly valuable and versatile building block in organic synthesis. The differential reactivity of the bromo and iodo substituents allows for selective functionalization through various cross-coupling reactions, while the benzyl alcohol moiety can undergo oxidation, esterification, or nucleophilic substitution.[1][2] This trifunctional nature is particularly sought after in the synthesis of complex molecules and pharmaceutical intermediates.[1]

Core Physicochemical Properties

The physical state and behavior of a compound are dictated by its molecular structure. The presence of two heavy halogen atoms (Br and I) and a polar hydroxyl group on a benzene ring in this compound results in a unique set of properties. The high molecular mass contributes to strong intermolecular van der Waals forces, while the -OH group allows for hydrogen bonding. These forces collectively influence its melting point, boiling point, and solubility.

A summary of its key physical properties is presented below.

PropertyValueSource / Comment
CAS Number 1261648-93-4[2][3]
Molecular Formula C₇H₆BrIO[2]
Molecular Weight 312.93 g/mol [2]
Appearance Crystalline solidBased on synthesis protocol yielding crystals.[1]
Melting Point Not explicitly reported. Estimated > 100 °C.The related isomer, 2-Bromo-5-iodobenzyl alcohol, melts at 112-116 °C.
Boiling Point 323.20 °C[2]
Flash Point 149.30 °C[2]
Solubility Insoluble in water; Soluble in organic solvents.Predicted based on structural analogs.[4][5]
Storage Store at 10°C - 25°C[2]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. Below, we detail the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

A reported ¹H NMR spectrum in DMSO-d₆ provides a clear proton signature for the molecule.[1]

  • ¹H NMR (40MHz, DMSO-d₆) δ:

    • 7.65 (d, J=2.4Hz, 1H): This doublet corresponds to the proton at position 3 of the benzene ring. It is split only by the proton at position 5, hence it appears as a doublet with a small meta-coupling constant.

    • 7.53 (d, J=8.5Hz, 1H): This doublet is assigned to the proton at position 6. It shows a larger ortho-coupling with the proton at position 5.

    • 7.40 (dd, J=8.5, 2.4Hz, 1H): This doublet of doublets represents the proton at position 5. It is coupled to both the proton at position 6 (ortho-coupling, J=8.5Hz) and the proton at position 3 (meta-coupling, J=2.4Hz).

    • 5.58 (t, J=5.4Hz, 1H): This triplet is the signal for the hydroxyl (-OH) proton. It is coupled to the two adjacent protons of the methylene (-CH₂) group.

    • 4.49 (d, J=5.4Hz, 2H): This doublet corresponds to the two protons of the benzylic methylene (-CH₂OH) group. The signal is split by the hydroxyl proton.

The diagram below illustrates the assignment of protons in the ¹H NMR spectrum.

¹H NMR spectral assignments for this compound.
Infrared (IR) Spectroscopy

While specific IR data is not available in the searched literature, the spectrum can be predicted based on its functional groups. Key expected absorptions include:

  • ~3200-3600 cm⁻¹ (broad): O-H stretching of the alcohol group, typically broad due to hydrogen bonding.

  • ~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹ (sharp): Aliphatic C-H stretching from the -CH₂- group.

  • ~1550-1600 cm⁻¹: C=C stretching within the aromatic ring.

  • ~1000-1260 cm⁻¹: C-O stretching of the primary alcohol.

  • ~500-600 cm⁻¹: C-I stretching.

  • ~550-650 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

In mass spectrometry, this compound would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and iodine (¹²⁷I, monoisotopic). The primary fragmentation pathway would likely involve the loss of the hydroxyl group or cleavage of the benzyl C-C bond.

Experimental Determination of Physical Properties

To ensure scientific integrity, all physical properties must be determined using validated experimental protocols. The following section outlines standard methodologies.

Melting Point Determination (Capillary Method)

Causality: The melting point is a robust indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities. This protocol relies on the precise visual detection of the phase transition from solid to liquid.

Protocol:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the closed end.

  • Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Mel-Temp).

  • Measurement:

    • Heat the apparatus rapidly to about 15-20 °C below the expected melting point (est. 112-116 °C based on isomer).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: The melting point is reported as the range T₁-T₂.

The workflow for this self-validating system is depicted below.

Melting_Point_Workflow SamplePrep Sample Preparation (Dry & Pulverize) CapillaryLoad Capillary Loading (2-3 mm height) SamplePrep->CapillaryLoad Ensure fine powder ApparatusSetup Instrument Setup (e.g., Mel-Temp) CapillaryLoad->ApparatusSetup RapidHeat Rapid Heating Phase (to ~T_exp - 20°C) ApparatusSetup->RapidHeat SlowHeat Slow Heating Phase (1-2°C / min) RapidHeat->SlowHeat Approach expected MP Observation Observe & Record (T1: First drop, T2: All liquid) SlowHeat->Observation Ensure equilibrium Report Report as Range (T1 - T2) Observation->Report

Workflow for Melting Point Determination.
Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The large, nonpolar, halogenated aromatic structure of this compound is expected to dominate its solubility profile, making it favorable for dissolution in nonpolar organic solvents over polar protic solvents like water.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Dichloromethane, Hexane, DMSO).

  • Sample Measurement: Add a fixed mass (e.g., 10 mg) of this compound to a vial.

  • Titration: Add the selected solvent dropwise or in small, measured aliquots (e.g., 100 µL) to the vial at a constant temperature (e.g., 25 °C).

  • Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.

  • Quantification: Record the volume of solvent required to completely dissolve the solute.

  • Reporting: Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Safety and Handling

Based on available data for the compound and its structural analogs, this compound should be handled with care.

  • Hazard Statement: H302 - Harmful if swallowed.[2]

  • Precautionary Measures: Analogous compounds are known to cause skin and serious eye irritation.[6][7][8][9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a solid crystalline compound with a high boiling point, reflecting its significant molecular weight and potential for intermolecular interactions. Its spectroscopic data, particularly the detailed ¹H NMR spectrum, provides an unambiguous fingerprint for its structural verification. While some physical properties like a precise melting point and density are not yet reported in widely accessible literature, they can be reliably estimated and determined using the standard, self-validating protocols outlined in this guide. This combination of known data and established methodology provides researchers with the critical information needed to effectively utilize this versatile intermediate in their synthetic endeavors.

References

  • Preparation method of 2-bromo-5-iodo-benzyl alcohol. CN113233957A.
  • Bromobenzyl cyanide. Wikipedia. [Link]

  • 2-Bromobenzyl alcohol | C7H7BrO. PubChem. [Link]

  • This compound | CAS 1261648-93-4. Chemical-Suppliers. [Link]

  • 2-Bromo-5-fluoro-4-iodobenzyl alcohol | C7H5BrFIO. PubChem. [Link]

  • Prepare the method for 5-iodo-2-bromobenzyl alcohol. CN103965020B.
  • Preparation of 4-bromobenzyl bromide. PrepChem.com. [Link]

  • NMR data for the alcohols (3). The Royal Society of Chemistry. [Link]

  • SAFETY DATA SHEET - 2-Bromobenzyl alcohol. Thermo Fisher Scientific. [Link]

Sources

2-Bromo-4-iodobenzyl alcohol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-4-iodobenzyl alcohol: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal intermediate in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, outlines a detailed synthesis protocol, and explores its strategic applications as a versatile building block in the creation of complex molecular architectures.

Introduction: The Strategic Value of Halogenated Benzyl Alcohols

In the landscape of medicinal chemistry, halogenated aromatic compounds serve as indispensable synthons. Their unique electronic properties and, most importantly, their capacity to participate in a wide array of cross-coupling reactions, make them foundational to the rapid assembly of diverse molecular libraries. This compound (CAS No: 1261648-93-4) is a prime example of a strategically functionalized intermediate.[1] The presence of two distinct halogens—bromine and iodine—at specific positions on the benzene ring offers orthogonal reactivity. This allows for selective, stepwise functionalization, a highly desirable trait for constructing complex target molecules with precision. The benzylic alcohol moiety provides a further handle for modification, such as oxidation to the corresponding aldehyde or acid, or conversion into ethers and esters. This guide will explore the synthesis, characteristics, and utility of this high-value reagent.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is critical for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₇H₆BrIO[1]
Molecular Weight 312.93 g/mol [1][2]
CAS Number 1261648-93-4[1][2][3]
Appearance Solid
Boiling Point 323.20 °C (Predicted)[1]
Flash Point 149.30 °C (Predicted)[1]
Synonyms (2-bromo-4-iodophenyl)methanol[3]
InChI Key YMEXRVNZYXNDDN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1I)Br)CO[1]

Expert Insight: The significant difference in the bond dissociation energies of the C-I and C-Br bonds is the cornerstone of this reagent's utility. The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for selective reaction at the 4-position (iodine) while leaving the 2-position (bromine) intact for a subsequent, different coupling reaction under more forcing conditions.

Synthesis and Purification: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The pathway outlined below is based on established organic synthesis principles, including diazotization and free-radical halogenation.[4]

Synthesis Workflow Diagram

G cluster_0 Step 1: Diazotization & Sandmeyer Reaction cluster_1 Step 2: Free-Radical Bromination cluster_2 Step 3: Hydrolysis A 2-Methyl-4-iodoaniline B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄   C 2-Bromo-4-iodotoluene B->C  CuBr, HBr   D 2-Bromo-4-iodobenzyl bromide C->D  NBS, AIBN   E This compound D->E  NaOH (aq), DMSO  

Caption: Multi-step synthesis of this compound.

Detailed Synthesis Protocol

Causality Behind Experimental Choices:

  • Diazotization (Step 1): The conversion of the primary amine in 2-methyl-4-iodoaniline to a diazonium salt is a classic method for introducing a variety of substituents onto an aromatic ring. The reaction is run at low temperatures (0-5 °C) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures.

  • Sandmeyer Reaction (Step 1): The use of cuprous bromide (CuBr) is a Sandmeyer reaction, a reliable method for replacing the diazonium group with a bromine atom.[4]

  • Free-Radical Bromination (Step 2): The benzylic position is selectively brominated over the aromatic ring using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). Light or heat initiates the decomposition of AIBN, starting the radical chain reaction. This method is highly specific for allylic and benzylic positions.[4]

  • Hydrolysis (Step 3): The final step is a nucleophilic substitution where the benzyl bromide is hydrolyzed to the benzyl alcohol. Using a base like sodium hydroxide in a solvent like DMSO facilitates this Sₙ2 reaction.[4]

Step-by-Step Methodology:

  • Diazotization and Bromination of 2-Methyl-4-iodoaniline:

    • Suspend 2-methyl-4-iodoaniline (1.0 eq) in a solution of sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.

    • In a separate flask, prepare a solution of cuprous bromide (0.55 eq) in hydrobromic acid (48%) and heat to approximately 85-90 °C.[4]

    • Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, stir the reaction mixture at 90 °C for 2 hours, then cool to room temperature.

    • Extract the product with toluene, wash the organic phase with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-4-iodotoluene.

  • Benzylic Bromination:

    • Dissolve the 2-bromo-4-iodotoluene (1.0 eq) in a suitable solvent like dichloromethane.

    • Add AIBN (0.3 eq) and NBS (1.6 eq).[4]

    • Heat the mixture to reflux (around 50-60 °C) for 10-12 hours. Monitor the reaction progress by TLC.

    • Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with water and brine.

    • Dry the organic layer and concentrate to give crude 2-bromo-4-iodobenzyl bromide, which can be purified by recrystallization from toluene.

  • Hydrolysis to this compound:

    • Dissolve the 2-bromo-4-iodobenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO).

    • Slowly add an aqueous solution of sodium hydroxide (2.5 M) dropwise, keeping the temperature between 10-15 °C.[4]

    • Stir the reaction mixture for 12-16 hours at this temperature.

    • Upon completion (monitored by TLC), filter the resulting precipitate, wash with cold methanol, and dry under vacuum to obtain the final product, this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a powerful tool for lead optimization and the synthesis of novel chemical entities (NCEs). Its utility stems from the ability to perform sequential, site-selective cross-coupling reactions.

Orthogonal Reactivity in Cross-Coupling

G A This compound B Step 1: Suzuki Coupling (4-position) A->B C Intermediate Product (Aryl-substituted) B->C D Step 2: Sonogashira Coupling (2-position) C->D E Final Product (Disubstituted) D->E F R¹-B(OH)₂ Pd(dppf)Cl₂ Base F->B G R²-C≡CH Pd(PPh₃)₂Cl₂ CuI, Base G->D

Caption: Sequential cross-coupling using orthogonal halogen reactivity.

  • Suzuki-Miyaura Coupling: The C-I bond reacts preferentially under standard Suzuki conditions (e.g., Pd(dppf)Cl₂, a boronic acid, and a base). This allows for the introduction of an aryl or heteroaryl group at the 4-position.

  • Sonogashira, Heck, or Buchwald-Hartwig Coupling: The remaining C-Br bond can then be functionalized under slightly more forcing conditions. This second coupling can introduce an alkyne (Sonogashira), an alkene (Heck), or a nitrogen-based nucleophile (Buchwald-Hartwig), enabling the rapid generation of a library of complex, three-dimensional molecules from a single starting material.

This stepwise approach is invaluable in drug discovery, where exploring the structure-activity relationship (SAR) around a core scaffold is essential. This compound acts as a versatile precursor for synthesizing a wide range of APIs.[5][6]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is imperative.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302).[1] More detailed safety data sheets indicate it can also be harmful in contact with skin or if inhaled (H302+H312+H332), causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335). The GHS signal word is "Warning".

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperature is between 10°C and 25°C.[1]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the arsenal of the synthetic and medicinal chemist. Its pre-installed, orthogonally reactive halogen handles, combined with a modifiable alcohol group, provide a robust platform for the efficient synthesis of complex molecules. Understanding its properties, synthesis, and safe handling is key to unlocking its full potential in the discovery and development of next-generation therapeutics.

References

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-iodobenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2021). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Dakota Chemical. (n.d.). Exploring the Synthesis and Applications of 2-Bromobenzyl Alcohol. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Characteristics of 2-Bromo-4-iodobenzyl Alcohol: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Dihalogenated Benzyl Alcohol

2-Bromo-4-iodobenzyl alcohol is a valuable bifunctional building block in the landscape of organic synthesis and medicinal chemistry.[1][2] Its unique substitution pattern, featuring two distinct halogen atoms and a reactive benzyl alcohol moiety, offers a versatile platform for the construction of complex molecular architectures. The bromine and iodine atoms can be selectively functionalized through various cross-coupling reactions, while the hydroxymethyl group provides a handle for oxidation, esterification, or nucleophilic substitution.[3] This trifecta of reactivity makes this compound a sought-after intermediate in the synthesis of novel therapeutic agents and other high-value organic compounds.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1261648-93-4[1]
Molecular Formula C₇H₆BrIO[1]
Molecular Weight 312.93 g/mol [1]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and isotopic distribution of a compound. For this compound, the expected mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

A patent for the synthesis of a related isomer, 2-bromo-5-iodobenzyl alcohol, reports a GC-MS (Gas Chromatography-Mass Spectrometry) result of m/z 298 (M+1) and 296 (M-1).[2] This suggests that under certain MS conditions, fragmentation or ionization anomalies may occur. However, for a standard electron ionization (EI) mass spectrum of this compound, one would anticipate observing the molecular ion peaks.

Expected Fragmentation Pattern:

The fragmentation of benzyl alcohols in mass spectrometry often proceeds through the loss of water, followed by the formation of a stable tropylium ion or other resonance-stabilized carbocations. The presence of the halogen atoms would also influence the fragmentation pathways.

M [C₇H₆BrIO]⁺˙ (Molecular Ion) M_minus_H2O [C₇H₅BrI]⁺˙ (Loss of H₂O) M->M_minus_H2O - H₂O Tropylium Tropylium-like ion M_minus_H2O->Tropylium Rearrangement

Caption: Expected primary fragmentation pathway for this compound in EI-MS.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. A Chinese patent provides a ¹H NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[2]

Experimental Data (from CN113233957A):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
7.65d1HH-32.4
7.53d1HH-58.5
7.40dd1HH-68.5, 2.4
5.58t1H-OH5.4
4.49d2H-CH₂-5.4

Interpretation:

The aromatic region of the spectrum (7.40-7.65 ppm) displays a pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • The doublet at 7.65 ppm with a small coupling constant (2.4 Hz) is assigned to the proton at position 3 (H-3), which is ortho to the bromine atom and meta to the iodine atom. The small coupling arises from the meta-coupling to H-5.

  • The doublet at 7.53 ppm with a larger coupling constant (8.5 Hz) corresponds to the proton at position 5 (H-5), which is ortho to the iodine atom and para to the bromine atom. The large coupling is due to the ortho-coupling with H-6.

  • The doublet of doublets at 7.40 ppm is assigned to the proton at position 6 (H-6), which is ortho to the hydroxymethyl group and ortho to H-5, and also shows a smaller meta-coupling to H-3.

The aliphatic region shows two signals:

  • The triplet at 5.58 ppm is characteristic of the hydroxyl proton (-OH), which is coupled to the adjacent methylene protons.

  • The doublet at 4.49 ppm corresponds to the two protons of the benzylic methylene group (-CH₂-), which are coupled to the hydroxyl proton.

Caption: Structure of this compound and its corresponding ¹H NMR signal assignments.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (Predicted)

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C-CH₂OH)~140-142Attached to the hydroxymethyl group.
C-2 (C-Br)~122-125Attached to the bromine atom.
C-3 (CH)~133-135Influenced by the ortho-bromo and para-iodo groups.
C-4 (C-I)~92-95Attached to the iodine atom (heavy atom effect).
C-5 (CH)~138-140Influenced by the ortho-iodo and meta-bromo groups.
C-6 (CH)~128-130Influenced by the ortho-hydroxymethyl and meta-iodo groups.
-CH₂OH~63-65Typical range for a benzylic alcohol carbon.

The prediction is based on the additive effects of the substituents on the benzene ring. The carbon attached to the iodine (C-4) is expected to have the most upfield chemical shift due to the "heavy atom effect." The other aromatic carbons will be deshielded to varying degrees depending on their proximity to the electron-withdrawing halogen atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (from the alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic -CH₂-)
1600-1450Medium-WeakC=C stretch (aromatic ring)
1250-1000StrongC-O stretch (primary alcohol)
850-750StrongC-H out-of-plane bend (aromatic)
Below 700Medium-StrongC-Br and C-I stretches

The most prominent features of the IR spectrum would be the broad O-H stretching band and the strong C-O stretching band, which are characteristic of an alcohol. The aromatic C-H and C=C stretching vibrations, along with the out-of-plane bending bands, would confirm the presence of the substituted benzene ring.

Experimental Protocols

Acquisition of NMR Spectra:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

Acquisition of IR Spectrum:

  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

cluster_workflow General Spectroscopic Analysis Workflow Start Sample of This compound NMR NMR Spectroscopy Start->NMR IR Infrared Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structural Elucidation Data_Analysis->Structure

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

The spectral data and analysis presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of ¹H NMR, mass spectrometry, and predicted ¹³C NMR and IR data offers a comprehensive spectroscopic fingerprint of this important synthetic intermediate. For researchers in drug discovery and development, a thorough understanding of the spectral properties of such building blocks is paramount for ensuring the identity and purity of synthesized compounds, ultimately contributing to the integrity and success of their research endeavors. The unique reactivity of this compound, stemming from its distinct functional groups, will undoubtedly continue to be exploited in the creation of novel and complex molecules with potential therapeutic applications.

References

  • Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. 4-Iodobenzyl alcohol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. [Link]

  • MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]

  • Research and Reviews. Methods and Applications of Synthesizing Alcohols in Organic Chemistry. [Link]

  • PubMed Central. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. [Link]

  • Google Patents. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • NIH. Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. [Link]

  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

  • Chemistry LibreTexts. 13.6: Synthesis of Alcohols - Review. [Link]

  • Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

Sources

Navigating the Synthesis Landscape: A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-4-iodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, halogenated organic compounds are indispensable building blocks. Among these, 2-Bromo-4-iodobenzyl alcohol (CAS No. 1261648-93-4) presents itself as a versatile intermediate, offering multiple reaction sites for the construction of complex molecular architectures.[1] However, its utility is matched by a need for meticulous handling and a thorough understanding of its potential hazards. This guide, intended for laboratory and drug development professionals, provides an in-depth examination of the safe handling, storage, and emergency procedures for this compound, grounded in established safety protocols and an understanding of its chemical nature.

Compound Profile and Hazard Identification

This compound is a solid at ambient temperature.[2] Its molecular structure, featuring a benzyl alcohol moiety substituted with both bromine and iodine, dictates its reactivity and toxicological profile. The presence of halogens and an alcohol functional group necessitates a comprehensive approach to safety.

GHS Hazard Classification

Based on available data for the compound and its close structural analogs, this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[2]

  • Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Respiratory Irritation: May cause respiratory irritation (H335).[2]

The signal word for this compound is Warning .[2]

Toxicological Insights

Prudent Practices for Handling and Storage

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is a combination of effective engineering controls and appropriate PPE.

  • Ventilation: All handling of this compound, especially when dealing with the solid powder or creating solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a risk, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[6] Given the powdered nature of the solid, it is advisable to wear two pairs of gloves ("double-gloving"). Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A buttoned, long-sleeved laboratory coat is essential to protect skin and clothing.[5]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in cases of poor ventilation or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter should be used.[7]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles (ANSI Z87.1 certified) and face shieldProtects against dust particles and splashes.
Hand Protection Double-layered nitrile or neoprene glovesPrevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Body Protection Long-sleeved, buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with organic vapor/particulate cartridgesRequired for spill cleanup or in inadequately ventilated areas to prevent inhalation of dust or vapors.
Storage and Incompatibility

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8] Recommended storage temperatures are between 10°C and 25°C.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][10][11] Halogenated compounds can react vigorously with these substances. The benzyl alcohol moiety can undergo oxidation, and the aromatic halogens can be susceptible to nucleophilic substitution under certain conditions.

Experimental Workflow: A Step-by-Step Guide to Safe Use

The following workflow outlines a safe and systematic approach to handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep1 Review SDS and SOPs prep2 Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Transfer Solid in Fume Hood prep3->handle1 handle2 Use Spatula and Weigh Paper handle1->handle2 handle3 Clean Spatula and Surfaces Immediately After Use handle2->handle3 react1 Add to Reaction Vessel in Fume Hood handle3->react1 react2 Monitor Reaction Progress react1->react2 clean1 Quench Reaction Appropriately react2->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Decontaminate Glassware clean2->clean3 clean4 Dispose of PPE in Designated Waste clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Figure 1: Experimental workflow for handling this compound.

Emergency Procedures: Preparedness and Response

Despite careful planning, accidents can occur. Being prepared to respond effectively is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12][14] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Spill and Leak Management

A prompt and well-executed spill response is essential to prevent further exposure and contamination.

cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal spill Spill of this compound Occurs alert Alert others in the vicinity spill->alert evacuate Evacuate the immediate area if necessary alert->evacuate ppe Don appropriate PPE (respirator, double gloves, etc.) evacuate->ppe cover Gently cover the spill with absorbent material (e.g., vermiculite, sand) to avoid raising dust ppe->cover collect Carefully sweep the absorbed material into a designated hazardous waste container cover->collect decontaminate Decontaminate the spill area with a suitable solvent and then soap and water collect->decontaminate seal Seal and label the hazardous waste container decontaminate->seal dispose Arrange for disposal through the institution's EHS office seal->dispose

Figure 2: Spill response workflow for this compound.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, weigh paper, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[16]

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[17]

Conclusion

This compound is a valuable synthetic intermediate whose safe use is predicated on a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document—from meticulous preparation and the consistent use of appropriate PPE to preparedness for emergency situations—researchers can confidently and safely leverage the synthetic potential of this compound in their pursuit of scientific advancement.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • MDPI. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • Laboratorium Discounter. (2023, March 6). Benzyl alcohol 99,95+% FCC, USP, Ph. Eur, BP, Ultra Pure. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Cytiva. (2020, March 31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • MyCPR NOW. (n.d.). First Aid Guidelines for Handling Exposure to Harmful Substances. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Toxicology of benzyl alcohols: A QSAR analysis. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (n.d.). Benzyl Alcohol – Oral Risk Assessment. Retrieved from [Link]

  • iupr.ru. (2023). Toxicology of benzyl alcohols in pharmaceutical manufacturing. Retrieved from [Link]

  • Publisso. (2025). Benzyl alcohol. Retrieved from [Link]

  • Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

  • PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. Retrieved from [Link]

  • Scribd. (n.d.). HandbookPharmaceutical Excipients-Benzyl Alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]

  • ResearchGate. (2025, July 4). Monobromination of Aromatic Compounds Catalyzed by Iodine or Ammonium Iodide. Retrieved from [Link]

  • European Medicines Agency. (2017, October 9). Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Tufts University Office of Emergency Management. (n.d.). Hazardous Materials Spill. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

  • MANAC Inc. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine(III) reagents for oxidative aromatic halogenation. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The decomposition of aryl iodine diacetates. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-Bromo-4-iodobenzyl alcohol for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-iodobenzyl alcohol, a key intermediate in organic synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical solubility principles with practical, field-proven experimental methodologies. We explore the physicochemical properties of the compound, predict its behavior in various solvent systems, and provide a detailed, self-validating protocol for empirical solubility determination based on the OECD 105 shake-flask method. This guide aims to equip scientists with the foundational knowledge and practical tools necessary to effectively utilize this compound in their research and development workflows.

Introduction and Physicochemical Profile

This compound is a halogenated aromatic alcohol that serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of the bromo and iodo substituents, allowing for selective functionalization in multi-step synthetic pathways. An accurate understanding of its solubility is paramount for reaction setup, purification, formulation, and biological screening.

The solubility of a compound is not an arbitrary property but is dictated by its molecular structure. The this compound molecule incorporates both polar and non-polar features, which govern its interaction with different solvents. The aromatic ring, substituted with a large, polarizable iodine atom and a bromine atom, contributes significant non-polar, hydrophobic character. Conversely, the hydroxymethyl (-CH₂OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This structural dichotomy is the key to understanding its solubility profile.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Formula C₇H₆BrIO [1]
Molecular Weight 312.93 g/mol [1]
CAS Number 1261648-93-4 [1]
Appearance Crystalline solid (predicted) [2]
Boiling Point 323.20 °C (Predicted) [1]

| Flash Point | 149.30 °C (Predicted) |[1] |

Theoretical Principles and Qualitative Solubility Analysis

The fundamental principle governing solubility is "like dissolves like."[3] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents (e.g., Water): Water is a highly polar solvent that forms strong hydrogen bond networks. While the alcohol group of this compound can participate in hydrogen bonding, the large, hydrophobic, halogen-substituted benzene ring dominates the molecule's character. This significant non-polar portion disrupts water's hydrogen bonding network more than it benefits from new interactions, leading to predicted low water solubility. Safety data for the related compound 2-Bromobenzyl alcohol notes its low water solubility, which supports this prediction.[4]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) are highly polar and can accept hydrogen bonds but do not donate them. They are excellent at dissolving a wide range of organic compounds. Patent literature describing the synthesis of this compound utilizes DMSO as the reaction solvent, indicating good solubility.[2]

  • Polar Protic Solvents (e.g., Alcohols): Solvents like methanol and ethanol are intermediate in polarity. They can engage in hydrogen bonding with the compound's hydroxyl group. However, the non-polar aromatic ring limits solubility compared to smaller, less substituted alcohols. In a documented synthesis, the final product, this compound, is washed with methanol, which implies it is only sparingly soluble in this solvent, allowing for the removal of more soluble impurities.[2]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The polarity of the alcohol group on this compound makes it dissimilar to non-polar solvents, predicting poor solubility.

Based on these principles, a qualitative solubility profile can be predicted.

Table 2: Predicted and Observed Solubility of this compound

Solvent Solvent Type Predicted/Observed Solubility Rationale / Source
Water Polar Protic Poorly Soluble / Insoluble The large, non-polar halogenated ring outweighs the polar -OH group.
Methanol Polar Protic Sparingly Soluble Used as a wash solvent during synthesis, indicating low solubility.[2]
Ethanol Polar Protic Slightly Soluble Similar to methanol, but the slightly larger alkyl chain may improve interaction with the aromatic ring.
Dimethyl Sulfoxide (DMSO) Polar Aprotic Soluble Used as a reaction solvent for a precursor, implying good solubility for the final product.[2]
Acetone Polar Aprotic Soluble Expected to readily dissolve the compound due to its polarity and ability to solvate the aromatic ring.
Dichloromethane (DCM) Halogenated Soluble The presence of halogens on both solute and solvent suggests favorable interactions.

| Hexane / Heptane | Non-Polar | Poorly Soluble / Insoluble | Mismatch in polarity between the polar alcohol group and the non-polar solvent. |

Standardized Protocol for Quantitative Solubility Determination

While theoretical analysis is useful, empirical determination is essential for accurate data. The internationally recognized standard for determining water solubility is the OECD Test Guideline 105.[5][6] The Shake-Flask Method described therein is suitable for substances with solubilities above 10⁻² g/L.[7][8]

Causality and Self-Validation in the Protocol

This protocol is designed to be self-validating. The core principle is achieving a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Key choices in the procedure ensure this:

  • Temperature Control: Solubility is highly temperature-dependent. Conducting the experiment in a thermostatically controlled water bath or incubator is critical for reproducibility.

  • Equilibration Time: A preliminary test establishes the time required to reach equilibrium. By taking samples at multiple time points (e.g., 24, 48, 72 hours) and finding when the concentration plateaus, we validate that the system is stable and not kinetically trapped.

  • Sufficient Excess of Solute: Ensuring an excess of the solid compound is present throughout the experiment guarantees that the solution becomes and remains saturated.

  • Analytical Method Specificity: The use of a validated analytical method like High-Performance Liquid Chromatography (HPLC) ensures that the measurement is specific to the analyte and not influenced by impurities or degradation products.

Experimental Workflow: OECD 105 Shake-Flask Method

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_data Phase 4: Data Processing prep1 Weigh excess This compound prep2 Add solvent (e.g., Water) to flasks prep1->prep2 prep3 Place flasks in a thermostatic shaker bath (e.g., 20 °C) prep2->prep3 equil1 Shake flasks for a predetermined time (e.g., 48h) to reach equilibrium prep3->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Centrifuge or filter sample to remove undissolved solid equil2->sample1 sample2 Extract aliquot of the clear supernatant sample1->sample2 sample3 Analyze concentration via validated HPLC method sample2->sample3 data1 Determine concentration from calibration curve sample3->data1 data2 Report solubility in g/L or mg/mL data1->data2

Caption: Workflow for the OECD 105 Shake-Flask solubility determination method.

Step-by-Step Methodology

1. Preliminary Test:

  • Add a significant excess of this compound (e.g., ~100 mg) to three separate flasks containing the test solvent (e.g., 10 mL of purified water).

  • Place the flasks in a shaker bath set to the desired temperature (e.g., 20 °C).

  • At intervals of 24, 48, and 72 hours, analyze the concentration of the solute in each flask.

  • The time at which the concentration ceases to increase is determined as the equilibration time. A minimum of 24 hours is standard.

2. Main Test (performed in triplicate):

  • Preparation: To a flask of suitable volume, add a measured amount of the solvent (e.g., 100 mL). Add an amount of this compound that is at least five times greater than its expected solubility.

  • Equilibration: Seal the flasks and place them in a mechanical shaker or stirring apparatus within a constant temperature environment (e.g., 20 ± 0.5 °C). Agitate the flasks for the duration of the equilibration time determined previously.

  • Phase Separation: After equilibration, stop the agitation and allow the flasks to stand in the temperature-controlled environment for at least 24 hours to allow for the settling of undissolved material.

  • Sampling: To separate the saturated solution from the undissolved solid, use centrifugation at a controlled temperature. Carefully draw a sample from the clear supernatant for analysis. Filtration can also be used, but care must be taken to ensure the filter does not adsorb the solute.

  • Analysis: Determine the concentration of this compound in the sample using a validated analytical method, such as HPLC with UV detection. Prepare a calibration curve using standards of known concentrations to ensure accuracy.

3. Data and Reporting:

  • Calculate the mean concentration from the three replicate samples. The individual results should ideally be within ±15% of the mean.

  • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, and specify the temperature at which the measurement was made.

Conclusion

While quantitative public-domain data on the solubility of this compound is sparse, a robust qualitative profile can be derived from its molecular structure and documented synthetic procedures. It is predicted to be highly soluble in polar aprotic solvents like DMSO, sparingly soluble in lower alcohols like methanol, and poorly soluble in water. For researchers requiring precise quantitative data for applications such as formulation or process optimization, adherence to a standardized protocol like the OECD 105 Shake-Flask Method is essential. This guide provides both the theoretical framework and the practical, actionable methodology to empower scientists in their handling and application of this important chemical intermediate.

References

  • Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Skyline College. [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. [Link]

  • Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. U.S. Environmental Protection Agency. [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. [Link]

  • OECD 105 - Water Solubility. Phytosafe. [Link]

Sources

Discovery and history of 2-Bromo-4-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-4-iodobenzyl Alcohol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic building block crucial for advanced organic synthesis and pharmaceutical development. The document details the compound's physicochemical properties, explores its synthetic pathways with in-depth mechanistic insights, and elucidates its strategic importance as a versatile intermediate. By leveraging its unique dihalogenated structure, chemists can achieve selective, sequential functionalization, making it an invaluable tool in the construction of complex molecular architectures. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Strategic Value of Dihalogenated Intermediates

In the landscape of modern organic chemistry, particularly within pharmaceutical and fine chemical synthesis, the strategic placement of multiple, distinct halogen atoms on a single molecular scaffold offers profound advantages. Such "orthogonally" functionalized molecules serve as versatile platforms for sequential, site-selective cross-coupling reactions. This compound (CAS No. 1261648-93-4) epitomizes this principle.[1][2] It is a specialized aromatic alcohol featuring a bromine and a more reactive iodine atom on the benzene ring, alongside a primary alcohol group.[3][4]

This unique arrangement allows chemists to exploit the differential reactivity of the C-I and C-Br bonds, typically engaging the C-I bond in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings while leaving the C-Br bond intact for a subsequent transformation. The benzyl alcohol moiety provides an additional site for modification, such as oxidation to an aldehyde or carboxylic acid, or conversion into ethers and esters. This trifecta of reactive sites makes this compound a high-value intermediate for building complex, multi-functionalized target molecules.[1]

The history of benzyl alcohol and its derivatives is deeply intertwined with the growth of the synthetic dye and pharmaceutical industries since the 19th century.[5][6] While the specific discovery of this compound is not prominently documented, its emergence is a logical progression in the development of sophisticated building blocks designed for complex synthetic challenges.

Physicochemical Profile

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory or industrial setting. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1261648-93-4[1][2]
Molecular Formula C₇H₆BrIO[1]
Molecular Weight 312.93 g/mol [1]
Appearance Pale yellow crystals[7] (Typical for similar compounds)
Boiling Point 323.20 °C (Predicted)[1]
Flash Point 149.30 °C (Predicted)[1]
MDL Number MFCD11520411[1][2]
Storage Temperature 10°C - 25°C (Ambient)[1][2]
SMILES C1=CC(=C(C=C1I)Br)CO[1]
InChI Key YMEXRVNZYXNDDN-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Insights

The preparation of this compound requires a multi-step synthetic sequence that strategically installs the desired functional groups. A modern and efficient method avoids the use of hazardous reagents like lithium aluminum hydride, which can pose significant risks during scale-up due to the generation of hydrogen gas.[4] The following pathway, adapted from established patent literature, demonstrates a robust and industrially viable approach starting from o-toluidine.[4]

A Modern Four-Step Synthetic Pathway

This synthesis involves iodination, a Sandmeyer-type diazotization and bromination, radical bromination of the methyl group, and finally, hydrolysis to yield the target alcohol.[4]

G A o-Toluidine B 2-Methyl-4-iodoaniline A->B Iodination (e.g., I₂, NaHCO₃) C 2-Bromo-4-iodotoluene B->C Sandmeyer Reaction 1. Diazotization (NaNO₂, H₂SO₄) 2. Bromination (CuBr, HBr) D 2-Bromo-4-iodobenzyl bromide C->D Radical Bromination (NBS, Initiator) E This compound D->E Hydrolysis (Alkali, e.g., NaHCO₃ in DMSO)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on the methodologies described in patent CN113233957A.[4]

Step 1: Iodination of o-Toluidine to 2-Methyl-4-iodoaniline

  • To a stirred solution of o-toluidine in an appropriate solvent, add a phase-transfer catalyst (e.g., a quaternary ammonium salt) and a weak base such as sodium bicarbonate.

  • Introduce the iodinating reagent (e.g., iodine) portion-wise while maintaining the reaction temperature.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., toluene), wash the organic phase to neutrality, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain crude 2-methyl-4-iodoaniline. The key advantage here is the regioselective iodination, which yields a single isomer, simplifying purification.[4]

Step 2: Diazotization and Bromination to 2-Bromo-4-iodotoluene

  • Dissolve 2-methyl-4-iodoaniline in sulfuric acid and cool the mixture to 10-15 °C.

  • Slowly add a solution of sodium nitrite dropwise to form the diazonium salt. The reaction is exothermic and temperature control is critical to prevent decomposition of the salt.

  • In a separate flask, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid (HBr) and heat it to approximately 85-90 °C.[4]

  • Slowly add the prepared diazonium salt solution to the hot CuBr/HBr mixture. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, maintain the temperature until the reaction ceases.

  • Cool the mixture, extract the product with toluene, wash the organic layers, dry, and concentrate to yield 2-bromo-4-iodotoluene. Characterization via ¹H NMR and GC-MS can confirm the structure.[4]

Step 3: Radical Bromination to 2-Bromo-4-iodobenzyl bromide

  • Dissolve 2-bromo-4-iodotoluene in a suitable solvent like a halogenated short-chain alkane.

  • Add a radical initiator, such as AIBN (azobisisobutyronitrile).

  • Heat the mixture to 50-60 °C and add N-bromosuccinimide (NBS) in portions over several hours. The reaction should be carried out under irradiation with a lamp to facilitate the initiation of the radical chain reaction.[8]

  • Monitor the reaction by TLC or GC. Upon completion, cool the mixture. The succinimide byproduct can be filtered off.

  • The filtrate is concentrated, and the crude product is purified by recrystallization from a solvent like toluene to yield 2-bromo-4-iodobenzyl bromide.[4]

Step 4: Hydrolysis to this compound

  • Dissolve the 2-bromo-4-iodobenzyl bromide from the previous step in dimethyl sulfoxide (DMSO).

  • Add an aqueous solution of a mild base, such as sodium bicarbonate, dropwise.

  • Stir the reaction at a controlled temperature (e.g., 10-15 °C) until the starting material is consumed (monitored by TLC).[4]

  • Perform a standard aqueous workup, extracting the product into an organic solvent.

  • Wash, dry, and concentrate the organic phase. The final product, this compound, can be further purified by recrystallization.

Reactivity and Applications in Synthetic Chemistry

The synthetic utility of this compound stems from its three distinct reactive sites, which can be addressed with high selectivity.

The Principle of Orthogonal Reactivity

The term "orthogonal" in this context refers to the ability to react one functional group in the presence of others without interference. The C-I bond is significantly more reactive than the C-Br bond in many palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This allows for a two-step functionalization strategy:

  • Reaction at the C-I bond: Sonogashira, Suzuki, Heck, or Buchwald-Hartwig amination can be performed selectively at the 4-position.

  • Reaction at the C-Br bond: A second, often more forcing, cross-coupling reaction can then be carried out at the 2-position.

The benzyl alcohol group can be carried through these steps and then modified, or it can be protected and deprotected as needed.

G cluster_0 Core Molecule cluster_1 Reaction Pathways cluster_2 Resulting Intermediates Core This compound Oxidation Oxidation (e.g., PCC, MnO₂) Core->Oxidation Coupling_I Selective Cross-Coupling (at C-I bond) Core->Coupling_I Esterification Esterification / Etherification (at -OH group) Core->Esterification Aldehyde 2-Bromo-4-iodo-benzaldehyde Oxidation->Aldehyde Coupled_Product 4-Aryl/Alkynyl-2-bromo- benzyl alcohol Coupling_I->Coupled_Product Ester_Ether Benzyl Ester / Ether Esterification->Ester_Ether Aldehyde->Coupled_Product Further Coupling Coupled_Product->Aldehyde Further Oxidation

Caption: Key reaction pathways for this compound.

Application as a Pharmaceutical Intermediate

This molecule is classified as an important pharmaceutical intermediate.[3][9] Its structure is ideal for synthesizing compounds with specific three-dimensional arrangements required for biological activity. The substituted benzyl alcohol motif is present in numerous pharmacologically active agents. By using this compound, medicinal chemists can rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies. For example, the 4-position can be functionalized with a variety of groups to probe a receptor's binding pocket, while the 2-bromo position can be used to introduce steric bulk or another functional handle to modulate properties like solubility or metabolic stability.

Conclusion

This compound is more than just another chemical reagent; it is a testament to the progress in synthetic organic chemistry. Its design embodies key principles of modern synthesis: efficiency, selectivity, and versatility. The availability of robust, scalable synthetic protocols, such as the one detailed in this guide, empowers researchers to construct complex molecules with greater precision and control. As the demands of drug discovery and materials science continue to grow, the strategic application of such intelligently designed building blocks will remain indispensable for innovation.

References

  • CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
  • CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]

  • China 4-Iodobenzyl Alcohol Manufacturer and Supplier, Factory | Lizhuo. Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. [Link]

  • CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
  • Benzyl alcohol. Wikipedia. [Link]

  • US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
  • Benzyl Alcohol. Perfumer & Flavorist. [Link]

  • Preparation of 4-bromobenzyl bromide. PrepChem.com. [Link]

  • A Brief History of Alcohol & Alcoholic Beverages. Foundation for a Drug-Free World. [Link]

  • Benzyl alcohol | Solvent, Preservative, Antiseptic. Britannica. [Link]

  • Bromobenzyl cyanide. Wikipedia. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-4-iodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 2-Bromo-4-iodobenzyl alcohol, a valuable substituted aromatic building block in medicinal chemistry and materials science.[1] The synthesis commences with the free-radical benzylic bromination of 2-bromo-4-iodotoluene to yield an intermediate benzyl bromide, which is subsequently hydrolyzed to the target alcohol. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic explanations, a detailed experimental procedure, and critical safety information.

Introduction: Synthetic Strategy and Rationale

The conversion of a toluene derivative to its corresponding benzyl alcohol is a fundamental transformation in organic synthesis. The strategy detailed herein involves a robust two-step sequence. The first step leverages the unique reactivity of the benzylic position—the carbon atom adjacent to the aromatic ring.[2] The C-H bonds at this position are weaker than typical alkyl C-H bonds because homolytic cleavage results in a resonance-stabilized benzyl radical.[3] This inherent weakness allows for selective functionalization.

The chosen method is a free-radical bromination using N-bromosuccinimide (NBS), a reagent that provides a low, steady concentration of bromine, thereby minimizing undesirable side reactions like electrophilic aromatic substitution.[2][4] The second step is a straightforward nucleophilic substitution, where the newly installed bromine atom is displaced by a hydroxide ion to furnish the final benzyl alcohol product. This sequence is efficient and provides a high yield of the desired product.[5]

Part 1: Benzylic Bromination of 2-Bromo-4-iodotoluene

Mechanistic Overview: Free-Radical Chain Reaction

The benzylic bromination of toluenes with N-bromosuccinimide (NBS) proceeds via a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[3] The reaction requires an initiator, which can be photochemical (UV light) or a thermal radical initiator like azobisisobutyronitrile (AIBN).[6]

The mechanism consists of three key stages:

  • Initiation: The initiator (in this case, AIBN) thermally decomposes to form radicals. These radicals then react with trace amounts of HBr present to generate a bromine radical (Br•), which is the key chain carrier.[7]

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-bromo-4-iodotoluene. This is the rate-determining step and is highly selective for the benzylic position due to the formation of a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine (Br₂), which is generated from the reaction of NBS with HBr, to form the product, 2-bromo-4-iodobenzyl bromide, and a new bromine radical that continues the chain.[4]

  • Termination: The reaction concludes when radicals combine to form non-radical species.

Experimental Protocol: Synthesis of 2-Bromo-4-iodobenzyl Bromide

This protocol is adapted from a documented synthesis procedure.[5]

Materials and Reagents:

  • 2-Bromo-4-iodotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Dichloromethane (DCM)

  • 1M Sodium hydrogen sulfite (NaHSO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-iodotoluene (1.0 eq) and dichloromethane.

  • Add the radical initiator, azobisisobutyronitrile (AIBN) (0.3 eq).

  • Stir the mixture and heat to 50–60 °C.

  • Once the reaction temperature is reached, add N-bromosuccinimide (NBS) (1.6 eq) portion-wise over a period of 10-15 minutes. Caution: The reaction can be exothermic.

  • Maintain the reaction at 50–60 °C for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash twice with a 1M aqueous solution of sodium hydrogen sulfite to quench any remaining bromine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from toluene to yield pure 2-bromo-4-iodobenzyl bromide.[5]

Part 2: Hydrolysis to this compound

Mechanistic Overview: Nucleophilic Substitution

The conversion of the intermediate benzyl bromide to benzyl alcohol is a classic nucleophilic substitution reaction.[8] The benzylic halide is treated with a source of hydroxide ions (e.g., aqueous NaOH or KOH).[9] Due to the resonance stabilization of the corresponding benzylic carbocation, the reaction often proceeds through an Sₙ1-like mechanism.[10] The bromide acts as a good leaving group, and its departure is facilitated by the stability of the intermediate carbocation. The hydroxide ion then attacks the carbocation to form the final alcohol product.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the successful hydrolysis of the intermediate benzyl bromide.[5]

Materials and Reagents:

  • 2-Bromo-4-iodobenzyl bromide

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Methanol (for washing)

Procedure:

  • Dissolve the crude or purified 2-bromo-4-iodobenzyl bromide from Part 1 in a suitable solvent mixture, such as aqueous acetone or aqueous dioxane.

  • Prepare an aqueous solution of an alkali, such as sodium hydroxide (e.g., 2M NaOH), and add it to the solution of the benzyl bromide.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it is the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • Further wash the solid with a minimal amount of cold methanol to remove residual impurities.

  • Dry the crystalline product under vacuum to obtain pure this compound.[5]

Data Presentation and Summary

The following table summarizes the key parameters and expected outcomes for this two-step synthesis based on reported literature values.[5]

ParameterStep 1: BrominationStep 2: Hydrolysis
Starting Material 2-Bromo-4-iodotoluene2-Bromo-4-iodobenzyl bromide
Key Reagents NBS, AIBNSodium Hydroxide (or other alkali)
Solvent DichloromethaneAqueous mixture
Temperature 50–60 °CReflux
Reaction Time ~10 hours2–4 hours
Reported Yield ~61%~92%

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Hydrolysis Start 2-Bromo-4-iodotoluene Intermediate 2-Bromo-4-iodobenzyl bromide Start->Intermediate  NBS, AIBN  DCM, 50-60°C Product This compound Intermediate->Product  aq. NaOH  Reflux

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose exothermically upon heating. Store it in a cool place and avoid excessive heat or friction.

  • Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. All operations involving DCM should be conducted within a fume hood.

  • Sodium Hydroxide (NaOH): NaOH is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

All experimental work should be conducted in a well-ventilated laboratory fume hood, and appropriate safety precautions must be followed.

References

  • Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Tuleen, D. L., & Hess, B. A., Jr. (n.d.). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Journal of Chemical Education. Retrieved January 22, 2026, from [Link]

  • Convert benzyl bromide to benzyl alcohol. (n.d.). Filo. Retrieved January 22, 2026, from [Link]

  • Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(41), 7047–7050.
  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205. Retrieved January 22, 2026, from [Link]

  • Process for the bromination of deactivated toluenes in the benzylic position. (1993). Google Patents.
  • How will you prepare benzyl alcohol from toluene? (n.d.). askIITians. Retrieved January 22, 2026, from [Link]

  • How will you prepare benzyl alcohol from toluene class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 22, 2026, from [Link]

  • Preparation method of 2-bromo-5-iodo-benzyl alcohol. (2021). Google Patents.
  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Benzyl alcohol preparation method. (n.d.). Snowhite Chemical Co.,LTD. Retrieved January 22, 2026, from [Link]

  • Toluene to Benzyl Alcohol | Organic Conversion. (2023). YouTube. Retrieved January 22, 2026, from [Link]

  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • How can you prepare benzyl alcohol starting from toluene? (n.d.). Homework.Study.com. Retrieved January 22, 2026, from [Link]

  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-iodobenzyl Alcohol for Sequential Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] In the realm of complex molecule synthesis, particularly within drug development and materials science, the ability to perform sequential, site-selective functionalization on a single scaffold is of paramount importance. Dihalogenated aromatic compounds serve as ideal platforms for such strategies, provided that the reactivity of the halogen sites can be precisely controlled.

This application note provides a detailed guide to the chemoselective Suzuki-Miyaura coupling of 2-Bromo-4-iodobenzyl alcohol, a versatile building block designed for stepwise elaboration.[3] By exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this protocol enables the selective arylation at the more reactive iodine position, preserving the bromine atom for subsequent downstream transformations. This approach offers a powerful and efficient pathway to construct highly functionalized and complex molecular architectures.

The Principle of Chemoselectivity in the Suzuki-Miyaura Reaction

The success of a selective coupling hinges on a thorough understanding of the Suzuki-Miyaura catalytic cycle and the factors governing the rate of each step. The cycle is broadly composed of three key stages: oxidative addition, transmetalation, and reductive elimination.[1][4]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of an aryl halide to a Palladium(0) species, forming a Pd(II) complex. This is followed by transmetalation, where an organic group is transferred from the organoboron reagent (activated by a base) to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition (Rate-Determining Step) pd0->oa_complex pd_complex Ar-Pd(II)-X (cis-complex) oa_complex->pd_complex isomerization Isomerization pd_complex->isomerization pd_complex_trans Ar-Pd(II)-X (trans-complex) isomerization->pd_complex_trans tm_complex Transmetalation pd_complex_trans->tm_complex di_org_pd Ar-Pd(II)-Ar' tm_complex->di_org_pd re_complex Reductive Elimination di_org_pd->re_complex re_complex->pd0  Regenerates  Catalyst product Ar-Ar' re_complex->product base_input R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ base_input->tm_complex halide_input Ar-X halide_input->oa_complex Experimental_Workflow prep 1. Reagent Preparation & Degassing setup 2. Reaction Assembly (under Inert Atmosphere) prep->setup reaction 3. Controlled Heating & Monitoring (e.g., 80-100 °C) setup->reaction workup 4. Aqueous Workup & Extraction reaction->workup purify 5. Purification (e.g., Column Chromatography) workup->purify analysis 6. Product Characterization (NMR, MS) purify->analysis

Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.

Protocol: Selective C-I Arylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, degassed)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon).

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen. [6]4. Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The total solvent volume should create a solution concentration of approximately 0.1 M with respect to the starting alcohol.

  • Reaction: Place the flask in a preheated oil bath (e.g., 85 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-bromo-4-arylbenzyl alcohol product. [7] Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic. Always wear appropriate personal protective equipment (PPE).

Data & Performance

The following table summarizes representative conditions for the selective Suzuki coupling, demonstrating the versatility of the protocol with various boronic acids.

Arylboronic Acid Catalyst (mol%) Base (equiv) Solvent System Temp (°C) Time (h) Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)85485-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2)Toluene/H₂O (5:1)90680-92
3-Fluorophenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)2-MeTHF/H₂O (10:1)80878-88
2-Thiopheneboronic acidPd(PPh₃)₄ (4)Na₂CO₃ (2.5)DME/H₂O (4:1)85575-85

Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions. Optimization may be required for each new substrate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent/reagents.3. Impure boronic acid (protodeboronation).4. Base is not strong enough or insoluble.1. Use a fresh bottle of catalyst or a different catalyst/ligand system.<[8]br>2. Ensure rigorous degassing of all solvents via sparging with inert gas or freeze-pump-thaw cycles.<[8]br>3. Use freshly purchased boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).<[8]br>4. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a solvent system that better dissolves the base.
Formation of Side Products 1. Protodeboronation of the boronic acid.2. Homocoupling of the boronic acid.3. Reaction at the C-Br bond (loss of selectivity).1. Use a slight excess (1.1-1.2 equiv) of boronic acid. Ensure anhydrous conditions if possible.2. This is often caused by oxygen contamination; improve degassing procedures.<[8]br>3. Lower the reaction temperature and/or shorten the reaction time. Use a less active catalyst system if necessary.
Catalyst Decomposition (Black Precipitate) 1. Presence of oxygen.2. Reaction temperature is too high.3. Impurities in solvents or reagents.1. Improve inert atmosphere techniques and use thoroughly degassed solvents.<[8]br>2. Reduce the reaction temperature. 3. Use high-purity, peroxide-free solvents.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound is a robust and highly effective strategy for the synthesis of complex, differentially functionalized aromatic compounds. By leveraging the inherent difference in reactivity between the C-I and C-Br bonds, chemists can achieve selective arylation at the 4-position with high fidelity. Success relies on the careful control of key reaction parameters, including the choice of an appropriate catalyst-ligand system, base, and solvent, as well as the rigorous exclusion of oxygen. This protocol provides a reliable foundation for researchers and drug development professionals to build intricate molecular frameworks efficiently.

References

  • Debecker, D. P., et al. (2021). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Retrieved from [Link]

  • Li, G., et al. (2020). Selective palladium-catalyzed Suzuki-Miyaura coupling reaction. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (2021). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from [Link]

  • Bellina, F., & Carpita, A. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • The Chemist's Cookbook. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Li, Y., et al. (2009). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Thomas, A. D., et al. (2015). Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control. SciSpace. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2018). Chemoselective Suzuki–Miyaura cross‐coupling reactions of 2a with aryl.... Retrieved from [Link]

  • SciSpace. (2020). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]

  • Fors, B. P., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2015). Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. Retrieved from [Link]

  • National Institutes of Health. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). This compound. Retrieved from [Link]

  • Universitat Autònoma de Barcelona. (2010). Competitive and selective Csp3-Br versus Csp2-Br bond activation in palladium-catalysed Suzuki cross-coupling. Retrieved from [Link]

  • Google Patents. (2014). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

The Strategic Utility of 2-Bromo-4-iodobenzyl Alcohol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, 2-Bromo-4-iodobenzyl alcohol has emerged as a particularly valuable and versatile intermediate. Its unique trifecta of reactive sites—a primary alcohol and two differentially reactive halogen atoms on a phenyl ring—offers a powerful platform for the controlled and sequential introduction of molecular complexity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the underlying scientific principles that govern its utility.

The Principle of Regioselective Cross-Coupling: A Chemist's Gateway to Complexity

The cornerstone of this compound's utility in medicinal chemistry lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C-Br bond, a consequence of its lower bond dissociation energy.[1][2][3] This reactivity gradient allows for a high degree of chemoselectivity, enabling chemists to functionalize the iodo-position while leaving the bromo-position intact for subsequent transformations. This stepwise approach is a powerful strategy for the efficient construction of unsymmetrical biaryl compounds and other complex molecular architectures that are often the cornerstones of modern pharmaceuticals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is crucial for experimental design and safety.

PropertyValueSource
CAS Number 1261648-93-4[4][5]
Molecular Formula C₇H₆BrIO[4]
Molecular Weight 312.93 g/mol [4]
Appearance Solid
Boiling Point 323.20 °C[4]
Flash Point 149.30 °C[4]
Storage Ambient Temperature

Core Applications in Medicinal Chemistry: Cross-Coupling Protocols

The following sections provide detailed, step-by-step protocols for the three most common and impactful cross-coupling reactions utilizing this compound. These protocols are intended as a starting point and may require optimization for specific substrates.

Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira reaction is a robust method for the formation of C(sp²)-C(sp) bonds, crucial for the synthesis of many biologically active alkynes. The higher reactivity of the C-I bond allows for selective alkynylation at the 4-position of the benzyl alcohol.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add this compound, Pd catalyst, and Cu(I) co-catalyst to a dry Schlenk flask. Inert 2. Evacuate and backfill with Argon (3x). Setup->Inert Solvents 3. Add anhydrous, degassed solvent (e.g., THF) and amine base. Inert->Solvents Alkyne 4. Add terminal alkyne. Solvents->Alkyne React 5. Stir at room temperature or heat as required. Monitor by TLC/LC-MS. Alkyne->React Quench 6. Cool and dilute with an organic solvent. React->Quench Wash 7. Wash with water and brine. Quench->Wash Dry 8. Dry over Na₂SO₄, filter, and concentrate. Wash->Dry Purify 9. Purify by column chromatography. Dry->Purify

Caption: Step-by-step workflow for the Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous and degassed solvent and amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (argon or nitrogen) prevents catalyst degradation.

  • Copper(I) Co-catalyst: The copper(I) salt is crucial for the traditional Sonogashira reaction as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine base serves two purposes: it neutralizes the HI generated during the reaction and acts as a solvent. Degassing the amine is important to remove dissolved oxygen.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl halides and boronic acids or esters. This reaction is widely used in the pharmaceutical industry to construct biaryl and heteroaryl structures.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add this compound, arylboronic acid, and base to a reaction vessel. Inert 2. Evacuate and backfill with Argon (3x). Setup->Inert Catalyst 3. Add Pd catalyst and ligand. Inert->Catalyst Solvent 4. Add degassed solvent system (e.g., Dioxane/Water). Catalyst->Solvent React 5. Heat the reaction mixture. Monitor by TLC/LC-MS. Solvent->React Cool 6. Cool to room temperature. React->Cool Extract 7. Dilute with water and an organic solvent, then extract. Cool->Extract Wash 8. Wash organic layer with brine. Extract->Wash Dry 9. Dry over Na₂SO₄, filter, and concentrate. Wash->Dry Purify 10. Purify by column chromatography. Dry->Purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with argon three times.

  • Add the palladium catalyst and any additional ligand.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness Through Self-Validation: The success of a selective Suzuki coupling can be readily validated by ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the starting material signals and the appearance of new aromatic signals corresponding to the coupled product, along with the retention of the signals corresponding to the bromo-substituted portion of the molecule, confirms the desired regioselectivity. Mass spectrometry will further confirm the molecular weight of the mono-coupled product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals. The reaction couples an aryl halide with a primary or secondary amine.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. In a glovebox, charge a Schlenk tube with Pd pre-catalyst, ligand, and base. Reagents 2. Add this compound and the amine. Setup->Reagents Solvent 3. Add anhydrous, degassed solvent (e.g., Toluene, Dioxane). Reagents->Solvent React 4. Heat the reaction mixture. Monitor by TLC/LC-MS. Solvent->React Cool 5. Cool to room temperature. React->Cool Filter 6. Dilute with an organic solvent and filter through celite. Cool->Filter Wash 7. Wash filtrate with water and brine. Filter->Wash Dry 8. Dry over Na₂SO₄, filter, and concentrate. Wash->Dry Purify 9. Purify by column chromatography. Dry->Purify

Caption: Step-by-step workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over a drying agent, and concentrate.

  • Purify the desired 4-amino-2-bromobenzyl alcohol derivative by column chromatography.

Expertise & Experience in Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos and SPhos are often highly effective as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. The specific choice of ligand may need to be screened for optimal results with a particular amine substrate.

Application Example: Synthesis of a Kinase Inhibitor Precursor

To illustrate the practical application of this compound, a plausible synthetic route to a key intermediate for a kinase inhibitor, such as an analogue of Dabrafenib, is presented. Dabrafenib is a BRAF inhibitor used in the treatment of melanoma.[6] The core of Dabrafenib contains a di-substituted phenyl ring that can be constructed using the sequential cross-coupling strategies described above.

Dabrafenib_Analogue A This compound B Suzuki Coupling + Arylboronic acid A->B Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80°C C Intermediate 1 (4-Aryl-2-bromobenzyl alcohol) B->C D Oxidation C->D MnO₂, DCM, rt E Intermediate 2 (4-Aryl-2-bromobenzaldehyde) D->E F Buchwald-Hartwig Amination + Amine E->F Pd₂(dba)₃, XPhos, NaOtBu Toluene, 100°C G Kinase Inhibitor Precursor F->G

Caption: Proposed synthetic route to a kinase inhibitor precursor.

This hypothetical route demonstrates how the C-I bond can be selectively functionalized via a Suzuki coupling, followed by oxidation of the alcohol to an aldehyde, and subsequent Buchwald-Hartwig amination at the C-Br position to introduce a key nitrogen-containing substituent. This strategy allows for the rapid and convergent synthesis of complex, biologically active molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

References

  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-iodobenzyl alcohol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

  • Somfai, P. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2899–2910. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Sequential Cross-Coupling: The Power of 4-Bromo-4'-iodobiphenyl. Retrieved from [Link]

  • Wang, Y., et al. (2016). Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. Journal of Heterocyclic Chemistry, 53(5), 1533-1538.
  • ResearchGate. (n.d.). Application of this methodology in synthesis of Dabrafenib and Dofetilide (Ma Method). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bioactive compounds. Retrieved from [Link]

  • Google Patents. (n.d.). A method of synthesis Trimetinib key intermediate.
  • Der Pharma Chemica. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of dabrafenib.
  • Google Patents. (n.d.). Method for synthesizing trametinib key intermediate.
  • MDPI. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Bromo-4-iodobenzyl Alcohol as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with a Versatile Dihalogenated Building Block

In the landscape of modern organic synthesis, the strategic introduction of functional groups is paramount for the efficient construction of complex molecular architectures. 2-Bromo-4-iodobenzyl alcohol emerges as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively addressed to forge new carbon-carbon and carbon-heteroatom bonds. Its dihalogenated aromatic core, featuring a bromine and a more reactive iodine atom, alongside a nucleophilic benzylic alcohol, provides a powerful platform for sequential, site-selective transformations.

This guide provides an in-depth exploration of this compound's applications in organic synthesis. We will delve into its preparation, key physical and chemical properties, and its strategic deployment in cornerstone reactions such as palladium-catalyzed cross-couplings. The protocols and discussions herein are designed to provide both a theoretical understanding of the principles governing its reactivity and practical, actionable steps for its successful implementation in the laboratory.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its effective use.

PropertyValueSource
CAS Number 1261648-93-4
Molecular Formula C₇H₆BrIO
Molecular Weight 312.93 g/mol
Appearance White to off-white solid
Boiling Point 323.20 °C
Flash Point 149.30 °C
Storage Store at 10°C - 25°C

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).

Synthesis of this compound

The preparation of this compound can be achieved through multi-step synthetic sequences, with two notable routes outlined in the patent literature.

Method 1: From o-Bromobenzoic Acid

This synthesis involves a four-step sequence starting from o-bromobenzoic acid.

  • Iodination: o-Bromobenzoic acid is iodinated using N-iodosuccinimide (NIS) in the presence of a mineral acid like sulfuric acid to yield 5-iodo-2-bromobenzoic acid.

  • Acyl Chloride Formation: The resulting carboxylic acid is converted to its corresponding acyl chloride, 5-iodo-2-bromo-benzoyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Reduction: The acyl chloride is then reduced to 5-iodo-2-bromobenzyl alcohol using a reducing agent like sodium borohydride in an alcoholic solvent.

  • Purification: The crude product is purified by recrystallization from a mixed solvent system, such as ethyl acetate and n-hexane.

Method 2: From o-Toluidine

An alternative route begins with o-toluidine and proceeds through the following key transformations:

  • Iodination: o-Toluidine is iodinated to produce 2-methyl-4-iodoaniline.

  • Diazotization and Bromination: The aniline is converted to the corresponding diazonium salt, which is subsequently subjected to a Sandmeyer-type reaction to install the bromine, yielding 2-bromo-4-iodotoluene.

  • Benzylic Bromination: The methyl group of 2-bromo-4-iodotoluene is brominated using N-bromosuccinimide (NBS) and a radical initiator to give 2-bromo-4-iodobenzyl bromide.

  • Hydrolysis: Finally, the benzyl bromide is hydrolyzed to this compound, typically using a base in a suitable solvent like dimethyl sulfoxide (DMSO).

Synthesis_Workflow cluster_method1 Method 1 cluster_method2 Method 2 A1 o-Bromobenzoic Acid B1 5-Iodo-2-bromobenzoic Acid A1->B1 NIS, H₂SO₄ C1 5-Iodo-2-bromo-benzoyl chloride B1->C1 SOCl₂ D1 This compound C1->D1 NaBH₄ A2 o-Toluidine B2 2-Methyl-4-iodoaniline A2->B2 Iodination C2 2-Bromo-4-iodotoluene B2->C2 Diazotization, Bromination D2 2-Bromo-4-iodobenzyl bromide C2->D2 NBS, Initiator E2 This compound D2->E2 Hydrolysis

Figure 1. Synthetic Routes to this compound.

Core Application: Chemoselective Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Br bonds (C-I < C-Br) allows for the highly selective activation of the carbon-iodine bond. This chemoselectivity is the cornerstone of its application as a building block, enabling sequential functionalization of the aromatic ring.

Reactivity_Principle Start This compound Reaction1 Pd(0)-Catalyzed Cross-Coupling Start->Reaction1 Selective oxidative addition at C-I bond Intermediate Mono-coupled Product (C-Br intact) Reaction1->Intermediate Reaction2 Further Functionalization at C-Br bond Intermediate->Reaction2 FinalProduct Disubstituted Product Reaction2->FinalProduct

Figure 2. Principle of Chemoselective Cross-Coupling.
Application Protocol 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds. With this compound, this reaction can be performed selectively at the 4-position.

Objective: To synthesize 4-aryl-2-bromobenzyl alcohol derivatives.

Reaction Scheme:

(Image of the Suzuki-Miyaura reaction of this compound with an arylboronic acid, showing selective reaction at the iodine position)

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality and Optimization:

  • Catalyst Choice: Pd(PPh₃)₄ is often effective, but for more challenging couplings, catalysts with more specialized ligands like dppf may be necessary to improve yields and reaction times.

  • Base and Solvent: The choice of base and solvent system is crucial and often substrate-dependent. Aqueous carbonate bases are common, with solvents like dioxane or toluene promoting the reaction.

  • Temperature Control: Maintaining the temperature below levels that would activate the C-Br bond is key to achieving high selectivity.

Application Protocol 2: Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to arylethynyl compounds. The higher reactivity of the C-I bond allows for the selective synthesis of 4-alkynyl-2-bromobenzyl alcohol.

Objective: To synthesize 4-alkynyl-2-bromobenzyl alcohol derivatives.

Reaction Scheme:

(Image of the Sonogashira reaction of this compound with a terminal alkyne)

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (co-catalyst, 1-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine), often used as solvent or co-solvent

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Optimization:

  • Copper Co-catalyst: CuI is crucial for the traditional Sonogashira catalytic cycle, facilitating the formation of a copper(I) acetylide intermediate.

  • Amine Base: The amine serves as both a base to deprotonate the alkyne and as a solvent. It also scavenges the HI produced during the reaction.

  • Copper-Free Conditions: To avoid potential alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols can be employed, often requiring a different palladium catalyst/ligand system and a stronger organic base.

Further Synthetic Applications

Synthesis of Heterocyclic Scaffolds

The ortho-bromo benzyl alcohol motif present in the mono-coupled products is a valuable precursor for the synthesis of various heterocyclic systems, such as isocoumarins and isochromanones, which are prevalent in biologically active natural products. For example, after conversion of the benzyl alcohol to a carboxylic acid or related derivative, intramolecular cyclization can be facilitated.

2-Bromo-4-iodobenzyl Ethers as Protecting Groups

The benzyl alcohol functionality can be used to protect other alcohols or carboxylic acids by forming a 2-bromo-4-iodobenzyl (BIB) ether or ester. This protecting group offers unique features:

  • Orthogonal Removal: While it can be cleaved under standard hydrogenolysis conditions like a normal benzyl ether, the presence of the aryl halides opens up the possibility of cleavage via palladium-catalyzed reactions under specific conditions.

  • Tracer Moiety: The heavy atoms (Br and I) can be useful in mass spectrometry for facile identification of protected intermediates.

Conclusion

This compound is a strategically designed building block that offers a predictable and reliable platform for the synthesis of complex organic molecules. Its key strength lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions, allowing for selective and sequential functionalization. By mastering the protocols for its use in Suzuki, Sonogashira, and other coupling reactions, researchers can significantly streamline their synthetic routes to novel compounds for applications in medicinal chemistry, materials science, and beyond.

References

  • Preparation method of 2-bromo-5-iodo-benzyl alcohol. CN113233957A.
  • Prepare the method for 5-iodo-2-bromobenzyl alcohol. CN103965020B.

Application Notes & Protocols: Strategic Synthesis of Complex Molecules Utilizing 2-Bromo-4-iodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-4-iodobenzyl alcohol, a uniquely versatile synthetic building block. Its value lies in the orthogonal reactivity of its three key functional groups: a highly reactive carbon-iodine bond, a less reactive carbon-bromine bond, and a modifiable benzyl alcohol. This differential reactivity allows for a programmed, stepwise approach to the synthesis of complex, multi-substituted aromatic compounds. We will detail the core principles of its chemoselectivity and provide field-proven, step-by-step protocols for sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions, demonstrating its power in the efficient construction of advanced molecular architectures for pharmaceutical and materials science applications.[1][2][3]

The Principle of Orthogonal Reactivity

This compound (CAS No: 1261648-93-4) is a powerful intermediate precisely because its halogenated sites can be addressed independently.[1] The foundational principle governing its use is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.

Reactivity Hierarchy: The rate-determining step for many cross-coupling reactions is the oxidative addition of the organohalide to the palladium(0) catalyst.[4] The energy barrier for this step is substantially lower for aryl iodides than for aryl bromides. This creates a clear hierarchy of reactivity: C-I > C-Br .[5][6][7]

This differential allows chemists to selectively functionalize the iodine position under mild conditions while leaving the bromine atom untouched for a subsequent, more forcing reaction. The benzyl alcohol moiety adds a third reactive site, which can be addressed through oxidation, etherification, or conversion to a leaving group.

G cluster_molecule This compound cluster_reactivity Reactivity Pathway A I (Position 4) High Reactivity Site R1 Mild Pd Coupling (e.g., Sonogashira, RT) A->R1 1st B Br (Position 2) Moderate Reactivity Site R2 Forcing Pd Coupling (e.g., Suzuki, Heat) B->R2 2nd C CH₂OH (Benzyl Alcohol) Alternative Reactive Site R3 Oxidation / Substitution C->R3 Independent Core Benzene Ring Core->A C-I Bond Core->B C-Br Bond Core->C C-C Bond

Caption: Orthogonal reactive sites on this compound.

Protocol I: Chemoselective Sonogashira Coupling at the C-I Bond

The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl halide, is ideally suited for the initial, selective functionalization of the C-I bond.[6][8] The mild conditions required for this transformation are typically insufficient to activate the more robust C-Br bond, ensuring excellent chemoselectivity.[9]

Detailed Step-by-Step Protocol

This protocol describes the coupling of this compound with phenylacetylene as a model system.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.

  • Inert Atmosphere: Seal the flask and connect it to the Schlenk line. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This step is critical to prevent catalyst decomposition and the unwanted homocoupling of the alkyne (Glaser coupling).[9]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF and triethylamine via syringe. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add the phenylacetylene dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (2-bromo-4-(phenylethynyl)phenyl)methanol.

Data Presentation: Expected Outcomes
Alkyne PartnerPd Catalyst (mol%)Temp (°C)Time (h)Expected Yield of Mono-coupled Product
PhenylacetylenePd(PPh₃)₄ (5%)253>90%
1-OctynePd(PPh₃)₄ (5%)254>88%
TrimethylsilylacetylenePd(PPh₃)₄ (5%)252>92%

Protocol II: Sequential Suzuki Coupling at the C-Br Bond

With the 4-position selectively functionalized, the remaining C-Br bond at the 2-position serves as a handle for a second carbon-carbon bond formation. The Suzuki-Miyaura coupling is an excellent choice for this step, though it typically requires more forcing conditions (higher temperature and a different catalyst/ligand system) to activate the C-Br bond.[5][10]

Detailed Step-by-Step Protocol

This protocol describes the Suzuki coupling of (2-bromo-4-(phenylethynyl)phenyl)methanol with phenylboronic acid.

Materials:

  • (2-bromo-4-(phenylethynyl)phenyl)methanol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio), degassed

  • Argon or Nitrogen gas supply

  • Standard reflux glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine (2-bromo-4-(phenylethynyl)phenyl)methanol, phenylboronic acid, Pd(dppf)Cl₂, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired diaryl product.

G cluster_workflow Sequential Cross-Coupling Workflow Start This compound Step1 Sonogashira Coupling (R-C≡CH, Pd(PPh₃)₄, CuI, RT) Start->Step1 Intermediate 2-Bromo-4-alkynyl Intermediate Step1->Intermediate Step2 Suzuki Coupling (Ar-B(OH)₂, Pd(dppf)Cl₂, Heat) Intermediate->Step2 Final Complex Diaryl Product Step2->Final

Caption: Workflow for sequential Sonogashira-Suzuki reactions.

Alternative Synthetic Transformations

The versatility of this compound is not limited to Sonogashira and Suzuki reactions.

  • Heck Reaction: The Heck reaction, which couples the organohalide with an alkene, can also be employed.[11][12] Similar to the Suzuki coupling, it generally requires more forcing conditions than the Sonogashira reaction and can be used to functionalize the C-Br bond after the C-I site has been modified.[4][13]

  • Hydroxyl Group Modification: The benzyl alcohol functionality can be transformed at any stage of the synthesis, providing another layer of diversity. For instance, it can be oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or to a carboxylic acid with stronger oxidants.[14] It can also be converted to a benzyl halide for subsequent nucleophilic substitution reactions.[15]

Conclusion

This compound is a superior building block for the rational design and synthesis of complex organic molecules. Its well-defined reactivity hierarchy enables researchers to perform selective, sequential cross-coupling reactions with a high degree of control. By following the robust protocols detailed in this guide, scientists in drug discovery and materials science can leverage this reagent to efficiently construct novel, highly-functionalized molecular frameworks, accelerating the pace of innovation.

References

  • Heck reaction - Wikipedia. Wikipedia. [Link]

  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Flow Chemistry: Sonogashira Coupling - ThalesNano. ThalesNano Inc. [Link]

  • The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. National Institutes of Health. [Link]

  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone - Organic Syntheses. Organic Syntheses. [Link]

  • Aliphatic radical relay Heck reaction at unactivated C(sp3)–H sites of alcohols - ChemRxiv. ChemRxiv. [Link]

  • Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents.
  • Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. National Institutes of Health. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Royal Society of Chemistry. [Link]

  • Representative examples of natural products with iodide functionality. - ResearchGate. ResearchGate. [Link]

  • China 4-Iodobenzyl Alcohol Manufacturer and Supplier, Factory | Lizhuo. Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. [Link]

  • 2-Bromo-5-fluoro-4-iodobenzyl alcohol | C7H5BrFIO | CID 122237141 - PubChem. PubChem. [Link]

  • Preparation method of benzyl iodide and derivatives thereof - Google Patents.

Sources

Application Notes & Protocols: Selective C-I Bond Functionalization in 2-Bromo-4-iodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the selective functionalization of the carbon-iodine (C-I) bond in 2-bromo-4-iodobenzyl alcohol. This dihalogenated aromatic compound is a highly valuable and versatile building block in modern organic synthesis, enabling the sequential and site-selective introduction of different functionalities.[1] The protocols herein leverage the inherent difference in reactivity between C-I and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. We present field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, complete with mechanistic insights, data tables, and process visualizations to ensure reliable and reproducible outcomes.

Introduction: The Principle of Chemoselective Cross-Coupling

The synthesis of complex, multi-substituted aromatic molecules is a cornerstone of pharmaceutical and materials science research.[2] Dihalogenated arenes, such as this compound, offer a strategic advantage by allowing for programmed, stepwise functionalization. The success of this strategy hinges on the ability to selectively react at one halogen site while leaving the other intact for subsequent transformations.

This selectivity is governed by the fundamental principles of transition-metal catalysis, particularly the palladium-catalyzed cross-coupling reaction cycle.[3][4][5] The reactivity of aryl halides in the crucial oxidative addition step, which is often rate-determining, follows the order: C-I > C-Br > C-Cl .[6][7] This is a direct consequence of the bond dissociation energies (BDE), where the C-I bond is significantly weaker and thus more susceptible to cleavage by a Pd(0) catalyst. By carefully controlling reaction conditions—such as temperature, catalyst system, and reaction time—we can exploit this reactivity differential to exclusively functionalize the C-I bond.

This guide details three indispensable cross-coupling reactions, demonstrating the robust and predictable selectivity for the C-I bond of this compound.

G General Catalytic Cycle for Selective C-I Functionalization sub 2-Bromo-4-iodobenzyl Alcohol oa Oxidative Addition (Selective C-I Cleavage) sub->oa Ar-I Bond pd0 Pd(0)L₂ (Active Catalyst) pd0->oa pdi Ar-Pd(II)(I)L₂ Intermediate oa->pdi tm Transmetalation pdi->tm re Reductive Elimination tm->re Ar-Pd(II)(R)L₂ mx M-X Byproduct tm->mx re->pd0 Catalyst Regeneration prod Selectively Functionalized Product re->prod nuc Nucleophilic Partner (R-M) nuc->tm R group transfer

Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling.

Application Note I: Selective Suzuki-Miyaura Coupling

Objective: To achieve selective C(sp²)–C(sp²) bond formation at the C-I position of this compound via Suzuki-Miyaura coupling. This reaction is fundamental for constructing biaryl structures prevalent in many pharmaceutical agents.[8]

Causality and Experimental Design

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[8] The choice of catalyst, base, and solvent system is critical for achieving high selectivity and yield.

  • Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(dppf), is used. The dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) is a robust, electron-rich ligand that stabilizes the palladium center and promotes the catalytic cycle.

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

By maintaining a moderate reaction temperature (e.g., 80-90 °C), the energy input is sufficient to activate the C-I bond without initiating significant activation of the stronger C-Br bond.

Detailed Protocol: Synthesis of (2-Bromo-4-phenyl)benzyl alcohol

G start Start: Assemble Reagents setup Reaction Setup: - Add reagents to flask - Purge with N₂/Ar start->setup heat Heating & Stirring: - Heat to 85 °C - Stir for 4-6 h setup->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Cool to RT - Add H₂O & EtOAc - Separate layers monitor->workup Complete purify Purification: Silica Gel Column Chromatography workup->purify char Characterization: ¹H NMR, ¹³C NMR, MS purify->char end End: Pure Product char->end

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The typical concentration is 0.1 M with respect to the starting aryl halide.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary
Boronic Acid PartnerCatalyst (mol%)BaseTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPdCl₂(dppf) (3%)K₂CO₃85592%
4-Methoxyphenylboronic acidPdCl₂(dppf) (3%)K₂CO₃85495%
3-Thienylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃90688%
4-Fluorophenylboronic acidPdCl₂(dppf) (3%)K₂CO₃85590%

Application Note II: Selective Sonogashira Coupling

Objective: To achieve selective C(sp²)–C(sp) bond formation at the C-I position of this compound. The Sonogashira reaction is a powerful tool for synthesizing internal alkynes, which are key precursors for many heterocyclic compounds and functional materials.[9]

Causality and Experimental Design

The Sonogashira coupling involves a dual catalytic system.[7][10]

  • Palladium Catalyst: A Pd(0) species, such as that generated from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, catalyzes the main cross-coupling cycle.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for activating the terminal alkyne. It reacts with the alkyne in the presence of an amine base to form a copper acetylide intermediate. This intermediate readily undergoes transmetalation with the Ar-Pd(II)-I complex.[6]

  • Amine Base: A base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves two purposes: it acts as a solvent and neutralizes the hydrogen iodide (HI) formed during the reaction, regenerating the Cu(I) catalyst.

The reaction is typically performed at or slightly above room temperature, which is more than sufficient to activate the C-I bond while leaving the C-Br bond untouched.[7]

G Dual Catalytic Cycles in Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-I) pd0->oa pdi Ar-Pd(II)-I oa->pdi re Reductive Elimination pdi->re re->pd0 product Ar-C≡C-R (Product) re->product cui Cu-I cu_acetylide Cu-C≡C-R cui->cu_acetylide alkyne R-C≡C-H + Amine cu_acetylielide cu_acetylielide alkyne->cu_acetylielide cu_acetylide->pdi Transmetalation

Figure 3: Simplified mechanism of the Sonogashira coupling.

Detailed Protocol: Synthesis of 2-Bromo-4-(phenylethynyl)benzyl alcohol

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (solvent and base)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed triethylamine via syringe to dissolve the solids (concentration ~0.2 M).

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.

  • Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired alkyne.

Data Summary
Alkyne PartnerPd Catalyst (mol%)CuI (mol%)BaseTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2%)4%Et₃N25394%
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2%)4%Et₃N25296%
1-HexynePd(PPh₃)₄ (3%)5%DIPEA40489%
Propargyl alcoholPdCl₂(PPh₃)₂ (2%)4%Et₃N25485%

Application Note III: Selective Buchwald-Hartwig Amination

Objective: To achieve selective C–N bond formation at the C-I position. The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines, which are ubiquitous structures in medicinal chemistry.[11][12]

Causality and Experimental Design

This reaction requires a carefully selected catalyst system to facilitate the challenging C-N bond formation.[11]

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are reduced in situ to the active Pd(0) catalyst.

  • Ligand: Bulky, electron-rich phosphine ligands are essential. Ligands like XPhos or SPhos accelerate the rate-limiting reductive elimination step that forms the C-N bond and also promote the initial oxidative addition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or its protonated form after coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is highly effective. For substrates with base-sensitive functional groups, milder bases like cesium carbonate (Cs₂CO₃) can be employed, though often requiring higher temperatures.[13]

The selectivity for the C-I bond is again achieved by leveraging its lower bond dissociation energy compared to the C-Br bond.

Detailed Protocol: Synthesis of N-(2-bromo-4-(hydroxymethyl)phenyl)aniline

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a flame-dried Schlenk tube.

  • Add this compound.

  • Remove the tube from the glovebox, add anhydrous toluene, followed by aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 8-16 hours.

  • Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water, then separate the layers.

  • Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Summary
Amine PartnerPd Precatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ (2%)XPhos (8%)NaOt-Bu1001285%
MorpholinePd(OAc)₂ (2%)SPhos (6%)NaOt-Bu1001091%
BenzylaminePd₂(dba)₃ (2%)XPhos (8%)NaOt-Bu1001678%
n-ButylaminePd₂(dba)₃ (2%)XPhos (8%)Cs₂CO₃1101882%

Conclusion

The protocols detailed in this guide demonstrate that this compound is an exceptional substrate for selective C-I bond functionalization. Through judicious selection of catalysts and reaction conditions, the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions can be performed with high efficiency and predictability. The resulting 2-bromo-4-substituted benzyl alcohol products are valuable intermediates, poised for a second, distinct functionalization at the C-Br position, thereby enabling the rapid and modular synthesis of complex molecular architectures for drug discovery and advanced materials.

References

  • ResearchGate. (2022). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. Retrieved from [Link]

  • Semantic Scholar. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ACS Publications. (1999). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • NIH National Library of Medicine. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

Application Notes and Protocols for the Selective Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-bromo-4-iodobenzyl alcohol. This versatile building block, possessing two distinct halogen atoms, offers a powerful platform for sequential and site-selective functionalization, enabling the synthesis of complex molecular architectures. We will delve into the principles of chemoselective catalysis, focusing on leveraging the differential reactivity of the C-I and C-Br bonds to achieve mono-functionalization at the more reactive iodine-bearing position. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are presented, along with insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to employ this substrate in their synthetic endeavors.

Introduction: The Strategic Advantage of Dihalogenated Substrates

In the realm of synthetic organic chemistry, polyhalogenated aromatic compounds are invaluable starting materials for the construction of complex molecules through sequential cross-coupling reactions. The differential reactivity of various carbon-halogen bonds in palladium-catalyzed transformations allows for a programmed, site-selective introduction of different functionalities. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br > Cl.[1] The substrate at the heart of this guide, this compound, is a prime example of a molecule designed for such a strategy.

The presence of both an iodine and a bromine atom on the same aromatic ring opens up a stepwise approach to molecular elaboration. The carbon-iodine bond, being weaker and more susceptible to oxidative addition to a Pd(0) center, can be selectively functionalized under milder conditions, leaving the more robust carbon-bromine bond intact for a subsequent, different coupling reaction under more forcing conditions.[1][2] This chemoselectivity is the cornerstone of the protocols described herein and provides a powerful tool for creating diverse libraries of compounds from a single, readily available precursor.

The Principle of Chemoselectivity: A Mechanistic Rationale

The success of a selective cross-coupling reaction hinges on the precise control of the catalytic cycle. The key step governing this selectivity is the initial oxidative addition of the aryl halide to the active Pd(0) catalyst. The lower bond dissociation energy of the C-I bond compared to the C-Br bond means that the activation barrier for the oxidative addition of the C-I bond is significantly lower.[3]

By carefully selecting the reaction parameters—catalyst, ligand, base, solvent, and temperature—we can create a kinetic window where the reaction at the iodo-position proceeds at a reasonable rate, while the reaction at the bromo-position is kinetically disfavored.

Key Factors Influencing Chemoselectivity:
  • Catalyst System: While standard palladium catalysts like Pd(PPh₃)₄ are often sufficient for selective coupling at the iodo position, the choice of ligand can further enhance this selectivity.[1][4] Less reactive catalysts or those with bulky ligands can increase the energy barrier for the oxidative addition of the C-Br bond.

  • Temperature: Lower reaction temperatures will almost always favor the reaction at the more labile C-I bond.[1] By keeping the thermal energy of the system below the activation threshold for C-Br bond cleavage, high selectivity can be achieved.

  • Reaction Time: Prolonged reaction times, even under mild conditions, can sometimes lead to a slow reaction at the less reactive C-Br site.[1] Therefore, it is crucial to monitor the reaction progress to determine the optimal endpoint for mono-functionalization.

The following diagram illustrates the fundamental catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the initial selective oxidative addition that is central to the protocols in this guide.

Palladium Catalytic Cycle cluster_main Selective Cross-Coupling Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining & Selective Step) Pd(0)L2->Oxidative_Addition Ar-I Pd(II)_Intermediate Aryl-Pd(II)-I Complex Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Nu-M Pd(II)_Coupling Di-organo-Pd(II) Complex Transmetalation->Pd(II)_Coupling - M-I Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Nu (Product)

Caption: Generalized catalytic cycle for selective cross-coupling.

Experimental Protocols

The following protocols are designed as robust starting points for the selective cross-coupling of this compound. As with any chemical reaction, optimization may be necessary for specific coupling partners or to achieve desired yields and purity.

General Considerations:

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Reagent Quality: Use high-purity, anhydrous, and degassed solvents. The quality of the catalyst, ligands, and bases is critical for reproducible results.

  • Safety: Always consult the Safety Data Sheets (SDS) for all reagents before use. Perform all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol details the C-C bond formation at the 4-position of this compound with an arylboronic acid.

Table 1: Optimized Reaction Parameters for Selective Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Substrate This compound1.0 equiv.
Coupling Partner Arylboronic acid1.1 - 1.2 equiv.
Palladium Catalyst Pd(PPh₃)₄2-5 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equiv.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂ODegassed prior to use.
Temperature 80 °CLower temperatures enhance selectivity.
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Via cannula, add the degassed solvent system (e.g., a 4:1 mixture of Dioxane/H₂O) to the flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-4-(aryl)benzyl alcohol.

Protocol 2: Selective Sonogashira Coupling

This protocol describes the formation of a C(sp²)-C(sp) bond at the 4-position with a terminal alkyne.

Table 2: Optimized Reaction Parameters for Selective Sonogashira Coupling

ParameterRecommended ConditionsNotes
Substrate This compound1.0 equiv.
Coupling Partner Terminal Alkyne1.2 - 1.5 equiv.
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂2-5 mol%
Copper Co-catalyst CuI1-3 mol%
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Degassed prior to use.
Solvent THF or DMFAnhydrous and degassed.
Temperature Room Temperature to 40 °CMild conditions are crucial for selectivity.
Reaction Time 2 - 8 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and CuI (1.5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., to 40 °C) may be required for less reactive alkynes.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 4-alkynyl-2-bromobenzyl alcohol.

Protocol 3: Selective Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation at the 4-position with a primary or secondary amine.

Table 3: Optimized Reaction Parameters for Selective Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Substrate This compound1.0 equiv.
Coupling Partner Amine (R¹R²NH)1.2 - 1.5 equiv.
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%
Ligand Xantphos or RuPhos2-4 mol%
Base NaOtBu or K₃PO₄1.5 - 2.0 equiv.
Solvent Toluene or DioxaneAnhydrous and degassed.
Temperature 80 - 100 °CHigher temperatures may be needed, but monitor for selectivity.
Reaction Time 6 - 24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., Xantphos, 2.2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene, followed by this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 4-amino-2-bromobenzyl alcohol derivative.

Workflow and Subsequent Functionalization

The true utility of this compound lies in its potential for sequential, multi-component assembly. After the initial selective coupling at the C-4 position, the resulting 2-bromo-4-(substituted)benzyl alcohol is now primed for a second cross-coupling reaction at the C-2 position, typically under more forcing conditions (e.g., higher temperature, a more active catalyst system).

Sequential Coupling Workflow Start This compound Step1 Step 1: Selective Coupling at C4 (Iodo) Start->Step1 Pd Cat., Mild Conditions (e.g., Suzuki, Sonogashira) Intermediate 2-Bromo-4-(R1)-benzyl alcohol Step1->Intermediate R1-Boronic Acid or R1-Alkyne Step2 Step 2: Coupling at C2 (Bromo) Intermediate->Step2 Pd Cat., Forcing Conditions (e.g., Suzuki, Buchwald-Hartwig) Final_Product 2-(R2)-4-(R1)-benzyl alcohol Step2->Final_Product R2-Boronic Acid or R2-Amine

Caption: Workflow for the sequential functionalization of this compound.

Conclusion

This compound is a strategically designed substrate that enables the controlled and sequential introduction of diverse functionalities onto an aromatic scaffold. By exploiting the inherent differences in the reactivity of the C-I and C-Br bonds, highly chemoselective palladium-catalyzed cross-coupling reactions can be achieved. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust foundation for researchers to build upon. The ability to perform a second coupling at the remaining bromide position further underscores the value of this building block in constructing complex and novel molecules for a wide range of applications in the pharmaceutical and materials science industries.

References

  • Deraedt, C., & Astruc, D. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Molecular Catalysis, 426, 16-53. [Link]

  • Smith, R. C., Boddy, C. N. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1736-1743. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Cao, Z.-C., Yu, D.-G., Zhu, R.-Y., Wei, J., & Shi, Z. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 51(42), 8781-8784. [Link]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2075-2140. [Link]

  • Dong, Z., & Ren, J. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(21), 3075-3092. [Link]

  • Cernak, T., Dykstra, K. D. M., & Tyagarajan, S. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 26(22), 6899. [Link]

  • Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2017). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Chemistry – A European Journal, 23(45), 10769-10780. [Link]

  • Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Al-Amin, M., & Mal, P. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6828-6853. [Link]

  • Mondal, B., & Sahoo, A. K. (2018). Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Organic & Biomolecular Chemistry, 16(1), 119-129. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 221. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 2-Bromo-4-iodobenzyl Alcohol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architect's Keystone in Drug Discovery

In the intricate process of synthesizing Active Pharmaceutical Ingredients (APIs), pharmaceutical intermediates are the foundational building blocks that dictate the feasibility, efficiency, and novelty of a synthetic route.[1] Among these, multi-functionalized aromatic scaffolds are of paramount importance. 2-Bromo-4-iodobenzyl alcohol emerges as a particularly strategic intermediate due to its unique trifecta of reactive sites: a primary benzyl alcohol, a bromine atom, and an iodine atom. This distinct arrangement provides medicinal chemists with a powerful tool for sequential and site-selective modifications, enabling the construction of complex molecular architectures that are central to modern drug candidates.[2][3]

The value of this intermediate lies in the differential reactivity of its functional groups:

  • The Benzyl Alcohol: This primary alcohol is a versatile handle for oxidation to the corresponding aldehyde, esterification, or etherification, allowing for the introduction of diverse side chains or linking moieties.

  • The Halogens (Bromo and Iodo): The presence of two different halogens on the aromatic ring is the cornerstone of its strategic utility. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reactivity difference allows for a stepwise and controlled introduction of substituents onto the aromatic core, a crucial tactic in building complex drug molecules.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the properties, core reactions, and proven protocols for leveraging this compound in pharmaceutical synthesis.

Physicochemical and Safety Data

A thorough understanding of the intermediate's properties is critical for experimental design and safety.

PropertyValueSource(s)
CAS Number 1261648-93-4[2]
Molecular Formula C₇H₆BrIO[2]
Molecular Weight 312.93 g/mol [2]
Physical Form Solid
Boiling Point 323.20 °C (Predicted)[2]
Flash Point 149.30 °C (Predicted)[2]
Storage Temperature 10°C - 25°C, Ambient Temperature[2]
SMILES C1=CC(=C(C=C1I)Br)CO[2]
InChI Key YMEXRVNZYXNDDN-UHFFFAOYSA-N
Hazard Statements H302 (Harmful if swallowed)[2]
Precautionary Statements P264, P270, P301+P312, P330, P501[2]

Overview of Synthesis

While commercially available, understanding the synthesis of this compound provides context for potential impurities. A common industrial route involves a multi-step process starting from o-toluidine, which avoids the use of hazardous reducing agents like lithium aluminum hydride.[4]

A o-Toluidine B 2-Methyl-4-iodoaniline A->B Iodination (e.g., NIS) C 2-Bromo-4-iodotoluene B->C Sandmeyer Reaction (Diazotization, Bromination) D 2-Bromo-4-iodobenzyl bromide C->D Radical Bromination (e.g., NBS, AIBN) E This compound D->E Hydrolysis (e.g., NaOH/DMSO)

Caption: Synthetic pathway to this compound.[4]

Core Applications and Experimental Protocols

The true power of this compound is realized in its subsequent transformations. The following protocols are foundational for its use in API synthesis.

Protocol 1: Selective Oxidation to 2-Bromo-4-iodobenzaldehyde

Causality and Expertise: The selective oxidation of the benzyl alcohol to an aldehyde is a pivotal first step in many synthetic pathways. The resulting aldehyde is a versatile electrophile, essential for forming key carbon-nitrogen bonds via reductive amination or carbon-carbon bonds. The challenge lies in preventing over-oxidation to the carboxylic acid. Using a mild, controlled oxidant like 2-Iodoxybenzoic acid (IBX) or an Oxone®-based system provides high yields of the desired aldehyde with minimal side products.[5][6]

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent. Ethyl acetate or a mixture of acetonitrile and water are commonly effective.[7][8]

  • Reagent Addition: Add 2-Iodoxybenzoic acid (IBX, ~1.5 eq) portion-wise to the stirred solution at room temperature. Alternative: For an in-situ generated catalyst, use Oxone® (2.0 eq) in the presence of a catalytic amount of 2-iodobenzenesulfonic acid or sodium bromide.[6][7][9]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature (or gentle heat, ~40-50 °C, if needed) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (typically 2-6 hours), dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the solid byproducts.

  • Purification: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography on silica gel.

reactant This compound product 2-Bromo-4-iodobenzaldehyde reactant->product [Oxidant] (e.g., IBX or Oxone®/Catalyst) Solvent, RT

Caption: Selective oxidation of the benzyl alcohol to an aldehyde.

Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling

Causality and Expertise: This reaction is the most powerful application of this intermediate. The higher reactivity of the C-I bond allows for the selective formation of a C-C bond at the 4-position, while leaving the C-Br bond at the 2-position intact for future transformations. This enables a programmed, stepwise elaboration of the aromatic core. The choice of palladium catalyst, ligand, and base is crucial for achieving high selectivity and yield.[10][11]

Experimental Protocol:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (or ester, ~1.2 eq), and a suitable base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, ~2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, ~3-5 mol%) and, if necessary, a supporting ligand. For many applications, a pre-catalyst like PdCl₂(dppf)·CH₂Cl₂ is highly effective.[11]

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like dioxane, THF, or DMF with water is typical.[10][12]

  • Reaction: Heat the reaction mixture (typically 80-100 °C) with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to isolate the coupled product.

cluster_0 Selective Suzuki-Miyaura Coupling Start This compound Reagents Ar-B(OH)₂ Pd Catalyst, Base Solvent, Heat Start->Reagents End 2-Bromo-4-(Aryl)benzyl alcohol Reagents->End

Caption: Site-selective Suzuki-Miyaura coupling at the C-I position.

Protocol 3: Protective Group Chemistry

Causality and Expertise: To prevent the acidic proton of the benzyl alcohol from interfering with certain reactions (e.g., Grignard additions or reactions using strong bases), it must be protected. Converting the alcohol to a silyl ether is a common and reliable strategy, as silyl ethers are stable under a wide range of conditions but can be easily removed when desired.

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) in a flask under a nitrogen atmosphere.

  • Base Addition: Add a base, typically imidazole (~2.0-2.5 eq).

  • Silylating Agent: Add a silyl halide, such as tert-Butyldimethylsilyl chloride (TBSCl, ~1.2 eq), portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 2-4 hours).

  • Workup: Quench the reaction with water and extract the product into an organic solvent like DCM or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting silyl ether is often pure enough for the next step, but can be purified by column chromatography if necessary.

A Multi-Step Synthetic Pathway Visualization

The true synthetic power of this compound is demonstrated when these core protocols are combined. The following workflow illustrates how a complex, drug-like scaffold can be systematically constructed, leveraging the unique reactivity of each functional group in a planned sequence.

A This compound B Protected Intermediate A->B 1. Protect OH (e.g., TBSCl) C Suzuki Product (Aryl at C4) B->C 2. Suzuki Coupling (Ar-B(OH)₂, Pd cat.) D Final Scaffold (Amine at C2) C->D 3. Buchwald-Hartwig Amination (R₂NH, Pd cat.) E Deprotected Alcohol D->E 4. Deprotect OH (e.g., TBAF) F Final Aldehyde E->F 5. Oxidize (e.g., IBX)

Caption: Hypothetical workflow for building molecular complexity.

References

  • 2-Bromo-5-fluoro-4-iodobenzyl alcohol | C7H5BrFIO | CID 122237141 . PubChem. [Link]

  • Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • This compound | C7H6BrIO | CID 91883112 . PubChem. [Link]

  • This compound - CAS:1261648-93-4 . Beijing Xinheng Research Technology Co., Ltd. [Link]

  • This compound | CAS 1261648-93-4 . Chemical-Suppliers.com. [Link]

  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol . Organic Syntheses. [Link]

  • The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Preparation method of benzyl iodide and derivatives thereof.
  • Prepare the method for 5-iodo-2-bromobenzyl alcohol.
  • Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone . Rhodium.ws. [Link]

  • Alcohols to Aldehydes, Part 4: Oxidations with IBX and other 2-Iodobenzoic Acid Derivatives . YouTube. [Link]

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions . NIH National Center for Biotechnology Information. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements . Organic Chemistry Portal. [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation . ACS Publications. [Link]

  • Pharma API Intermediates . Pharma Noble Chem Ltd. [Link]

  • B-Alkyl Suzuki Couplings . Macmillan Group, Princeton University. [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions . NIH National Center for Biotechnology Information. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates . NIH National Center for Biotechnology Information. [Link]

Sources

Application Note: A Detailed Protocol for the Etherification of 2-Bromo-4-iodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Benzyl Ether Formation

In the landscape of modern organic synthesis and pharmaceutical development, the precise modification of molecular scaffolds is paramount. The etherification of substituted benzyl alcohols, such as 2-Bromo-4-iodobenzyl alcohol, represents a critical transformation. This particular substrate is a versatile building block, bearing two distinct halogen atoms that offer orthogonal reactivity for subsequent cross-coupling reactions, making it a valuable precursor in the synthesis of complex molecules and active pharmaceutical ingredients.[1] The formation of a benzyl ether at the alcohol moiety serves not only as a stable protecting group but also as a means to modulate the steric and electronic properties of the molecule.[2][3][4] This application note provides a comprehensive, field-proven protocol for the efficient etherification of this compound, with a focus on the widely utilized Williamson ether synthesis.[5][6][7]

Underlying Principles: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the preparation of both symmetrical and asymmetrical ethers.[6][7] The reaction proceeds via an SN2 mechanism, which involves the nucleophilic attack of an alkoxide ion on an electrophilic alkyl halide.[7] In the context of our target transformation, the hydroxyl group of this compound is first deprotonated by a strong base to form the corresponding alkoxide. This highly nucleophilic species then displaces the halide from an alkyl halide, yielding the desired benzyl ether. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing side reactions.[2][8] Anhydrous reaction conditions are essential to prevent the quenching of the alkoxide by water.[8]

Reaction Mechanism Workflow

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Alcohol 2-Bromo-4-iodobenzyl alcohol Alkoxide Alkoxide Intermediate Alcohol->Alkoxide + Base Base NaH H2 H₂ (gas) Alkoxide->H2 byproduct Alkyl_Halide Alkyl Halide (e.g., CH₃I) Product 2-Bromo-4-iodobenzyl Ether Alkoxide->Product + Alkyl Halide Salt NaI Product->Salt byproduct

Caption: Williamson Ether Synthesis Mechanism

Experimental Protocol: Etherification of this compound

This protocol details the synthesis of 2-bromo-1-(ethoxymethyl)-4-iodobenzene as an exemplary procedure. The methodology can be adapted for the synthesis of other ethers by selecting the appropriate alkyl halide.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially AvailableEnsure dryness before use.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive with water. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeAcros OrganicsUse freshly distilled or from a solvent purification system.
Ethyl Bromide (Bromoethane)≥99%Alfa AesarStore in a cool, dark place.
Saturated Ammonium Chloride (aq.)--For quenching the reaction.
Diethyl EtherACS Grade-For extraction.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying the organic phase.
Step-by-Step Methodology
  • Reaction Setup:

    • Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in oil, 1.2 equivalents) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.

    • Add anhydrous THF to the flask to create a suspension.

  • Deprotonation:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Cool the sodium hydride suspension to 0 °C using an ice bath.

    • Add the solution of this compound dropwise to the stirred NaH suspension over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add ethyl bromide (1.5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Workup and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-bromo-1-(ethoxymethyl)-4-iodobenzene.

Quantitative Data Summary
ReactantMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound312.931.0103.13 g
Sodium Hydride (60%)24.001.2120.48 g
Ethyl Bromide108.971.5151.63 g (1.12 mL)
Anhydrous THF---50 mL
Expected Product 2-bromo-1-(ethoxymethyl)-4-iodobenzene ~85-95% Yield

Safety and Troubleshooting

  • Safety Precautions: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. All operations involving sodium hydride must be conducted under an inert atmosphere in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Troubleshooting:

    • Low Yield: Incomplete deprotonation is a common issue. Ensure the sodium hydride is fresh and the reaction is conducted under strictly anhydrous conditions.[8] Extending the deprotonation time may also be beneficial.

    • Side Products: The formation of elimination products can occur if using secondary or tertiary alkyl halides.[7] For these substrates, alternative etherification methods may be more suitable. The formation of bis(2-bromo-4-iodobenzyl) ether is a potential side reaction, which can be minimized by the slow addition of the alcohol to the base.[8]

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway for the etherification of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the choice of reagents, researchers can efficiently synthesize the desired benzyl ether products. This protocol serves as a foundational method that can be adapted for the synthesis of a diverse library of substituted benzyl ethers, which are valuable intermediates in the pursuit of novel therapeutics and functional materials.

References

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Kocienski, P. J. (2006). Protecting Groups (3rd ed.). Thieme Verlag.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • Sahoo, S. K., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Retrieved from [Link]

  • Zhang, C., et al. (2009). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences. Retrieved from [Link]

  • Pearson+. (n.d.). The Williamson ether synthesis involves the displacement of an al.... Study Prep. Retrieved from [Link]

  • Google Patents. (n.d.). Method for etherifying a benzyl alcohol, resulting products and applications.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014, October 18). How can one remove a benzyl group from benzylated sugar?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Conditions for 2-Bromo-4-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4-iodobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their reactions with this specific substrate. Here, we will delve into the nuances of this reaction, providing in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, substrates like this compound present unique challenges due to the differential reactivity of the two halogen atoms and the presence of a potentially reactive benzyl alcohol moiety. This guide will equip you with the knowledge to navigate these challenges and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing selective reaction at the iodine position. How can I control the chemoselectivity of the Suzuki coupling with this compound?

Answer:

This is the expected and desired outcome in most initial Suzuki couplings with this substrate. The chemoselectivity is governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst, which is typically the rate-determining step in the catalytic cycle.[2][3] The general reactivity trend for aryl halides in Suzuki couplings is I > Br > Cl.[2]

To ensure selective mono-coupling at the iodine position:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand are generally sufficient.[4] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[5]

  • Reaction Temperature: Lower reaction temperatures (e.g., room temperature to 50-80°C) will favor the more reactive C-I bond.[2][6]

  • Stoichiometry: Use of approximately one equivalent of the boronic acid or ester is crucial to prevent double coupling.

To achieve coupling at the less reactive bromide position, a sequential approach is necessary. After the initial coupling at the iodide, the resulting bromo-biaryl product can be subjected to a second Suzuki coupling, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to activate the C-Br bond.[7]

Q2: My reaction yield is low, and I'm seeing significant amounts of dehalogenated starting material. What's causing this and how can I fix it?

Answer:

Low yields accompanied by dehalogenation (replacement of the halogen with a hydrogen atom) are common issues in Suzuki couplings.[8] This side reaction typically occurs after oxidative addition, where the palladium intermediate reacts with a hydride source instead of the organoboron reagent.[9]

Potential Causes and Solutions:

  • Hydride Source: Solvents like alcohols or the presence of water can act as hydride sources.[9] While some water is often necessary for the Suzuki reaction, especially when using boronic acids, excessive amounts can be detrimental.

    • Solution: Use anhydrous solvents and ensure your reagents are dry. If using a biphasic system, carefully control the amount of water.

  • Base: Certain bases can promote dehalogenation.

    • Solution: Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases.[10][11] Finely powdered and dry bases are recommended for better reproducibility.[8]

  • Catalyst and Ligand: The choice of ligand can influence the rate of reductive elimination versus side reactions.

    • Solution: Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination step.[5]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst, leading to side reactions and lower yields.[8]

    • Solution: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_purity Verify Reagent Purity (Aryl Halide, Boronic Acid, Base, Solvent) start->check_purity check_purity->start If impure, purify/replace check_atmosphere Ensure Inert Atmosphere (Proper Degassing, Positive Pressure) check_purity->check_atmosphere If pure check_atmosphere->start If not inert, improve setup optimize_base Optimize Base (e.g., K2CO3, Cs2CO3, K3PO4) check_atmosphere->optimize_base If inert optimize_solvent Optimize Solvent System (e.g., Toluene/H2O, Dioxane/H2O, THF/H2O) optimize_base->optimize_solvent If no improvement success Improved Yield optimize_base->success If successful optimize_catalyst Screen Catalyst/Ligand (e.g., Pd(PPh3)4, Pd(OAc)2/SPhos, etc.) optimize_solvent->optimize_catalyst If no improvement optimize_solvent->success If successful optimize_temp Adjust Reaction Temperature optimize_catalyst->optimize_temp If no improvement optimize_catalyst->success If successful optimize_temp->success If successful

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Q3: I am observing homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is another common side reaction that reduces the yield of the desired product.[9] This is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[9]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: As with dehalogenation, ensuring an oxygen-free environment is critical. Use techniques like freeze-pump-thaw cycles for solvents or sparging with an inert gas.

  • Palladium Pre-catalyst: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) which need to be reduced in situ. If using a Pd(II) source, ensure the reaction conditions effectively generate the active Pd(0) catalyst.

  • Ligand-to-Palladium Ratio: Maintaining an appropriate ligand-to-palladium ratio can help stabilize the active catalyst and prevent the formation of palladium species that promote homocoupling.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

Q4: Can the benzyl alcohol functionality in this compound interfere with the Suzuki reaction?

Answer:

While the benzyl alcohol group is generally tolerated in Suzuki couplings, it can potentially participate in side reactions under certain conditions. For instance, it could act as a hydride source leading to dehalogenation, as mentioned earlier.[9] There are also reports of direct Suzuki-Miyaura coupling of benzyl alcohols via C-O activation, although this typically requires specific catalytic systems and conditions.[12][13]

To minimize potential interference from the benzyl alcohol group:

  • Protecting Groups: If significant side reactions involving the alcohol are observed, protecting it as an ether (e.g., silyl ether) or another suitable protecting group may be necessary.

  • Mild Reaction Conditions: Employing mild bases and the lowest possible reaction temperature can help prevent unwanted reactions of the alcohol functionality.

Optimized Experimental Protocol

The following is a general, optimized protocol for the selective mono-arylation of this compound at the iodine position. This should serve as a starting point, and further optimization may be required for specific boronic acids.

Table 1: Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%) with SPhos (2-6 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. The Pd(OAc)₂/SPhos system is highly active for a broad range of substrates.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Mild inorganic bases are effective and minimize side reactions.[10][11]
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Biphasic solvent systems are standard for Suzuki couplings.[11]
Temperature 80-100 °CProvides a good balance between reaction rate and selectivity, minimizing side reactions.
Atmosphere Argon or NitrogenCrucial for preventing catalyst deactivation and homocoupling.[8]
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (if separate) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

This technical guide provides a comprehensive overview and practical solutions for optimizing the Suzuki-Miyaura coupling of this compound. By understanding the underlying principles of chemoselectivity and potential side reactions, researchers can effectively troubleshoot and refine their experimental conditions to achieve high yields and purity.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . (n.d.). Available at: [Link]

  • Suzuki reaction - Wikipedia . (n.d.). Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling . (2010). Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) . (2024). Nature Chemistry. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . (2008). Accounts of Chemical Research. Available at: [Link]

  • The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction . (2014). Kinetics and Catalysis. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal . (n.d.). Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction . (2020). ChemRxiv. Available at: [Link]

  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand . (2021). ACS Catalysis. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a . (n.d.). ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . (2015). Chemical Science. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . (2015). National Institutes of Health. Available at: [Link]

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes . (2006). The Journal of Organic Chemistry. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . (2019). Molecules. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . (2017). ResearchGate. Available at: [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters . (2022). Organic Letters. Available at: [Link]

  • Use of Base Metals in Suzuki Coupling . (n.d.). WordPress. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures . (2018). Organometallics. Available at: [Link]

  • Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes . (2013). ChemInform. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? . (2016). Reddit. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? . (2018). ResearchGate. Available at: [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction . (2022). Catalysts. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction . (2020). Organic Chemistry Frontiers. Available at: [Link]

  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures . (2023). Figshare. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow . (2017). Catalysts. Available at: [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching . (2016). ChemCatChem. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions . (1999). Angewandte Chemie International Edition. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers . (n.d.). Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . (2017). ACS Catalysis. Available at: [Link]

  • Highly Selective Palladium-Catalyzed Suzuki-Miyaura Monocoupling Reactions of Ethene and Arene Derivatives Bearing Two or More Electrophilic Sites . (2012). ChemInform. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? . (2024). Reddit. Available at: [Link]

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis . (2015). Chemical Communications. Available at: [Link]

  • Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations . (2020). University of Mary Washington. Available at: [Link]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? . (2017). ResearchGate. Available at: [Link]

  • Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere . (2017). ACS Omega. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates . (2007). The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . (2020). Organic & Biomolecular Chemistry. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . (2020). RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Bromo-4-iodobenzyl alcohol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-Bromo-4-iodobenzyl alcohol. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients, the purity of this compound is paramount.[1][2] This guide provides in-depth protocols and troubleshooting advice based on the fundamental principles of crystallization science.

Core Principles: Why Recrystallization?

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[3] The core concept is that most solids are more soluble in a hot solvent than in a cold one.[3] By dissolving the crude this compound in a minimal amount of a suitable hot solvent, a saturated solution is created. As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Soluble impurities, present in smaller concentrations, remain in the cold solvent (the "mother liquor"), while insoluble impurities can be removed by hot filtration.

The success of this technique hinges on the selection of an appropriate solvent system. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[4]

Solvent Selection: The Critical First Step

Choosing the right solvent is the most critical decision in developing a robust recrystallization protocol. The molecular structure of this compound—an aromatic ring with two different halogen substituents and a primary alcohol group—gives it moderate polarity. This suggests that polar protic and polar aprotic solvents are good starting points.

Key Characteristics of an Effective Recrystallization Solvent:

  • Temperature-Dependent Solubility: The solvent must exhibit a steep solubility curve for this compound, meaning low solubility at low temperatures and high solubility at high temperatures.[3][5]

  • Impurity Solubility: The solvent should either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be filtered off while hot).[4]

  • Chemical Inertness: The solvent must not react with the compound.[4][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[5]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]

Recommended Solvents for Screening

Based on the structure of this compound and general solubility principles, the following solvents and solvent systems are recommended for initial screening.

Solvent SystemBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Safety Notes
Isopropanol 82.619.9A good starting point. Less volatile than ethanol/methanol, allowing for more controlled cooling. Flammable.
Ethanol 78.424.5Often effective for aromatic alcohols.[6] May show high solubility even at room temperature. Flammable.
Ethyl Acetate 77.16.0A moderately polar solvent that is often effective for recrystallizing aromatic compounds.[7] Flammable.
Toluene 110.62.4A less polar option, potentially useful if the crude material contains non-polar impurities.[8] Flammable, toxic.
Ethanol/Water VariableVariableA mixed solvent system.[9] Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. The water acts as an anti-solvent.
Ethyl Acetate/Hexane VariableVariableAnother common mixed solvent pair.[10] Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent.
Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the chosen solvent dropwise (start with ~0.5 mL) at room temperature and agitate. Observe if the solid dissolves. An ideal solvent will not dissolve the solid at this stage.[11]

  • If the solid does not dissolve, gently heat the test tube in a water or sand bath until the solvent boils. Add more solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Evaluate the result: A successful solvent will yield a significant amount of crystalline solid.

Standard Recrystallization Workflow

This protocol assumes a suitable solvent has been identified from the screening process.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimum amount of hot solvent A->B Heat to boiling C 3. Hot Filtration (Optional) Remove insoluble impurities B->C If solution is not clear D 4. Slow Cooling (Room Temp -> Ice Bath) B->D If solution is clear C->D E 5. Vacuum Filtration Collect crystals D->E F 6. Wash with ice-cold solvent E->F G 7. Dry crystals (Air or Vacuum Oven) F->G H Pure this compound G->H Yields Pure Product G cluster_q1 cluster_q2 cluster_q3 Start Problem Encountered During Recrystallization NoCrystals Q1: No Crystals Formed Upon Cooling Start->NoCrystals OiledOut Q2: Product 'Oiled Out' Start->OiledOut LowYield Q3: Poor Yield of Crystals Start->LowYield TooMuchSolvent Too much solvent used? NoCrystals->TooMuchSolvent Impure High impurity level? Melting point depression? OiledOut->Impure CheckML Check mother liquor? LowYield->CheckML Supersaturated Supersaturated solution? TooMuchSolvent->Supersaturated No Sol1_Boil Boil off excess solvent and re-cool TooMuchSolvent->Sol1_Boil Yes Sol1_Seed Induce nucleation: - Add seed crystal - Scratch flask wall Supersaturated->Sol1_Seed Yes Sol2_Solvent Re-heat to dissolve oil. Add slightly more solvent. Cool very slowly. Impure->Sol2_Solvent Possible Sol2_Charcoal Consider charcoal treatment (if colored) and re-crystallize. Impure->Sol2_Charcoal If colored Sol2_ChangeSolvent Change solvent or solvent system. Sol2_Solvent->Sol2_ChangeSolvent If fails Sol3_Evap Too much solvent was used. Concentrate mother liquor to recover more product. CheckML->Sol3_Evap Residue forms on evaporation Sol3_Review Review protocol: - Premature crystallization? - Washed with warm solvent? CheckML->Sol3_Review No residue

Caption: Troubleshooting decision tree for recrystallization.

Q1: No crystals are forming, even after cooling in an ice bath. What's wrong?

A1: This is a common issue that typically points to one of two causes:

  • Excess Solvent: This is the most frequent reason for crystallization failure. [12]If too much hot solvent was added during the dissolution step, the solution will not be saturated upon cooling, and the product will remain dissolved.

    • Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the concentrated solution to cool again. You can test the mother liquor by dipping a glass rod in it; if a solid residue forms upon evaporation, there is still a significant amount of product in the solution. [13]* Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation site to begin. [12] * Solution: Induce crystallization by scratching the inside of the flask just below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth. [6][12]Alternatively, if you have a small sample of pure this compound, add a tiny "seed crystal" to the solution to initiate crystallization.

Q2: My product separated as an oily liquid instead of solid crystals. What should I do?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. [9][12]This is often caused by a high concentration of impurities, which significantly depresses the melting point of the mixture. An oil is undesirable because it traps impurities. [9]

  • Solution 1: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to ensure the saturation temperature is below the compound's melting point. [13]Then, allow the solution to cool very slowly, perhaps by insulating the flask, to encourage proper crystal formation. [12]* Solution 2: If the first solution fails, the solvent choice may be poor. The boiling point of the solvent might be too high. It may be necessary to recover the crude material by evaporation and attempt the recrystallization again with a different solvent that has a lower boiling point. [12] Q3: My final yield of pure crystals is very low. What are the potential causes?

A3: A low yield can result from several procedural errors:

  • Using too much solvent: As discussed in Q1, this is a primary cause of product loss to the mother liquor. [13]* Premature Crystallization: If the product crystallizes in the filter funnel during a hot filtration step, it will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve and wash away a portion of your product. * Highly Impure Starting Material: If the initial crude material contains a very low percentage of the desired compound, the final yield will naturally be low.

Q4: The crystals are still colored after recrystallization. How can I fix this?

A4: Colored impurities can sometimes co-crystallize with the product.

  • Solution: These can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities. However, use it sparingly, as charcoal can also adsorb your target compound, which will reduce the overall yield. [13]Add the charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling.

Q5: Crystals formed almost immediately after I removed the flask from the heat. Is this a problem?

A5: Yes, this is known as "crashing out." Very rapid crystallization is undesirable because it tends to trap impurities within the rapidly forming crystal lattice, defeating the purpose of the purification. [13]

  • Solution: This indicates that the solution was too concentrated or cooled too quickly. Re-heat the flask to redissolve the solid, add a small additional volume of hot solvent (e.g., 5-10%), and ensure the subsequent cooling is slow and gradual by insulating the flask. [13]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • Brainly. (2023, September 18). Benzyl alcohol has a boiling point of 205°C. It has solubility characteristics that would seem to make it a.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • Study.com. (n.d.). In the recrystallization of benzil, why do you have to cool the ethanol solution of benzil slowly?. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). This compound | CAS 1261648-93-4. Retrieved from [Link]

Sources

Technical Support Center: TLC Monitoring of 2-Bromo-4-iodobenzyl Alcohol Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and TLC monitoring of 2-bromo-4-iodobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this specific organic synthesis and its analysis.

Reaction Overview: Synthesis of this compound

The formation of this compound typically involves the reduction of the corresponding aldehyde, 2-bromo-4-iodobenzaldehyde. A common and effective reducing agent for this transformation is sodium borohydride (NaBH4).[1][2] This reagent is favored for its chemoselectivity, readily reducing aldehydes and ketones while generally not affecting other functional groups like esters or amides under standard conditions.[1][3][4]

The reaction proceeds via nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation, typically from the solvent (e.g., methanol or ethanol), yields the primary alcohol.[1][2]

Reaction Scheme

Caption: Reduction of 2-bromo-4-iodobenzaldehyde to this compound using sodium borohydride.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific questions and problems that may arise during the synthesis and TLC monitoring of this compound formation.

FAQs: Reaction and Workup

Q1: What is a suitable solvent for the reduction of 2-bromo-4-iodobenzaldehyde with sodium borohydride?

A1: Protic solvents like methanol or ethanol are commonly used for sodium borohydride reductions.[1] They serve as a proton source to neutralize the intermediate alkoxide formed after hydride attack. However, be aware that sodium borohydride can react slowly with these solvents, so it's often added to the aldehyde solution at a reduced temperature (e.g., 0 °C) to control the reaction.

Q2: How can I determine when the reaction is complete?

A2: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the progress of the reaction.[5] By comparing the reaction mixture to the starting material, you can observe the disappearance of the starting aldehyde spot and the appearance of the product alcohol spot.[5]

Q3: What is a standard workup procedure for this reaction?

A3: After the reaction is deemed complete by TLC, the typical workup involves quenching the excess sodium borohydride by slowly adding a dilute acid (e.g., 1M HCl) or water until the effervescence ceases. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

Troubleshooting: TLC Analysis

Q4: I'm not seeing any spots on my TLC plate after development and visualization under a UV lamp. What could be the problem?

A4: There are several possibilities:

  • Insufficiently Concentrated Sample: The concentration of your spotted sample may be too low.[6] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to evaporate between applications.[6]

  • Incorrect Solvent Level in Developing Chamber: If the solvent level in the TLC chamber is above the origin line where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of migrating up the plate.[6][7]

  • Compound Not UV-Active: While aromatic compounds like your starting material and product are expected to be UV-active, it's possible the concentration is too low for visualization.[8][9] Try using a chemical stain for visualization.[8][9]

  • Reaction Failure: It's possible the reaction did not proceed as expected, and there is no product or remaining starting material in the sample.[6]

Q5: My spots are streaking on the TLC plate. What causes this and how can I fix it?

A5: Streaking can be caused by several factors:

  • Overloaded Sample: The most common cause is applying too much sample to the plate.[6][7] Dilute your sample and re-spot.

  • Highly Polar Compound: If a compound is very polar, it may have a strong affinity for the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or acetic acid to your developing solvent can sometimes resolve this.

  • Acidic or Basic Compounds: Strongly acidic or basic compounds can interact with the silica gel and cause streaking.[7] Adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can neutralize these interactions.[10]

  • Sample Applied in a High-Boiling Solvent: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking.[11] Try to remove the high-boiling solvent under high vacuum before running the TLC.[11]

Q6: The Rf values of my starting material and product are very close, making it difficult to monitor the reaction. What can I do?

A6:

  • Change the Solvent System: The polarity of your mobile phase is crucial.[12] Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[12] Try varying the ratio of these solvents. A less polar mobile phase will generally result in lower Rf values and may increase the separation between your spots.

  • Use a Co-spot: A "co-spot" lane, where you spot both the starting material and the reaction mixture at the same origin point, can help to resolve closely running spots.[11] If the spots separate, you will see two distinct spots in the co-spot lane. If they are the same compound, you will see a single, potentially elongated spot.

Q7: I see multiple unexpected spots on my TLC plate. What could they be?

A7:

  • Side Products: The reaction may be producing side products. For example, over-reduction or other side reactions could be occurring.

  • Decomposition on the Plate: Some compounds can decompose on the acidic silica gel of the TLC plate.[11] You can test for this by running a 2D TLC.[11][13] Spot your sample in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in the same or a different solvent system.[13] If the compound is stable, the spot will remain on the diagonal. If it decomposes, you will see new spots off the diagonal.[11]

  • Contamination: The sample or the TLC plate may be contaminated.[6] Ensure you are using clean glassware and handling the TLC plate carefully, only touching the edges.

Visualization FAQs

Q8: Which visualization techniques are best for this compound and its corresponding aldehyde?

A8:

  • UV Light (254 nm): Since both the starting material and the product are aromatic, they should be visible under a UV lamp as dark spots on a fluorescent background.[8][9][14] This is a non-destructive method.[8][14]

  • Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols and aldehydes.[8][15] Spots will appear as yellow-brown on a purple background.[15] This is a destructive method.

  • p-Anisaldehyde Stain: This is a good general-purpose stain for nucleophilic groups like alcohols, as well as for aldehydes.[8][16] It often produces colored spots upon heating.[8] This is a destructive method.

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that can visualize many organic compounds, especially aromatic ones.[8][14][16] The spots will appear as brown or yellow-brown.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolve 2-bromo-4-iodobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC (see Protocol 2). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, slowly add 1M HCl dropwise to quench the excess sodium borohydride until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: TLC Monitoring
  • Prepare the TLC Chamber: Add a suitable mobile phase (e.g., 20% ethyl acetate in hexanes) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber.

  • Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.[7] Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spot the Plate:

    • Dissolve a small amount of the starting material, 2-bromo-4-iodobenzaldehyde, in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the SM lane.

    • Take a small aliquot from the reaction mixture using a capillary tube and spot it on the Rxn lane.

    • On the Co lane, first spot the starting material, and then spot the reaction mixture on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate in the developing chamber, ensuring the origin line is above the solvent level.[7] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[14] If necessary, use a chemical stain for further visualization.

Data Presentation: Expected TLC Results
CompoundExpected PolarityExpected Rf Value
2-Bromo-4-iodobenzaldehydeLess PolarHigher
This compoundMore PolarLower

Note: The aldehyde is less polar than the alcohol due to the alcohol's ability to engage in hydrogen bonding with the silica gel stationary phase.[17][18] Therefore, the aldehyde will travel further up the TLC plate, resulting in a higher Rf value.[17][19]

Visualizations

Experimental Workflow: Synthesis and Monitoring

G cluster_synthesis Synthesis cluster_monitoring TLC Monitoring cluster_workup Workup A Dissolve 2-bromo-4-iodobenzaldehyde in methanol B Cool to 0°C A->B C Add NaBH4 B->C D Spot SM, Co, and Rxn on TLC plate C->D Take aliquot E Develop plate in solvent chamber D->E F Visualize under UV and/or with stain E->F G Analyze results: Disappearance of SM, appearance of product F->G G->C Reaction incomplete, continue stirring H Quench with 1M HCl G->H Reaction complete I Extract with ethyl acetate H->I J Dry and concentrate I->J K Obtain crude product J->K G problem TLC Problem streaking Streaking Spots problem->streaking no_spots No Spots Visible problem->no_spots close_rf Close Rf Values problem->close_rf unexpected_spots Unexpected Spots problem->unexpected_spots sol_overload Dilute Sample streaking->sol_overload sol_polarity Adjust Mobile Phase Polarity streaking->sol_polarity sol_conc Concentrate Sample no_spots->sol_conc sol_stain Use Chemical Stain no_spots->sol_stain close_rf->sol_polarity sol_cospot Use Co-spot close_rf->sol_cospot sol_2d_tlc Run 2D TLC unexpected_spots->sol_2d_tlc

Caption: Troubleshooting common issues in TLC analysis.

References

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.4B: Uses of TLC. Retrieved from [Link]

  • Dr. Aman. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! [Video]. YouTube. Retrieved from [Link]

  • (n.d.). TLC stains. Retrieved from [Link]

  • (n.d.). TLC Stains. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Brainly. (2023, September 23). If benzyl alcohol, benzaldehyde, and benzoic acid were chromatographed using silica gel TLC plates, which. Retrieved from [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

  • (n.d.). TLC Stains. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS. Retrieved from [Link]

  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. Retrieved from [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Filo. (2025, February 23). TLC is vital for monitoring the progress of a reaction. Conside.... Retrieved from [Link]

  • Canadian Journal of Chemistry. (1989). Chemoselective reductions with sodium borohydride. Retrieved from [Link]

  • Homework.Study.com. (n.d.). If the following three chemicals: benzyl alcohol, benzaldehyde and benzoic acid were chromatographed using silica gel TLC plates, which should have the highest Rf value?. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Sodium Borohydride Reduction of Conjugated Aldehydes and Ketones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Benzimidazolin-2-ylidene N-heterocyclic Carbene complexes of Ruthenium as a Simple Catalyst for the N-alkylation of Amines using Alcohols and Diols. Retrieved from [Link]

  • YouTube. (2020, June 10). Sodium Borohydride (NBH) and Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • Chegg. (2024, June 26). List three factors of affect Rf values in adsorption TLC. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of benzyl iodide and derivatives thereof.
  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Analysis Scheme with Rf Value Calculation for Benzyl Alcohol and Benzaldehyde. Retrieved from [Link]

  • YouTube. (2022, November 21). Cannizzaro Reaction: TLC of final products. Retrieved from [Link]

  • Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

Sources

Technical Support Center: Challenges in Scaling Up 2-Bromo-4-iodobenzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-4-iodobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical field experience.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis, offering multiple points for functionalization. However, its synthesis presents several challenges, particularly during scale-up. Issues related to reaction control, reagent handling, and product purification are common. This guide explores three common synthetic pathways and provides solutions to potential hurdles in each.

Synthetic Route 1: Multi-step Synthesis from 2-Methylaniline (o-Toluidine)

This route involves a four-step sequence starting from a readily available material. While seemingly straightforward, each step has its own set of challenges when moving to a larger scale.

Synthetic_Route_1 A 2-Methylaniline B 2-Methyl-4-iodoaniline A->B Iodination C 2-Bromo-4-iodotoluene B->C Sandmeyer Reaction D 2-Bromo-4-iodobenzyl bromide C->D Radical Bromination E This compound D->E Hydrolysis

Caption: Workflow for the synthesis of this compound from 2-Methylaniline.

Troubleshooting Guide for Route 1

Step 1: Iodination of 2-Methylaniline

  • Question: My iodination reaction is sluggish and gives a mixture of regioisomers. How can I improve the selectivity and reaction rate on a larger scale?

  • Answer: The regioselectivity of electrophilic aromatic substitution on substituted anilines is highly dependent on the reaction conditions. The amino group is a strong ortho-, para-director. To favor para-iodination, you can protect the amino group as an acetanilide to sterically hinder the ortho positions. However, a more direct approach is to control the reaction medium and iodinating agent. Using iodine with an oxidizing agent like sodium percarbonate in a mixed solvent system such as ethyl acetate and glacial acetic acid can improve yields and selectivity. On a larger scale, ensure efficient stirring to maintain homogeneity, as localized high concentrations of the iodinating agent can lead to di-iodination or other side products.

Step 2: Diazotization and Sandmeyer Bromination

  • Question: During the Sandmeyer reaction scale-up, I'm observing significant tar formation and poor yields. What are the critical parameters to control?

  • Answer: The Sandmeyer reaction is notorious for generating impurities if not properly controlled. The key is the stability of the diazonium salt.

    • Temperature Control: The diazotization step must be kept at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt, which can lead to phenolic byproducts and tar formation. On a larger scale, this requires a reactor with efficient cooling capacity.

    • Rate of Addition: Slow, controlled addition of sodium nitrite solution is crucial to manage the exotherm and prevent localized overheating.

    • Catalyst: The activity of the copper(I) bromide catalyst is vital. Ensure it is of high purity and freshly prepared if possible.

    • Quenching: The addition of the diazonium salt solution to the copper(I) bromide solution should also be carefully controlled to manage the evolution of nitrogen gas and the reaction exotherm. A major challenge in scaling up Sandmeyer reactions is managing potential foaming and gas evolution, which can be addressed by using a dip pipe for additions and ensuring adequate headspace in the reactor[1].

Step 3: Radical Bromination of 2-Bromo-4-iodotoluene

  • Question: The benzylic bromination with N-bromosuccinimide (NBS) is not going to completion, and I'm seeing ring bromination as a side product. How can I optimize this step?

  • Answer: Free-radical bromination requires careful initiation and propagation while avoiding ionic side reactions.

    • Initiator: Ensure you are using an appropriate amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The decomposition rate of the initiator is temperature-dependent, so maintaining the correct reaction temperature is critical.

    • Solvent: Use a non-polar solvent like carbon tetrachloride or cyclohexane. Polar solvents can promote ionic pathways, leading to aromatic bromination. For a more environmentally friendly option, supercritical CO2 has been shown to be an effective solvent for these reactions[2].

    • Light: While initiators are used, photochemical initiation can also play a role. Consistent reaction conditions, either with or without controlled light exposure, are important for reproducibility. On a large scale, ensuring uniform light penetration can be a challenge, making chemical initiators more reliable.

    • NBS Purity: Use high-purity, recrystallized NBS. Impurities can inhibit the radical chain reaction.

Step 4: Hydrolysis of 2-Bromo-4-iodobenzyl bromide

  • Question: The hydrolysis of the benzyl bromide is producing significant amounts of dibenzyl ether impurity. How can this be minimized?

  • Answer: The formation of dibenzyl ether is a common side reaction resulting from the Williamson ether synthesis between the starting benzyl bromide and the product benzyl alcohol.

    • Reaction Conditions: To favor hydrolysis (an SN2 reaction with hydroxide), use a solvent system that solubilizes the benzyl bromide but also allows for a high concentration of the hydroxide source. A mixture of DMSO and aqueous sodium hydroxide is often effective.

    • Temperature: Keep the temperature moderate. Higher temperatures can favor the ether formation side reaction.

    • Stoichiometry: Use a sufficient excess of the hydroxide to ensure the benzyl bromide reacts with it rather than the product alcohol.

Synthetic Route 2: Grignard-based Approach

This approach involves the formation of a Grignard reagent from 2-bromo-4-iodotoluene, followed by formylation and reduction. The chemoselectivity of the Grignard formation is a key challenge.

Synthetic_Route_2 A 2-Bromo-4-iodotoluene B Grignard Reagent A->B Mg, THF C 2-Bromo-4-iodobenzaldehyde B->C Formylation (e.g., DMF) D This compound C->D Reduction (e.g., NaBH4)

Caption: Grignard-based workflow for this compound synthesis.

Troubleshooting Guide for Route 2
  • Question: I am having difficulty initiating the Grignard reaction with 2-bromo-4-iodotoluene. When it does start, it is often too vigorous. How can I achieve a controlled initiation and reaction on a larger scale?

  • Answer: Grignard reaction initiation is a common challenge, especially on scale-up. The reaction is highly exothermic once it begins.

    • Magnesium Activation: The magnesium turnings must be free of the passivating oxide layer. Methods for activation include crushing the magnesium in the flask, adding a small crystal of iodine, or using a small amount of 1,2-dibromoethane.

    • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Water will quench the Grignard reagent and prevent the reaction from starting[3].

    • Controlled Initiation: On a large scale, it is crucial to confirm initiation before adding the bulk of the halide. Add a small portion of the 2-bromo-4-iodotoluene solution and wait for a visual cue (e.g., bubbling, color change) or an exotherm before starting the main addition. In-situ monitoring techniques like FTIR can be used to definitively track the consumption of the halide and confirm initiation[4].

    • Heat Management: The reaction is highly exothermic. The rate of addition of the halide solution must be carefully controlled to maintain a manageable reaction temperature and prevent a runaway reaction. The decreased surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, necessitating a robust cooling system[5].

  • Question: My Grignard reaction is forming a significant amount of Wurtz coupling byproduct. How can I suppress this?

  • Answer: Wurtz coupling (R-X + R-MgX -> R-R) is a common side reaction.

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of coupling.

    • Concentration: Adding the halide solution slowly to a well-stirred suspension of magnesium helps to keep the concentration of the halide low, minimizing its reaction with the formed Grignard reagent.

    • Solvent: While THF is common, using a solvent like 2-methyltetrahydrofuran (2-MeTHF) can sometimes improve selectivity and safety[6].

  • Question: The reduction of 2-bromo-4-iodobenzaldehyde with sodium borohydride is giving incomplete conversion. Can I use a stronger reducing agent?

  • Answer: While you could use a stronger reducing agent like lithium aluminum hydride (LAH), it is generally avoided in large-scale synthesis due to safety concerns (highly reactive with water, generates hydrogen gas). Sodium borohydride is a safer and effective choice for reducing aldehydes[7][8].

    • Solvent: Ensure the aldehyde is fully dissolved. Methanol or ethanol are common solvents for NaBH4 reductions.

    • Stoichiometry: Use a slight excess of NaBH4 (e.g., 1.1-1.5 equivalents).

    • Temperature: The reaction is typically run at room temperature or slightly below. If the reaction is sluggish, gentle warming may be possible, but monitor for side reactions.

    • Purity of Aldehyde: Impurities in the aldehyde from the previous step could be interfering with the reduction. Ensure the aldehyde is reasonably pure before proceeding.

General FAQs for Scale-up and Purification

  • Question: I am struggling to purify the final this compound. Column chromatography is not practical for my scale. What are my options?

  • Answer: Recrystallization is the most common method for purifying solid active pharmaceutical ingredients (APIs) at an industrial scale[9][10].

    • Solvent Selection: The key is finding a suitable solvent or solvent system. You need a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixed solvent system (a "solvent" and an "anti-solvent") can also be effective. For example, dissolving the crude product in a hot solvent like ethyl acetate and then slowly adding a non-polar anti-solvent like hexane until turbidity is observed, followed by slow cooling, can yield pure crystals.

    • Seeding: To ensure consistent crystal form and size, seeding the supersaturated solution with a small amount of pure product is recommended.

    • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred to allow for selective crystallization and prevent the trapping of impurities.

  • Question: During a lithium-halogen exchange on a related dihaloaromatic, I am getting a mixture of products. How can I ensure selective exchange of iodine over bromine?

  • Answer: Lithium-halogen exchange rates are dependent on the halogen (I > Br > Cl) and the temperature. To selectively exchange the iodine, the reaction must be performed at very low temperatures. Typically, the reaction is carried out in an anhydrous ether solvent like THF or diethyl ether at temperatures between -78°C and -100°C. The organolithium reagent (e.g., n-butyllithium) should be added dropwise, and the reaction time should be kept short after the addition is complete before quenching with the electrophile. This minimizes side reactions and exchange of the less reactive bromine.

  • Question: What are the key safety considerations when scaling up these syntheses?

  • Answer:

    • Exothermic Reactions: Many of the steps (Grignard formation, Sandmeyer reaction) are highly exothermic. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential to understand the potential for thermal runaway and to design an adequate cooling strategy[5].

    • Hazardous Reagents: Reagents like organolithiums are pyrophoric, and bromine is highly corrosive and toxic. Appropriate handling procedures, personal protective equipment (PPE), and engineering controls (e.g., fume hoods, closed systems) are mandatory.

    • Gas Evolution: The Sandmeyer reaction produces nitrogen gas, and quenching strong reducing agents or Grignard reagents can produce hydrogen gas. Reactors must be properly vented to handle the gas evolution.

    • Waste Management: These syntheses can generate significant amounts of halogenated organic and inorganic waste, which must be handled and disposed of according to regulations.

References

  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]

  • Jespersen, K. G., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]

  • Brown, C. J., et al. (2018). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. [Link]

  • Dunn, J., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. ACS Publications. [Link]

  • Tanko, J. M., & Blackstock, J. C. (1998). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. [Link]

  • ResearchGate. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • ResearchGate. (2018). Selective reduction of benzaldehyde in the presence of various ketones. [Link]

  • AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]

  • Organic Process Research & Development. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • dos Santos, J. C. S., et al. (2025). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Scirp.org. [Link]

  • Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. [Link]

  • ResearchGate. (2025). Selective Enzymatic Reduction of Aldehydes. [Link]

  • YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. [Link]

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. [Link]

  • Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • EPA. (n.d.). Grignard Reactions Go Greener with Continuous Processing. [Link]

  • Google Patents. (n.d.).
  • Scielo. (n.d.). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. [Link]

  • Oriental Journal of Chemistry. (n.d.). COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. [Link]

  • Tayana Solutions. (n.d.). Picking the best purification method for your API can be a tricky challenge. [Link]

  • PMC - NIH. (2006). Selective Enzymatic Reduction of Aldehydes. [Link]

  • Chemical Forums. (2019). Troubles with Lithium-Halogen exchange reaction. [Link]

  • Oriental Journal of Chemistry. (2018). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]

  • KiloMentor. (2019). Free-radical Bromination Scale-up. [Link]

  • University of Wisconsin-Madison. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. [Link]

  • ResearchGate. (n.d.). Radical Bromination by the Use of Various Solvents. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chemistry Stack Exchange. (2015). Why do halogen-metal exchanges happen?. [Link]

  • Patsnap. (n.d.). Synthetic method of 2-bromo-5-iodotoluene. [Link]

  • YouTube. (2023). P W. (a) Grignard reagent forms dihalobenzene, adds to anthracene.... [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Science.gov. (n.d.). halogen exchange reaction: Topics. [Link]

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]

  • University of California, Davis. (n.d.). Grignard Reaction. [Link]

  • University of Massachusetts Amherst. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]

  • Reddit. (2021). Li Halogen Exchange?. [Link]

  • PubMed. (2007). Highly ortho-selective cross-coupling of dichlorobenzene derivatives with Grignard reagents. [Link]

  • LookChem. (n.d.). 2-BROMO-4-IODOTOLUENE. [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-4-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-iodobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Here, we provide in-depth, experience-driven advice to help you improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reduction of 2-Bromo-4-iodobenzaldehyde is resulting in a low yield. What are the most common causes?

A1: Low yields in the reduction of 2-Bromo-4-iodobenzaldehyde to the corresponding benzyl alcohol are frequently traced back to a few key areas:

  • Purity of the Starting Material: The presence of impurities in the starting aldehyde can inhibit the reaction or lead to the formation of side products. Ensure your 2-Bromo-4-iodobenzaldehyde is of high purity before proceeding.

  • Choice and Activity of Reducing Agent: The reactivity of reducing agents like sodium borohydride (NaBH₄) can degrade over time, especially with improper storage. It is crucial to use a fresh, high-quality reducing agent. For less reactive aldehydes, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) might be considered, although it requires stricter anhydrous conditions.[1][2]

  • Reaction Conditions: Temperature and reaction time are critical. Reductions with NaBH₄ are often performed at low temperatures (0-10 °C) to control the reaction rate and minimize side reactions.[3] Allowing the reaction to proceed to completion, monitored by Thin Layer Chromatography (TLC), is essential.

  • Work-up Procedure: Inefficient extraction of the product during the work-up can lead to significant losses. Ensure proper pH adjustment and use of an appropriate organic solvent for extraction.

Q2: I am observing significant amounts of an unknown impurity in my final product. What could it be?

A2: The formation of impurities is a common challenge. Based on the typical synthetic routes, potential impurities could include:

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-Bromo-4-iodobenzaldehyde.

  • Over-oxidation Product: If the starting material was sourced from the oxidation of 2-Bromo-4-iodotoluene, the presence of the corresponding carboxylic acid (2-Bromo-4-iodobenzoic acid) is possible.

  • Debromination or Deiodination Products: Under certain reductive conditions or during work-up, the loss of a halogen atom can occur, leading to the formation of 4-iodobenzyl alcohol or 2-bromobenzyl alcohol.

  • Products from Side Reactions of the Precursor: For instance, if the synthesis involves a Grignard reaction, side reactions with water or other electrophiles can introduce impurities.[4][5]

Q3: What is the most effective method for purifying crude this compound?

A3: Recrystallization is a highly effective method for purifying the final product. A mixed solvent system, such as ethyl acetate and n-hexane, has been shown to be effective.[3] Column chromatography using silica gel with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) is another excellent option for achieving high purity, particularly for removing closely related impurities.[6]

Troubleshooting Guide

This section provides a more detailed approach to diagnosing and resolving specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Conversion of 2-Bromo-4-iodobenzaldehyde
Potential Cause Diagnostic Check Recommended Solution
Inactive Reducing Agent Test the reducing agent on a known, reliable substrate.Use a fresh, unopened container of NaBH₄ or LiAlH₄. Store reducing agents in a desiccator.
Suboptimal Reaction Temperature Monitor the internal reaction temperature closely.For NaBH₄ reductions, maintain the temperature between 0-10 °C to ensure a controlled reaction.[3]
Insufficient Reaction Time Monitor the reaction progress using TLC at regular intervals.Allow the reaction to stir until the starting material spot on the TLC plate has completely disappeared.
Poor Solubility of Aldehyde Observe if the aldehyde fully dissolves in the chosen solvent.Select a solvent in which the aldehyde is fully soluble. Ethereal or alcoholic solvents are commonly used for borohydride reductions.[1][3]
Problem 2: Formation of Significant Side Products
Potential Cause Diagnostic Check Recommended Solution
Over-reduction Analyze the crude product by ¹H NMR or LC-MS for the presence of 2-bromo-4-iodotoluene.Use a milder reducing agent or control the stoichiometry of the reducing agent more carefully.
Halogen Exchange/Loss Check for the presence of species with different halogenation patterns using mass spectrometry.Use milder reaction conditions and avoid strongly acidic or basic work-up procedures.
Cannizzaro Reaction (if under basic conditions) Look for the corresponding carboxylic acid and alcohol of a disproportionation reaction.This is less common with borohydride reductions but can occur. Ensure the reaction is not unnecessarily basic.
Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates a common synthetic route to this compound, highlighting key stages where issues can arise.

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_reduction Reduction cluster_side_products Potential Side Products 2_Bromo_4_iodotoluene 2-Bromo-4-iodotoluene 2_Bromo_4_iodobenzaldehyde 2-Bromo-4-iodobenzaldehyde 2_Bromo_4_iodotoluene->2_Bromo_4_iodobenzaldehyde Oxidizing Agent (e.g., NBS, AIBN) 2_Bromo_4_iodobenzyl_alcohol This compound 2_Bromo_4_iodobenzaldehyde->2_Bromo_4_iodobenzyl_alcohol Reducing Agent (e.g., NaBH₄) Carboxylic_Acid 2-Bromo-4-iodobenzoic acid (Over-oxidation) 2_Bromo_4_iodobenzaldehyde->Carboxylic_Acid Incomplete Reduction or Impurity in Starting Material Unreacted_Aldehyde Unreacted Aldehyde 2_Bromo_4_iodobenzaldehyde->Unreacted_Aldehyde Incomplete Reaction Dehalogenated_Product Dehalogenated Products 2_Bromo_4_iodobenzyl_alcohol->Dehalogenated_Product Harsh Conditions

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Reduction of 2-Bromo-4-iodobenzaldehyde using Sodium Borohydride

This protocol is a standard and reliable method for the synthesis of this compound.

Materials:

  • 2-Bromo-4-iodobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-Bromo-4-iodobenzaldehyde (1.0 eq) in methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. Maintain the temperature below 10 °C. The addition is exothermic, so careful control is necessary.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quenching: Slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved. Adjust the pH to ~5-6.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixture or by column chromatography on silica gel.

Visualizing the Reduction Mechanism

The following diagram illustrates the nucleophilic attack of the hydride on the carbonyl carbon.

Reduction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde 2-Bromo-4-iodobenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide 1. Nucleophilic attack by H⁻ NaBH4 NaBH₄ Alcohol This compound Alkoxide->Alcohol 2. Protonation (Work-up)

Caption: Mechanism of aldehyde reduction by NaBH₄.

References

  • CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google P
  • Grignard Reaction. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • reaction of aldehydes and ketones with grignard reagents - Chemguide. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. [Link]

  • This compound | CAS 1261648-93-4 | Chemical-Suppliers. [Link]

  • CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google P
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • reduction of aldehydes and ketones - Chemguide. [Link]

  • Preparation of alcohols via reduction. Use of NaBH4, LiAlH4, and H2 - YouTube. [Link]

  • CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google P
  • Reduction of Ketones and Aldehdyes Made Easy! - Organic Chemistry - YouTube. [Link]

  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]

  • Optimizing reduction of western blotting analytical variations: Use of replicate test samples, multiple normalization methods, and sample loading positions - PubMed. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for hydride reductions. This guide is designed for researchers, scientists, and drug development professionals seeking safer, more selective, and highly effective alternatives to lithium aluminum hydride (LAH) for the reduction of functional groups like esters, amides, and nitriles.

Given the pyrophoric nature and often excessive reactivity of LAH, transitioning to alternative reagents can significantly enhance laboratory safety and experimental control without compromising on yield or efficiency. This document provides in-depth technical information, practical troubleshooting advice, and step-by-step protocols for three primary LAH alternatives:

  • Diisobutylaluminum Hydride (DIBAL-H)

  • Sodium bis(2-methoxyethoxy)aluminum Hydride (Red-Al®)

  • Catalytic Hydrogenation

Section 1: Selecting the Right Reducing Agent

The choice of reducing agent is critically dependent on the substrate, the desired product, and the presence of other functional groups. LAH is a powerful, non-selective agent, whereas its alternatives offer greater control.

Reagent Comparison Table

The table below summarizes the key characteristics of LAH and its safer alternatives to guide your selection process.

FeatureLithium Aluminum Hydride (LAH)Diisobutylaluminum Hydride (DIBAL-H)Sodium bis(2-methoxyethoxy)aluminum Hydride (Red-Al®)Catalytic Hydrogenation
Primary Use Strong, non-selective reductionsPartial reduction of esters/nitriles to aldehydes; lactone to lactol reduction.[1]Strong reductions similar to LAH; reduction of amides and sulfonamides.[2][3]Reduction of a wide range of functional groups.[4]
Reactivity Extremely HighHigh, but sterically hindered and tunable by temperature.[5]High, comparable to LAH.[6]Varies with catalyst, pressure, and temperature.
Safety Profile Pyrophoric ; reacts violently with water and protic solvents.Pyrophoric ; reacts violently with water, but generally considered safer to handle than LAH.[7]Non-pyrophoric ; reacts exothermically with water but does not ignite spontaneously.[3]Flammable gas (H₂); requires specialized pressure equipment.
Solubility Soluble in ethers (THF, Et₂O).[8]Soluble in a wide range of solvents including hydrocarbons (toluene, hexanes) and ethers.[7]Soluble in aromatic solvents (e.g., toluene).[3]Dependent on substrate and catalyst solubility.
Workup Often forms gelatinous aluminum salts, requiring careful quenching (e.g., Fieser method).[9][10]Can form emulsions; workup with Rochelle's salt is highly recommended to chelate aluminum salts.[11][12]Generally cleaner workup; aluminum salts can be kept in solution with aqueous base.[13]Filtration to remove heterogeneous catalyst; workup varies for homogeneous catalysts.
Decision-Making Workflow for Reagent Selection

Use the following diagram to navigate the selection of an appropriate reducing agent based on your starting material and desired product.

G cluster_start Start cluster_substrate Substrate Type cluster_product Desired Product cluster_reagent Recommended Reagent start Identify Functional Group to be Reduced ester Ester / Lactone start->ester amide Amide / Lactam start->amide nitrile Nitrile start->nitrile aldehyde Aldehyde ester->aldehyde Partial Reduction alcohol Primary Alcohol ester->alcohol Full Reduction amine Amine amide->amine nitrile->aldehyde Partial Reduction nitrile->aldehyde nitrile->amine Full Reduction nitrile->amine dibal DIBAL-H (-78 °C) aldehyde->dibal aldehyde->dibal lah_alt Red-Al® or Catalytic Hydrogenation alcohol->lah_alt red_al Red-Al® amine->red_al amine->lah_alt hydrogenation Catalytic Hydrogenation

Figure 1: Decision workflow for selecting a suitable LAH alternative.

Section 2: Diisobutylaluminum Hydride (DIBAL-H) - Troubleshooting & FAQs

DIBAL-H is a versatile but powerful reducing agent, prized for its ability to perform partial reductions of esters and nitriles to aldehydes at low temperatures.[14]

Q1: My ester-to-aldehyde reduction with DIBAL-H is yielding the over-reduced primary alcohol. What went wrong?

Answer: This is the most common issue with DIBAL-H reductions and is almost always related to temperature control.[15]

  • Causality: The tetrahedral intermediate formed after the initial hydride addition is stable at low temperatures (≤ -78 °C).[14][16] If the temperature rises, this intermediate collapses, eliminates the alkoxy group, and the resulting aldehyde is rapidly reduced to the alcohol.[5]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction bath (e.g., dry ice/acetone) is maintained at -78 °C. Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature. The addition of DIBAL-H is exothermic.[17]

    • Slow Addition: Add the DIBAL-H solution dropwise via a syringe pump over 30-60 minutes. This prevents localized temperature spikes.[11]

    • Pre-cool Reagents: Cool the DIBAL-H solution to -78 °C before addition.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of DIBAL-H. A large excess can lead to over-reduction even with good temperature control.[15]

    • Quenching: Quench the reaction at -78 °C by the slow addition of methanol before allowing the mixture to warm.[15]

Q2: The workup of my DIBAL-H reaction has formed a thick, unfilterable gel or a persistent emulsion. How can I resolve this?

Answer: This is caused by the formation of colloidal aluminum salts (aluminum hydroxide).[18] Standard aqueous workups are often problematic.

  • Causality: Quenching DIBAL-H with water generates gelatinous aluminum hydroxides that are notoriously difficult to filter and can trap the product.

  • Recommended Solution: Rochelle's Salt Workup:

    • After quenching excess DIBAL-H with methanol at low temperature, allow the reaction to warm to room temperature.

    • Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Stir the biphasic mixture vigorously. The tartrate is a chelating agent that complexes with the aluminum salts, breaking down the gel and resulting in two clear, easily separable layers.[11][12] This may require several hours of vigorous stirring.

  • Alternative (for acid-stable products): The Fieser workup can be adapted. Cool the reaction to 0 °C and slowly add, in sequence: 0.04x mL of water, 0.04x mL of 15% NaOH (aq), and finally 0.1x mL of water, where 'x' is the mmol of DIBAL-H used.[9] Stir for 30 minutes until a granular precipitate forms, then add a drying agent like MgSO₄ and filter.

Section 3: Red-Al® (Vitride) - Troubleshooting & FAQs

Red-Al® (or Synhydrid®) is an excellent, safer alternative to LAH. It is non-pyrophoric, thermally stable, and highly soluble in aromatic solvents.[3][19] Its reactivity is comparable to LAH, making it suitable for reducing a wide range of functional groups, including amides and sulfonamides.[2][3][6]

Q1: My reduction with Red-Al® is sluggish or incomplete. What factors should I check?

Answer: While potent, Red-Al®'s effectiveness can be hampered by reagent quality or reaction conditions.

  • Causality: Red-Al® is sensitive to moisture.[20] Exposure to atmospheric moisture will decompose the reagent, reducing its effective concentration. Additionally, some substrates require elevated temperatures to react.

  • Troubleshooting Steps:

    • Reagent Titration: If the reagent is old or has been handled improperly, its molarity may be lower than stated. Titrate the active hydride content before use.

    • Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Increase Temperature: Unlike DIBAL-H partial reductions, many Red-Al® reactions can be safely heated. Refluxing in toluene is a common condition for reducing challenging functional groups like amides.[13]

    • Solvent Choice: Red-Al® is typically supplied in toluene. Ensure your starting material is soluble in the reaction solvent.

Q2: The workup for my Red-Al® reaction is violent. How can I perform the quench more safely?

Answer: The quench of any unreacted hydride is highly exothermic and releases hydrogen gas.

  • Causality: Red-Al® reacts exothermically with protic reagents like water or alcohols.[21] A rapid quench on a large scale can cause the solvent to boil violently and create a safety hazard.

  • Recommended Quenching Protocol:

    • Cool the reaction vessel in an ice bath (0 °C).

    • Slowly and dropwise, add a protic solvent to quench the excess hydride. A common choice is isopropanol, followed by the slow addition of water.

    • For a cleaner workup that avoids gelatinous precipitates, a slow addition of 5-10% aqueous NaOH can be used. This keeps the aluminum salts in solution as soluble aluminates.[13]

    • Always perform the quench behind a blast shield and ensure adequate ventilation to dissipate the evolved hydrogen gas.

Section 4: Catalytic Hydrogenation - Troubleshooting & FAQs

Catalytic hydrogenation is an environmentally friendly alternative that uses molecular hydrogen (H₂) as the reductant, producing only water as a byproduct. It is highly effective for many reductions but requires specialized equipment.[22]

Q1: My ester hydrogenation is not proceeding, or the catalyst appears to be inactive.

Answer: Catalyst activity is paramount and can be compromised by various factors.

  • Causality: The catalyst can be "poisoned" by impurities in the substrate, solvent, or H₂ gas. Common poisons include sulfur, halides, and strong coordinating species. The catalyst may also require specific activation conditions.

  • Troubleshooting Steps:

    • Substrate Purity: Purify the substrate to remove potential catalyst poisons.

    • Catalyst Choice: Not all catalysts are effective for all functional groups. Ruthenium-based pincer complexes and Noyori-type catalysts have shown high activity for ester and amide hydrogenation.[22][23]

    • Reaction Conditions: Ester and amide hydrogenations often require high pressures (50-100 bar) and elevated temperatures (100-160 °C).[22] Ensure your equipment is rated for these conditions and that they are being met.

    • Solvent and Additives: Some catalytic systems require specific solvents or basic/acidic additives to function correctly.[22]

Q2: How do I safely handle the catalyst and hydrogenation equipment?

Answer: Safety is a primary concern due to flammable H₂ gas and potentially pyrophoric catalysts.

  • Catalyst Handling: Many hydrogenation catalysts (especially Raney Nickel or Palladium on Carbon) can be pyrophoric when dry and exposed to air. Handle them as a slurry in solvent or under an inert atmosphere.

  • Equipment: Use a properly rated and maintained autoclave (pressure reactor).

  • Procedure:

    • Add the substrate, solvent, and catalyst to the reactor.

    • Seal the reactor and purge the headspace multiple times with an inert gas (e.g., Nitrogen) to remove all oxygen.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Begin heating and stirring.

    • After the reaction, cool the reactor to room temperature, vent the excess H₂, and purge again with inert gas before opening.

Section 5: Detailed Experimental Protocols

Protocol 1: Partial Reduction of an Ester to an Aldehyde using DIBAL-H

Objective: To reduce methyl 4-methoxybenzoate to 4-methoxybenzaldehyde.

Methodology:

  • Setup: Under a nitrogen atmosphere, add methyl 4-methoxybenzoate (1.0 eq) and anhydrous toluene (to make a 0.2 M solution) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC.

  • Quenching: While still at -78 °C, slowly add anhydrous methanol (2.0 eq) dropwise to quench any excess DIBAL-H.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (equal volume to the reaction solvent) and stir vigorously until two clear layers form (this may take 1-2 hours).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Reduction of an Amide to an Amine using Red-Al®

Objective: To reduce N-benzylacetamide to N-ethylbenzylamine.

Methodology:

  • Setup: Under a nitrogen atmosphere, add N-benzylacetamide (1.0 eq) and anhydrous toluene (to make a 0.3 M solution) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add Red-Al® (70 wt. % in toluene, 2.5 eq) dropwise at room temperature. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours, monitoring by TLC.

  • Quenching: Cool the reaction to 0 °C in an ice bath. Slowly and carefully add 10% aqueous NaOH dropwise until hydrogen evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. The layers should be clear. Separate the layers and extract the aqueous phase twice with toluene.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure to yield the product.

References

  • DIBAL Reducing Agent. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Werkmeister, S., Junge, K., & Beller, M. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(2), 289–302. Retrieved from [Link]

  • Frontier, A. (2026). Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Unlocking Chemical Synthesis: The Power of Vitride as a Premier Reducing Agent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Red-Al. (2017). Chem-Station Int. Ed. Retrieved from [Link]

  • DIBAL-H Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Synhydrid®. The Safe Alternative To Lithium Aluminium-Hydride. (n.d.). Chematek. Retrieved from [Link]

  • Diisobutylaluminum Hydride (DIBAL-H). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Synhydrid ; Vitride ; Sodium bis(2-methoxyethoxy)aluminium hydride - 60% - SAFER LAH ALTERNATIVE. (n.d.). SYNTHETIKA. Retrieved from [Link]

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2014). ACS Publications. Retrieved from [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Site-selective copper(I) catalyzed hydrogenation of amides. (n.d.). ChemRxiv. Retrieved from [Link]

  • Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides. (2016). ResearchGate. Retrieved from [Link]

  • Material Safety Data Sheet - Sodium bis(2-methoxyethoxy)aluminumhydride. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles With Homogeneous Catalysts. (2019). Scribd. Retrieved from [Link]

  • Cold DIBAl-H reduction help. (2013). Reddit. Retrieved from [Link]

  • Alternative reducing agent to LAH Lithium aluminum hydride. (2020). Sciencemadness.org. Retrieved from [Link]

  • Aluminium Hydride Reagents. (n.d.). WordPress. Retrieved from [Link]

  • If I want to use LAH for amide reduction, what other solvents except THF and ether can be used?. (2013). ResearchGate. Retrieved from [Link]

  • DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS. (2018). YouTube. Retrieved from [Link]

  • Sodium bis(2-methoxyethoxy)aluminium hydride. (n.d.). Wikipedia. Retrieved from [Link]

  • Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Why does DIBAL-H not reduce esters to alcohols directly?. (2022). Chemistry Stack Exchange. Retrieved from [Link]

  • Reduction of Nitrostyrenes with Red-Al (Vitride). (n.d.). designer-drug.com. Retrieved from [Link]

  • Work-up for DIBAL-H reduction (ester-alcohol)?. (2018). ResearchGate. Retrieved from [Link]

  • [Organic] dibal-H reduction. (2015). Reddit. Retrieved from [Link]

  • Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductions with metal alkoxyaluminium hydrides. (n.d.). Wikipedia. Retrieved from [Link]

  • Quenching Reactions: Aluminum based reactions. (2025). Chemistry LibreTexts. Retrieved from [Link]

Sources

Managing impurities in 2-Bromo-4-iodobenzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4-iodobenzyl alcohol

A Guide to Managing Impurities in Synthesis and Purification

Welcome to the technical support resource for researchers and development professionals working with this compound. This versatile building block is crucial in the synthesis of complex molecules in medicinal chemistry and materials science.[1] However, its reactivity can lead to the formation of various impurities that may complicate subsequent steps and compromise the quality of the final product.

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you anticipate, identify, and manage these impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, for common syntheses, such as the bromination of 2-bromo-4-iodotoluene followed by hydrolysis, you should primarily watch for three classes of impurities:

  • Process-Related Impurities: These arise directly from the reaction sequence. The most common are unreacted starting materials (e.g., 2-bromo-4-iodotoluene) and leftover intermediates (e.g., 2-bromo-4-iodobenzyl bromide).

  • Over-Oxidation Products: The benzylic alcohol group is susceptible to oxidation, especially during workup or if exposed to certain reagents or air over time. This leads to the formation of 2-bromo-4-iodobenzaldehyde and, subsequently, 2-bromo-4-iodobenzoic acid.

  • Side-Reaction Products: Under certain conditions, side reactions like the formation of bis(2-bromo-4-iodobenzyl) ether can occur, particularly in the presence of acid or at elevated temperatures.

Q2: My isolated this compound appears as a pale yellow solid, not white. What does this color indicate?

A2: A pale yellow tint is often indicative of trace amounts of the oxidized aldehyde impurity, 2-bromo-4-iodobenzaldehyde. Aldehydes, especially aromatic ones, can be colored and are common byproducts. While a minor discoloration may not impact all downstream applications, it signals the need for more rigorous purification if high purity is required. Another possibility is residual iodine from the synthesis, although this is less common if the workup is performed correctly.

Q3: I'm monitoring my reaction by TLC and see multiple spots. How do I identify which spot is my product and which are impurities?

A3: In a typical silica gel TLC using a moderately polar eluent system (e.g., ethyl acetate/hexane), the polarity of the compounds determines their retention factor (Rf).

  • Lowest Rf (Most Polar): The 2-bromo-4-iodobenzoic acid impurity is the most polar due to its carboxylic acid group and will have the lowest Rf value.

  • Intermediate Rf: Your target product, this compound, is a polar molecule and will have a relatively low to mid-range Rf.

  • Higher Rf: The 2-bromo-4-iodobenzaldehyde will be less polar than the alcohol and thus have a higher Rf.

  • Highest Rf (Least Polar): The starting material, 2-bromo-4-iodotoluene, and the intermediate, 2-bromo-4-iodobenzyl bromide, are the least polar and will travel furthest up the plate, exhibiting the highest Rf values.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

SymptomPossible Cause(s)Recommended Action(s)
Low Yield After Purification Incomplete Reaction: The conversion of the benzyl bromide intermediate to the alcohol was not driven to completion.Increase reaction time or temperature during the hydrolysis step. Ensure the base used for hydrolysis is of good quality and sufficient quantity.[2]
Product Loss During Workup: The product may have some water solubility, leading to loss in the aqueous layer during extraction.Pre-saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product before extraction.
Inefficient Purification: Significant product loss during column chromatography or recrystallization.For recrystallization, ensure the solvent system is optimized. A mixture of ethyl acetate and n-hexane is often effective.[3] Avoid using an excessive amount of the solvent in which the product is highly soluble.
Presence of Aldehyde/Acid Impurity Oxidation During Reaction/Workup: Exposure to air for prolonged periods at elevated temperatures or the presence of oxidizing agents.Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction, especially if heating. Cool the reaction mixture before exposing it to air for workup.
Degradation During Storage: The product is a solid but can be sensitive to light and air over time.[4]Store the purified product in a cool, dark place, preferably under an inert atmosphere. The recommended storage temperature is between 10°C - 25°C.[1]
Persistent Starting Material in Product Inefficient Bromination: The initial radical bromination of 2-bromo-4-iodotoluene was incomplete.Ensure the initiator (e.g., AIBN) is active and used in the correct stoichiometric amount. The portion-wise addition of the N-bromosuccinimide (NBS) can help maintain the bromine radical concentration.[2]
Co-elution During Chromatography: The starting material and product may have close Rf values in some solvent systems.Use a less polar solvent system for column chromatography to increase the separation between the non-polar starting material and the more polar alcohol product. A gradient elution might be necessary.

Visual Guide to Impurity Formation

The following diagram illustrates the primary pathways for the formation of key impurities starting from 2-bromo-4-iodotoluene.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Pathways SM 2-Bromo-4-iodotoluene INT 2-Bromo-4-iodobenzyl bromide SM->INT Radical Bromination (e.g., NBS, AIBN) IMP_SM Impurity: Unreacted Starting Material SM->IMP_SM Incomplete Reaction PROD This compound (Target Product) INT->PROD Hydrolysis (e.g., NaHCO3, H2O) IMP_OX1 Impurity: 2-Bromo-4-iodobenzaldehyde PROD->IMP_OX1 Mild Oxidation (Air, heat) IMP_OX2 Impurity: 2-Bromo-4-iodobenzoic acid IMP_OX1->IMP_OX2 Further Oxidation

Caption: Synthetic pathway and common impurity formation routes.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from established methods for purifying halogenated benzyl alcohols and is effective for removing minor impurities.[3]

  • Solvent Selection: Prepare a mixed solvent system of ethyl acetate and n-hexane. The ideal ratio typically ranges from 1:1 to 1:10 (V/V), which should be optimized for your specific impurity profile.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Crystallization: Slowly add n-hexane to the hot solution until you observe persistent turbidity, indicating the saturation point has been reached.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Analytical Workflow for Purity Assessment

This workflow outlines the steps to identify and quantify impurities.

G start Crude Product Sample tlc 1. TLC Analysis (e.g., 3:1 Hexane:EtOAc) start->tlc column 2. Column Chromatography (If necessary for separation) tlc->column Impurities observed nmr_ms 3. Structural Analysis (1H NMR, 13C NMR, MS) tlc->nmr_ms Single spot observed column->nmr_ms result Purity Assessment Complete nmr_ms->result

Caption: Workflow for purity analysis of this compound.

  • TLC Analysis: Dissolve a small sample of your crude product and spot it on a TLC plate alongside the starting material if available. This initial screen will reveal the number of components in your mixture.

  • Column Chromatography: If TLC indicates the presence of significant impurities, purify the bulk material using flash column chromatography on silica gel. Use a solvent system that provides good separation on the TLC plate.

  • Structural Analysis: After purification, obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data.[2]

    • ¹H NMR: Look for the characteristic benzylic alcohol proton (a singlet or triplet around 4.5-5.6 ppm) and the absence of aldehyde protons (~9-10 ppm) or benzylic bromide protons (~4.4 ppm).

    • Mass Spec: Confirm the molecular weight of the product (312.93 g/mol ).[1]

By following these guidelines, researchers can effectively manage the challenges associated with impurities in this compound reactions, ensuring the high quality required for successful drug development and scientific research.

References

  • CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents.
  • CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents.

Sources

Troubleshooting low yields in Sonogashira coupling with 2-Bromo-4-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Coupling

Topic: Troubleshooting Low Yields in Sonogashira Coupling with 2-Bromo-4-iodobenzyl alcohol

Welcome to the technical support center for advanced cross-coupling methodologies. As Senior Application Scientists, we understand that even robust reactions like the Sonogashira coupling can present challenges, particularly with complex substrates. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reaction, focusing on the specific case of this compound.

Understanding the Challenge: The Sonogashira Reaction with Di-halogenated Substrates

The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] The reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base.[3][4]

Your substrate, this compound, introduces specific complexities:

  • Regioselectivity: The molecule possesses two different halogen atoms. The success of your synthesis relies on selectively coupling the alkyne at the more reactive carbon-iodine (C-I) bond while leaving the carbon-bromine (C-Br) bond intact for subsequent transformations. The established reactivity order for aryl halides in oxidative addition is I > OTf > Br >> Cl.[3][5] Therefore, under controlled conditions, the reaction should overwhelmingly favor the iodo- position.

  • Potential for Di-substitution: If reaction conditions are too harsh (e.g., high temperature, long reaction time), you risk a second coupling at the less reactive C-Br bond, leading to an undesired di-alkynylated byproduct.[5]

  • Side Reactions: Like all Sonogashira couplings, this reaction is susceptible to side reactions, most notably the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes your starting material and complicates purification.[6][7]

The Catalytic Cycles

To effectively troubleshoot, it is crucial to understand the underlying mechanism, which involves two interconnected catalytic cycles when using a copper co-catalyst.[8]

Sonogashira_Mechanism cluster_Pd Palladium Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-I Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)(L)₂-C≡CR Pd_complex->Pd_alkyne Transmetalation Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination reductive_elim_label  Pd(0) regenerated Product->reductive_elim_label Alkyne R-C≡C-H Cu_pi [Cu(I)]-π-alkyne Alkyne->Cu_pi Coordination Cu_acetylide Cu(I)-C≡CR Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_complex Transmetalation reductive_elim_label->Pd0

Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction shows only unreacted starting materials. What's the most likely cause? A: This usually points to a fundamental issue with catalyst activity or reaction setup. The primary suspects are an inactive palladium catalyst, poor quality reagents (especially the copper(I) iodide and base), or insufficient exclusion of oxygen. Ensure your catalyst is fresh, your reagents are pure and dry, and that you have rigorously degassed your solvents.[5][9]

Q2: I'm seeing a lot of alkyne dimer as a byproduct. How can I stop this? A: This is the Glaser homocoupling product, a classic side reaction promoted by oxygen in the presence of the copper(I) co-catalyst.[6][7] The most effective solution is to ensure strictly anaerobic (oxygen-free) conditions through thorough degassing. Alternatively, switching to a "copper-free" Sonogashira protocol can eliminate this side reaction entirely.[3][4]

Q3: My reaction mixture turned black. What happened? A: The formation of a black precipitate is almost always "palladium black," which is finely divided, agglomerated palladium metal.[10] This indicates your Pd(0) catalyst has fallen out of the catalytic cycle and is now inactive. Common causes are the presence of oxygen, impurities, or using a solvent system (like THF) that can sometimes promote its formation.[5][11]

Q4: How can I be sure the reaction only happens at the iodine and not the bromine? A: The significantly faster rate of oxidative addition at the C-I bond compared to the C-Br bond provides high intrinsic selectivity.[3][8] To maximize this, use the mildest possible conditions. Running the reaction at or near room temperature will strongly favor the more reactive iodide position. Avoid high temperatures, which can begin to activate the C-Br bond and reduce selectivity.[5]

In-Depth Troubleshooting Guide

Use this section to diagnose and solve specific experimental issues. The following workflow can guide your troubleshooting process.

Troubleshooting_Workflow start Low Yield Observed check_sm Starting Material (SM) Consumed? Yes No start->check_sm no_reaction SYMPTOM: No Reaction check_sm:f2->no_reaction check_byproducts Major Product Observed? Desired Product Side Product(s) check_sm:f1->check_byproducts cause_catalyst CAUSE: - Inactive Catalyst - Poor Reagents - Wrong Conditions no_reaction->cause_catalyst solution_catalyst SOLUTION: 1. Use fresh Pd/Cu catalysts. 2. Ensure dry, pure base & solvent. 3. Degas rigorously. 4. Increase temperature slightly. cause_catalyst->solution_catalyst low_conversion SYMPTOM: Low Conversion check_byproducts:f1->low_conversion side_products SYMPTOM: Side Products Dominate check_byproducts:f2->side_products cause_low_conv CAUSE: - Insufficient Time/Temp - Catalyst Decomposition - Low Catalyst Loading low_conversion->cause_low_conv solution_low_conv SOLUTION: 1. Increase reaction time. 2. Check for Pd black. 3. Optimize ligand/catalyst loading. cause_low_conv->solution_low_conv identify_side_product Identify Side Product Alkyne Dimer (Glaser) Di-alkynylated Other/Decomposition side_products->identify_side_product solution_glaser SOLUTION: 1. Rigorously degas system. 2. Reduce CuI loading. 3. Switch to Cu-free protocol. identify_side_product:f1->solution_glaser solution_disub SOLUTION: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Use ~1.1 eq. of alkyne. identify_side_product:f2->solution_disub solution_decomp SOLUTION: - Check for Pd black. - Ensure inert atmosphere. - Purify all reagents. identify_side_product:f3->solution_decomp

Caption: A decision tree for troubleshooting common Sonogashira coupling issues.

Troubleshooting Summary Table
SymptomPotential Root Cause(s)Recommended Actions & Key Insights
1. Low to No Product Formation Catalyst Inactivity: Pd(0) species is not being formed or is poisoned. CuI may be old/oxidized.• Use a fresh batch of palladium catalyst and CuI. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable than Pd(0) sources.[9]• Ensure reagents are high purity; impurities can poison the catalyst.[9]
Sub-optimal Conditions: Incorrect base, solvent, or temperature.• The amine base (e.g., Et₃N, DIPEA) must be dry and in sufficient excess (typically 2-4 equivalents or as solvent).[9]• For the C-I bond, the reaction should proceed at room temperature. If no reaction occurs, gentle heating (40-50 °C) may be required.[3]
2. Significant Glaser Homocoupling Presence of Oxygen: O₂ facilitates the oxidative dimerization of the copper acetylide intermediate.This is the most common cause. Implement rigorous degassing of all solvents and the reaction headspace (e.g., via freeze-pump-thaw cycles or sparging with argon for 30-60 min). Maintain a positive pressure of inert gas (Ar or N₂).[3][7]• Some protocols suggest adding a small amount of H₂ to the inert gas stream to suppress homocoupling.[12]
High Copper Concentration: Excess CuI can accelerate the rate of homocoupling.• Reduce the loading of CuI to the minimum effective amount (e.g., 1-5 mol%).• Consider a copper-free protocol . This is the most definitive way to eliminate Glaser coupling. These reactions may require specific ligands or conditions to proceed efficiently.[4][6]
3. Palladium Black Formation Catalyst Decomposition: The active Pd(0) catalyst agglomerates and precipitates, rendering it inactive.• Caused by oxygen, impurities, or excessively high temperatures.[5]• Ensure a strictly anaerobic environment. Purify all reagents and solvents.• Phosphine ligands stabilize the Pd(0) center. Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1 for Pd(0) sources). Bulky, electron-rich phosphines can enhance stability and activity.[6][8]
4. Formation of Di-alkynylated Product Overly Forcing Conditions: The reaction conditions are harsh enough to activate the less reactive C-Br bond.Control Temperature: Lower the reaction temperature. The goal is to find a temperature where the C-I coupling is efficient but the C-Br coupling is kinetically inaccessible.[5]• Control Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the mono-alkynylated product is maximized.• Control Stoichiometry: Use only a slight excess of the alkyne (1.1-1.2 equivalents). A large excess will drive the reaction toward di-substitution.[5]

Key Experimental Protocols

Protocol 1: General Procedure for Selective Mono-alkynylation

This protocol is a standard starting point for the selective coupling at the 4-iodo position.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed (can be used as solvent)

  • THF or DMF, anhydrous and degassed (co-solvent, if needed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the degassed solvent (e.g., a 3:1 mixture of THF/Et₃N). The total concentration should be around 0.1 M with respect to the aryl halide.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.[13]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This technique is critical for removing dissolved oxygen and preventing Glaser coupling.

  • Place the solvent in a robust Schlenk flask with a stir bar. The flask should not be more than half full.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will see gas bubbles being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.

  • After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.

Concluding Remarks

Successfully troubleshooting the Sonogashira coupling of this compound requires a systematic approach grounded in the reaction's mechanism. Low yields are most often traced back to catalyst deactivation, oxygen contamination leading to side reactions, or non-selective conditions. By carefully controlling the reaction atmosphere, reagent quality, and temperature, you can achieve high yields of the desired mono-alkynylated product, setting the stage for your subsequent synthetic steps.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
  • BenchChem. (2025). Troubleshooting low yields in Sonogashira coupling with 2-Bromo-8-chloro-1-octene.
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
  • ResearchGate. (n.d.). Sonogashira coupling in natural product synthesis.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Golden. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
  • BenchChem. (2025). Optimizing Sonogashira coupling for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros.
  • YouTube. (2020, July 25). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • ResearchGate. (2015, February). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Glaser coupling - Literature.
  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.

Sources

Stability issues of 2-Bromo-4-iodobenzyl alcohol in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Preventing Stability Issues in Solution

Welcome to the technical support center for 2-Bromo-4-iodobenzyl alcohol. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the potential stability challenges associated with this versatile reagent. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to proactively ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when handling this compound in solution.

Q1: My freshly prepared solution of this compound has a yellow or brownish tint. What is causing this discoloration?

Answer: This is a classic indicator of oxidation. The benzylic alcohol functional group is susceptible to oxidation, especially when exposed to atmospheric oxygen. The primary degradation product is 2-bromo-4-iodobenzaldehyde, which is often yellow. Further oxidation can lead to the formation of 2-bromo-4-iodobenzoic acid.[1][2] This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal impurities which can catalyze the oxidation reaction.

While benzyl alcohol itself is relatively stable, its slow oxidation in the presence of air is a known phenomenon.[2] For this reason, it is critical to handle the compound and its solutions with care to minimize exposure to air and other oxidizing conditions.

Q2: I'm observing unexpected peaks in my LC-MS/GC-MS analysis. What are the likely degradation products of this compound?

Answer: The molecular structure of this compound presents several potential degradation pathways that can lead to unexpected analytical signals.

  • Oxidation Products: As mentioned above, the most common impurities are the corresponding aldehyde and carboxylic acid.

    • 2-Bromo-4-iodobenzaldehyde: Expect a molecular ion corresponding to the loss of two hydrogen atoms (M-2).

    • 2-Bromo-4-iodobenzoic acid: Expect a molecular ion corresponding to the loss of two hydrogens and the gain of one oxygen (M+14).

  • Dehalogenation Products: The carbon-halogen bonds can be labile under certain conditions, particularly the carbon-iodine bond, which is weaker than the carbon-bromine bond.[3] Reductive dehalogenation can occur in the presence of certain metals, bases, or reducing agents, leading to:

    • 2-Bromobenzyl alcohol: Loss of iodine and replacement with hydrogen.

    • 4-Iodobenzyl alcohol: Loss of bromine and replacement with hydrogen.

    • Benzyl alcohol: Loss of both halogens.

  • Ether Formation: In acidic conditions or at elevated temperatures, self-condensation can occur to form dibenzyl ether derivatives.[2]

The following diagram illustrates the primary degradation pathways.

G cluster_main This compound cluster_oxidation Oxidation Pathway cluster_dehalogenation Dehalogenation Pathway A This compound (C₇H₆BrIO) B 2-Bromo-4-iodobenzaldehyde A->B Oxidation (O₂, light, heat) D 2-Bromobenzyl alcohol A->D Reductive De-iodination E 4-Iodobenzyl alcohol A->E Reductive De-bromination C 2-Bromo-4-iodobenzoic acid B->C Further Oxidation

Caption: Primary degradation pathways for this compound.

Q3: My reaction yield is consistently low. Could the stability of my this compound solution be the culprit?

Answer: Absolutely. The integrity of your starting material is paramount for achieving high yields. If the this compound has degraded in solution, you are introducing impurities and reducing the molar quantity of the active reactant. Here is a logical workflow to troubleshoot this issue:

G start Low Reaction Yield Observed check_sm Q: Is the starting material pure? Analyze solid & fresh solution by TLC/LC-MS. start->check_sm sm_ok Result: Starting material is pure. check_sm->sm_ok Yes sm_bad Result: Degradation products observed. check_sm->sm_bad No review_conditions Review reaction conditions. (Solvent, Temp, Atmosphere, Light) sm_ok->review_conditions review_storage Review storage of solid and solution. (See Table 1) sm_bad->review_storage implement_changes Implement preventative measures. (See Protocols 1 & 2) review_storage->implement_changes other_issues Focus on other reaction parameters: - Stoichiometry - Catalyst activity - Reaction time review_conditions->other_issues rerun Re-run reaction implement_changes->rerun

Caption: Troubleshooting workflow for low reaction yields.

Key stability-related factors affecting yield include:

  • Pre-reaction Degradation: The compound may have degraded during storage, either as a solid or in a stock solution.

  • In-situ Degradation: The reaction conditions themselves (e.g., high temperature, incompatible solvent, presence of air) may be causing the starting material to degrade faster than it reacts.

  • Solvent Reactivity: Protic solvents like alcohols can compete as nucleophiles in substitution reactions, a side reaction known as solvolysis.[4]

Q4: What are the best practices for storing this compound as a solid and in solution?

Answer: Proper storage is the most effective preventative measure. While supplier data suggests ambient temperature is acceptable for the solid,[5] adopting more stringent conditions is a best practice in a research environment.

Parameter Solid Form In Solution Rationale
Temperature 2-8 °C (Refrigerator)-20 °C (Freezer)Slows down potential oxidation and other degradation pathways.
Atmosphere Store under an inert gas (Argon or Nitrogen).Use degassed solvents and store under an inert gas.Minimizes exposure to atmospheric oxygen, a key driver of oxidation.[1][2]
Light Store in an amber vial or protect from light.Use amber vials or wrap containers in aluminum foil.Light, particularly UV, can provide the energy to initiate radical reactions and accelerate degradation.[6]
Container Tightly sealed glass vial with a PTFE-lined cap.Tightly sealed glass vial with a PTFE-lined cap.Prevents moisture ingress and ensures compatibility. Avoid some plastics which may be permeable or degrade.[7]
Table 1: Recommended Storage Conditions
Experimental Guides & Protocols
Solvent Selection

The choice of solvent is critical not only for reaction success but also for the stability of your substrate.

Solvent Class Examples Suitability for this compound Comments
Polar Aprotic Acetonitrile, DMF, DMSO, AcetoneExcellent Generally good solvents for ensuring stability. Ideal for SN2 type reactions as they do not solvate nucleophiles as strongly.[4] Use high-purity, anhydrous, and degassed solvents.
Ethers THF, DioxaneGood (with caution) Prone to forming explosive peroxides upon storage and exposure to air.[6] Always use freshly distilled or inhibitor-free solvents from a recently opened bottle.
Halogenated Dichloromethane (DCM), ChloroformGood (with caution) Can form acidic byproducts (e.g., HCl) over time, which can catalyze degradation.[6] Use freshly distilled or amylene-stabilized grades.
Nonpolar Toluene, HexanesFair Solubility may be limited. Suitable for reactions where polarity is not required.
Polar Protic Water, Methanol, EthanolPoor (use with care) Can act as nucleophiles (solvolysis).[4] May promote SN1 reactions. Can accelerate degradation if acidic or basic impurities are present.
Table 2: Solvent Suitability and Stability Considerations
Protocol 1: Preparation of a Stable Stock Solution

This protocol details a self-validating system for preparing a stock solution with minimized risk of initial degradation.

Materials:

  • This compound

  • High-purity, anhydrous solvent (e.g., Acetonitrile) from a recently opened bottle

  • Oven-dried glassware

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Gas-tight syringe

Procedure:

  • Prepare Glassware: Place a vial with a stir bar inside a larger beaker, cover with aluminum foil, and oven-dry at 120 °C for at least 4 hours.

  • Inert Atmosphere: Transfer the hot glassware to a desiccator to cool under vacuum. Once at room temperature, backfill with an inert gas.

  • Weigh Compound: Quickly weigh the required amount of this compound and add it to the vial.

  • Seal and Purge: Immediately seal the vial with a septum-containing cap. Purge the vial with inert gas for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.

  • Add Solvent: Using a gas-tight syringe, add the appropriate volume of anhydrous solvent to the vial.

  • Dissolve: Stir the solution until the solid is fully dissolved.

  • Storage: Wrap the vial in aluminum foil to protect it from light, parafilm the cap, and store at -20 °C under an inert atmosphere.

Protocol 2: Quick Stability Check by Thin-Layer Chromatography (TLC)

Before committing your material to a large-scale reaction, a quick TLC can verify its integrity.

Procedure:

  • Prepare Samples:

    • Reference Spot: Spot a small amount of your solid this compound dissolved in a suitable solvent (e.g., ethyl acetate) onto the TLC plate baseline.

    • Test Spot: Spot your prepared stock solution on the baseline next to the reference.

  • Develop Plate: Choose an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate - this may require optimization). Develop the plate in a chamber.

  • Visualize: Visualize the plate under a UV lamp (254 nm).

  • Analyze:

    • Expected Result: A single, well-defined spot for both the reference and the test sample, with identical Rf values.

    • Indication of Degradation: The appearance of additional spots in the test sample lane (often a slightly more polar spot for the aldehyde near the origin) indicates degradation.

References
  • Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions.

  • This compound | 1261648-93-4 | FB67664.

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography.

  • This compound | 1261648-93-4.

  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual.

  • How To: Troubleshoot a Reaction.

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine.

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants.

  • How to be a Better Troubleshooter in Your Laboratory.

  • Troubleshooting: The Workup.

  • This compound | CAS 1261648-93-4.

  • Preparation method of 2-bromo-5-iodo-benzyl alcohol - CN113233957A.

  • Use of benzyl alcohol as a shipping and storage solution for chromatography media.

  • Technical Support Center: Solvent Effects on the Reactivity of 4-Iodobenzyl Alcohol.

  • SAFETY DATA SHEET - 4-Bromobenzyl alcohol.

  • Benzyl Alcohol | C6H5CH2OH | CID 244.

  • 2-Iodobenzyl alcohol | 5159-41-1.

  • Degradation of halogenated aromatic compounds.

  • Troubleshooting and optimizing lab experiments.

  • This compound | C7H6BrIO | CID 91883112.

  • 2-Bromobenzyl alcohol | C7H7BrO | CID 72850.

  • Prepare the method for 5-iodo-2-bromobenzyl alcohol - CN103965020B.

  • Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids.

  • Ortho-functionalization of a 211At-labeled aryl compound provides stabilization of the C-At bond against oxidative dehalogenation.

  • Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86.

  • A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.

  • 4-Bromobenzyl alcohol | C7H7BrO | CID 70119.

  • Dehalogenation of haloaromatics compounds using indium metal in IL a.

  • Dehalogenation of haloaromatics compounds using indium metal in IL a.

  • Bromination reactions with hydrogen bromide.

  • A kind of preparation method of p-bromobenzyl bromide - CN100543003C.

  • Mechanistic Insights Into 4-Nitrophenol Degradation and Benzyl Alcohol Oxidation Pathways Over MgO/g-C3N4 Model Catalyst Systems.

  • Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry.

  • Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2-Bromo-4-iodobenzyl alcohol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of robust and reproducible science. 2-Bromo-4-iodobenzyl alcohol is a key building block in the synthesis of a variety of complex molecules.[1] Its journey from starting materials to a final product relies on accurate characterization at each step. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, comparing this indispensable technique with other analytical methods and offering field-proven insights into experimental design and data interpretation.

The Foundational Role of ¹H NMR in Structural Verification

In the realm of organic synthesis, ¹H NMR spectroscopy stands as a primary tool for confirming the identity and purity of a compound. Its ability to provide detailed information about the chemical environment of hydrogen atoms within a molecule is unparalleled for routine analysis. For a molecule such as this compound, ¹H NMR allows us to confirm the presence of the key functional groups—the benzyl alcohol moiety—and the specific substitution pattern on the aromatic ring.

The structural integrity of this intermediate is critical. Any deviation, such as the presence of isomers or residual starting materials, can have cascading effects on subsequent reaction steps, impacting yields and the purity of the final active pharmaceutical ingredient (API).[2]

Experimental Protocol for ¹H NMR Analysis

A reliable ¹H NMR spectrum begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system designed to yield high-quality, reproducible data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound. The solid nature of the compound at room temperature simplifies handling.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[4] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which has the advantage of shifting the exchangeable hydroxyl proton signal further downfield.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coil of the spectrometer.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference the residual solvent peak.[4]

  • Instrument Setup and Data Acquisition:

    • The analysis should be performed on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.

    • Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

Diagram of the ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of This compound dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer (≥400 MHz) transfer->instrument setup Set acquisition parameters instrument->setup acquire Acquire scans (8-16) setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate signals process->integrate reference Reference spectrum (TMS or solvent peak) integrate->reference caption Workflow for 1H NMR Analysis

Caption: A streamlined workflow for the ¹H NMR analysis of this compound.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The expected signals for this compound are detailed below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic H (H-6)~7.65Doublet (d)1H~2.4
Aromatic H (H-3)~7.53Doublet (d)1H~8.5
Aromatic H (H-5)~7.40Doublet of Doublets (dd)1H~8.5, ~2.4
Methylene H (-CH₂-)~4.49Doublet (d)2H~5.4
Hydroxyl H (-OH)~5.58Triplet (t)1H~5.4

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration. The data presented is consistent with reported values.[5]

Causality Behind the Spectral Features:

  • Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons are in distinct chemical environments due to the differing electronic effects of the bromo, iodo, and benzyl alcohol substituents. The iodine atom is less electronegative than bromine, influencing the shielding and deshielding of adjacent protons. The observed splitting patterns (doublet, doublet, and doublet of doublets) are a direct result of spin-spin coupling between neighboring protons, confirming the 1,2,4-substitution pattern.

  • Benzylic Methylene Protons (-CH₂-) (δ ~4.5 ppm): These protons appear as a doublet due to coupling with the adjacent hydroxyl proton. Their downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

  • Hydroxyl Proton (-OH) (δ ~5.6 ppm): The hydroxyl proton signal appears as a triplet due to coupling with the two methylene protons.[5] The chemical shift of this proton is highly variable and can be affected by solvent, concentration, and temperature. In some cases, if there is rapid proton exchange with residual water in the solvent, this signal may broaden or even disappear.

A Comparative Look: ¹H NMR vs. Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive analysis often involves complementary techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed structural information, connectivity, purityRapid, non-destructive, quantitativeRequires soluble sample, can have overlapping signals in complex molecules
¹³C NMR Number and type of carbon environmentsComplements ¹H NMR, good for skeletal analysisLower sensitivity, longer acquisition times
Mass Spectrometry (MS) Molecular weight, fragmentation patternHigh sensitivity, confirms molecular formulaIsomers may not be distinguishable, provides limited structural connectivity
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH)Fast, simple, good for functional group identificationProvides limited information on the overall molecular structure
High-Performance Liquid Chromatography (HPLC) Purity, quantification of impuritiesHigh resolution for separating mixtures, quantitativeRequires reference standards for identification, less structural information

Synergistic Application:

For a complete characterization of this compound, a multi-technique approach is optimal. For instance, while ¹H NMR confirms the structure of the main component, HPLC is superior for quantifying low-level impurities that may not be easily detected by NMR. Mass spectrometry provides unequivocal confirmation of the molecular weight.

Conclusion: The Indispensable Role of ¹H NMR

In the rigorous landscape of pharmaceutical development, the ¹H NMR analysis of this compound is a critical and non-negotiable step for structural verification and purity assessment. Its ability to provide a detailed and unambiguous snapshot of the molecule's proton framework makes it an invaluable tool for ensuring the quality and consistency of this important synthetic intermediate. When integrated with other analytical techniques, it forms the bedrock of a robust characterization package, enabling scientists to proceed with confidence in their synthetic endeavors.

References

  • CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]

  • c6cy02413k1.pdf - The Royal Society of Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrum of 2-Bromo-4-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth interpretation of the expected electron ionization (EI) mass spectrum of 2-Bromo-4-iodobenzyl alcohol. In the absence of a publicly available experimental spectrum for this specific dihalogenated compound, this analysis is built upon foundational principles of mass spectrometry and a comparative study of analogous molecules. By examining the fragmentation patterns of benzyl alcohol, 2-bromobenzyl alcohol, and 4-iodobenzyl alcohol, we can construct a predictive framework for the fragmentation of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Introduction to Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The excess energy imparted to the molecular ion often causes it to fragment in predictable ways, providing a unique fingerprint that can be used to deduce the molecule's structure. Aromatic compounds, such as benzyl alcohol and its derivatives, tend to produce relatively stable molecular ions due to the delocalization of the charge within the benzene ring.[1]

Predicted Mass Spectrum of this compound

The molecular weight of this compound (C₇H₆BrIO) is 312.93 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion peak is expected to appear as a doublet, with signals at m/z values corresponding to the molecule containing each bromine isotope.[2][3] Iodine is monoisotopic (¹²⁷I), so it does not contribute to isotopic peak doublets.[4]

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Predicted m/z Proposed Fragment Ion Plausible Fragmentation Pathway
312/314[C₇H₆⁷⁹BrIO]⁺• / [C₇H₆⁸¹BrIO]⁺•Molecular Ion (M⁺•)
295/297[C₇H₅⁷⁹BrIO]⁺Loss of a hydroxyl radical (•OH)
233/235[C₇H₆⁷⁹BrO]⁺ / [C₇H₆⁸¹BrO]⁺Loss of an iodine radical (•I)
185[C₇H₆IO]⁺Loss of a bromine radical (•Br)
204/206[C₆H₄⁷⁹BrI]⁺Loss of the hydroxymethyl group (•CH₂OH)
107[C₇H₇O]⁺Tropylium-like ion from cleavage of C-Br and C-I bonds
77[C₆H₅]⁺Phenyl cation from extensive fragmentation

Comparative Analysis with Analogous Compounds

To substantiate the predicted fragmentation patterns, we will compare them with the known mass spectra of benzyl alcohol, 2-bromobenzyl alcohol, and 4-iodobenzyl alcohol.

Benzyl Alcohol (C₇H₈O, MW: 108.14 g/mol )

The mass spectrum of benzyl alcohol serves as the foundational model for understanding the fragmentation of its substituted derivatives. Key fragments include:

  • m/z 108 (M⁺•): The molecular ion peak is typically prominent.

  • m/z 107 ([M-H]⁺): Loss of a hydrogen atom.

  • m/z 91 ([M-OH]⁺): Loss of the hydroxyl radical (•OH) to form the stable tropylium cation.

  • m/z 79 ([M-CHO]⁺): A characteristic peak for benzyl alcohol, formed through a rearrangement process involving the loss of a CHO radical.[5][6]

  • m/z 77 ([C₆H₅]⁺): The phenyl cation, resulting from the loss of the entire hydroxymethyl group.

2-Bromobenzyl alcohol (C₇H₇BrO, MW: 187.03 g/mol )

The presence of a bromine atom introduces characteristic isotopic patterns and influences the fragmentation pathways.

  • m/z 186/188 (M⁺•): The molecular ion peak appears as a doublet with a roughly 1:1 intensity ratio, characteristic of a monobrominated compound.[7]

  • m/z 107 ([M-Br]⁺): Loss of the bromine radical is a significant fragmentation pathway, leading to a prominent peak at m/z 107.[7]

  • m/z 79 and 77: Peaks corresponding to further fragmentation of the aromatic ring are also observed, similar to benzyl alcohol.[7]

4-Iodobenzyl alcohol (C₇H₇IO, MW: 234.03 g/mol )

The iodine substituent, being a larger halogen, also directs fragmentation.

  • m/z 234 (M⁺•): A distinct molecular ion peak is expected.[8]

  • m/z 107 ([M-I]⁺): Loss of the iodine radical is a major fragmentation pathway, resulting in a significant peak at m/z 107.

  • m/z 77: The phenyl cation is also an expected fragment.

Proposed Fragmentation Pathways for this compound

Based on the comparative analysis, the fragmentation of this compound under EI conditions can be predicted to follow several key pathways, as illustrated in the diagram below.

Fragmentation_Pathway M [C₇H₆BrIO]⁺• m/z 312/314 F1 [C₇H₅BrIO]⁺ m/z 295/297 M->F1 - •OH F2 [C₇H₆BrO]⁺ m/z 233/235 M->F2 - •I F3 [C₇H₆IO]⁺ m/z 185 M->F3 - •Br F4 [C₆H₄BrI]⁺ m/z 204/206 M->F4 - •CH₂OH F5 [C₇H₇O]⁺ m/z 107 F2->F5 - Br F3->F5 - I F6 [C₆H₅]⁺ m/z 77 F4->F6 - I, -Br

Caption: Proposed fragmentation pathways for this compound.

The primary fragmentation events are expected to be the cleavage of the C-I and C-Br bonds, as these are the weakest bonds in the molecule. The loss of the hydroxyl group and the entire hydroxymethyl group are also anticipated, mirroring the fragmentation of benzyl alcohol. The relative abundances of the resulting fragment ions will depend on their stability. For instance, the formation of tropylium-like cations is generally a favorable process.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To obtain an experimental mass spectrum of this compound, the following GC-MS protocol is recommended:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

This protocol provides a starting point for the analysis. Optimization of the GC temperature program and other MS parameters may be necessary to achieve the best separation and ionization.

Conclusion

The interpretation of the mass spectrum of this compound can be effectively approached through a predictive and comparative methodology. By understanding the fundamental fragmentation patterns of benzyl alcohol and the influence of halogen substituents, a detailed and informative analysis can be constructed. The key diagnostic fragments are expected to arise from the loss of the halogen atoms, the hydroxyl group, and the hydroxymethyl group. The characteristic isotopic pattern of bromine will serve as a crucial identifier for bromine-containing fragments. Experimental verification using the provided GC-MS protocol is recommended to confirm these predictions and provide a definitive fragmentation pattern for this compound.

References

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?[Link]

  • Slideshare. (2015). Fragmentation of different functional groups. [Link]

  • PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]

  • PubChem. (n.d.). 2-Bromobenzyl alcohol. [Link]

  • PubChem. (n.d.). 4-Iodobenzyl alcohol. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • SpectraBase. (n.d.). 4-Iodobenzyl alcohol - Optional[Raman] - Spectrum. [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. [Link]

  • NIST WebBook. (n.d.). 3-Bromobenzyl alcohol. [Link]

  • ChemBK. (n.d.). 2-Bromobenzyl alcohol. [Link]

  • PubChemLite. (n.d.). 2-bromobenzyl alcohol (C7H7BrO). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2025). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. [Link]

  • PubMed. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 2. [Link]

  • NIST WebBook. (n.d.). Benzyl alcohol. [Link]

  • MassBank. (2008). Benzyl alcohols. [Link]

  • NIST WebBook. (n.d.). Benzyl alcohol. [Link]

  • ResearchGate. (2024). Positive EI mass spectra of BSTFA derivatives of selected ring-containing products. [Link]

  • ResearchGate. (n.d.). The mass spectra of benzyl alcohol (IS; underivatized) obtained upon.... [Link]

Sources

A Researcher's Guide to the Comparative Reactivity of C-Br vs. C-I Bonds in 2-Bromo-4-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the ability to selectively functionalize a molecule is paramount. Polyhalogenated aromatic compounds serve as exceptionally versatile scaffolds, enabling the stepwise introduction of various substituents to build molecular complexity. 2-Bromo-4-iodobenzyl alcohol is a prime example of such a building block, offering two distinct reactive sites: a carbon-iodine bond and a carbon-bromine bond.[1]

This guide provides an in-depth comparison of the reactivity of these two bonds. We will delve into the fundamental principles that govern their differential reactivity and provide field-proven experimental protocols for selective transformations. The objective is to equip researchers with the knowledge to strategically and efficiently utilize this compound in the synthesis of complex molecular architectures.

The Foundation of Selectivity: Why C-I Reacts Before C-Br

The ability to target the C-I bond in the presence of a C-Br bond is not a matter of chance; it is dictated by fundamental chemical principles. The primary determinant in the reactivity of aryl halides in the most common and synthetically useful reactions—transition-metal-catalyzed cross-couplings—is the strength of the carbon-halogen (C-X) bond.[2]

Bond Dissociation Energy (BDE)

The energy required to break a bond homolytically, known as the Bond Dissociation Energy (BDE), is the most critical factor. A weaker bond is cleaved more easily and thus reacts faster. The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than C-Cl and C-F bonds.[2][3][4] This is a direct consequence of the larger atomic size of iodine, leading to a longer and weaker bond with carbon due to less effective orbital overlap.[5][6] This energy difference is the cornerstone of the chemoselectivity we can achieve.

Leaving Group Ability

In the context of many reactions, including the crucial oxidative addition step in palladium-catalyzed couplings, the halide is expelled. Iodide (I⁻) is an excellent leaving group, superior to bromide (Br⁻), due to its larger size and ability to stabilize the negative charge.[7] This further accelerates reactions at the C-I position.

The following table summarizes the key physical properties that dictate the reactivity hierarchy.

PropertyC-I Bond (in Aryl Halides)C-Br Bond (in Aryl Halides)Causality for Higher C-I Reactivity
Avg. BDE (kJ/mol) ~280[8][9]~327-330[4]Lower energy required for bond cleavage.
Avg. Bond Length (pm) ~210~190Longer, weaker bond due to larger atomic radius of Iodine.
Leaving Group Ability Excellent[7]Good[7]Iodide is a more stable anion.
Reactivity Order Highest[7]Moderate[7]Combination of weaker bond and better leaving group ability.

The presence of the electron-donating benzyl alcohol group can slightly decrease the overall electrophilicity of the aromatic ring, but this effect is generally subordinate to the pronounced intrinsic reactivity difference between the C-I and C-Br bonds in cross-coupling reactions.[10][11]

Harnessing Differential Reactivity: Key Synthetic Transformations

The predictable reactivity order (C-I > C-Br) allows for a modular approach to synthesis. One can perform a reaction selectively at the iodine-bearing position, isolate the mono-functionalized product, and then carry out a second, different transformation at the bromine-bearing position.[12][13]

Below, we detail the application of this principle in several cornerstone reactions of modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new C-C bond between an aryl halide and an organoboron compound, is a pillar of synthetic chemistry due to its robustness and functional group tolerance.[14][15] The rate-determining step for many cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[16][17] This step is highly sensitive to the C-X bond energy, enabling exquisite selectivity.

Experimental Protocol: Selective Mono-Arylation at the C-I Position

This protocol describes the selective coupling of an arylboronic acid at the iodo position of this compound.

Reagents & Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 ratio)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the stirring mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-bromo-4-arylbenzyl alcohol product via column chromatography.

The resulting product retains the C-Br bond, which can be used in a subsequent, often more forcing, cross-coupling reaction to generate unsymmetrical, trisubstituted products.[18]

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[19][20] The reaction is catalyzed by palladium and a copper(I) co-catalyst. The reactivity trend is stark: aryl iodides react readily, often at room temperature, while aryl bromides typically require heating.[19][21][22] This provides a wide temperature window for selective alkynylation.

Experimental Protocol: Selective Mono-Alkynylation at the C-I Position

Reagents & Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 equivalents)

  • Copper(I) Iodide (CuI) (0.04 equivalents)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (Solvent and Base)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Step-by-Step Methodology:

  • Add this compound (1.0 eq) to a flask under an inert atmosphere.

  • Add the solvent (e.g., anhydrous THF or Toluene) and the amine base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.2 eq), followed by CuI (0.04 eq) and Pd(PPh₃)₂Cl₂ (0.02 eq).

  • Stir the reaction at room temperature for 8-12 hours. The higher reactivity of the C-I bond ensures the reaction proceeds without significant coupling at the C-Br site.[19]

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove salts.

  • Concentrate the filtrate and dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with saturated aqueous ammonium chloride, then with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-bromo-4-alkynylbenzyl alcohol.

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which is central to both Suzuki and Sonogashira couplings. The initial, selective oxidative addition at the weaker C-I bond is the key to controlling the outcome.

Palladium Cross-Coupling Cycle cluster_caption Fig 1: Generalized Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + R-X (Ar-I is faster) PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R - M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized Palladium Catalytic Cycle.

Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction couples an aryl halide with an amine.[23] Similar to other palladium-catalyzed reactions, the oxidative addition step dictates the selectivity, allowing for the preferential amination at the C-I position.[24] This is invaluable for synthesizing complex aniline derivatives.

Experimental Protocol: Selective Mono-Amination at the C-I Position

Reagents & Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.02 equivalents)

  • A suitable phosphine ligand (e.g., XPhos, SPhos) (0.02-0.04 equivalents)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere

Step-by-Step Methodology:

  • In a glovebox or under a stream of argon, add NaOt-Bu (1.4 eq), the phosphine ligand, and Pd₂(dba)₃ to a Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent (e.g., Toluene).

  • Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen is swapped for a metal, typically lithium or magnesium.[25] This reaction is exceptionally fast and its rate is highly dependent on the halogen, following the clear trend I > Br > Cl.[25][26] This allows for the low-temperature, selective formation of an aryllithium or Grignard reagent at the C-I position, which can then be trapped with an electrophile.

Experimental Protocol: Selective Lithiation and Quenching

Reagents & Materials:

  • This compound

  • n-Butyllithium (n-BuLi) (1.05 equivalents, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Electrophile (e.g., DMF, CO₂, an aldehyde)

  • Reaction vessel under a strict inert atmosphere, cooled to -78 °C

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. The exchange at the iodine position is typically very rapid, even at this low temperature.[26]

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Add the desired electrophile (e.g., DMF to form an aldehyde after workup).

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash, dry, and concentrate.

  • Purify the product by column chromatography.

The following workflow diagram visually summarizes the power of this selective reactivity for sequential synthesis.

Sequential Functionalization Workflow cluster_caption Fig 2: Strategy for Sequential Synthesis Start This compound Step1 Step 1: Selective Reaction at C-I (e.g., Suzuki, Sonogashira) Conditions: Mild (RT to 80°C) Start->Step1 R¹-M, Pd Cat. Intermediate Intermediate: 2-Bromo-4-(R¹)-benzyl alcohol Step1->Intermediate Step2 Step 2: Reaction at C-Br (e.g., Amination, Suzuki) Conditions: More Forcing (>100°C) Intermediate->Step2 R²-M/HNR²₂, Pd Cat. Final Final Product: 2-(R²)-4-(R¹)-benzyl alcohol Step2->Final

Caption: Strategy for Sequential Synthesis.

Conclusion

The differential reactivity between the carbon-iodine and carbon-bromine bonds in this compound is a powerful and reliable tool for the modern synthetic chemist. Governed by the fundamental principle of bond dissociation energy, the C-I bond is consistently the more reactive site across a host of critical transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and metal-halogen exchange reactions. By carefully selecting reaction conditions, researchers can selectively functionalize the C-I position while leaving the C-Br bond intact for subsequent manipulations. This predictable chemoselectivity allows for the efficient, stepwise construction of highly substituted and complex aromatic compounds, making this compound a valuable and strategic starting material in pharmaceutical and materials science research.

References

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]

  • Grokipedia. Metal–halogen exchange. [Link]

  • Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • ACS Omega. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. [Link]

  • ResearchGate. (2020). Chemoselective borylation of bromoiodoarene in continuous flow: synthesis of bromoarylboronic acids. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Metal–halogen exchange. [Link]

  • OUCI. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

  • Scribd. Aryl Halide Reactivity Comparison. [Link]

  • Vedantu. Aryl halides are less reactive in nucleophilic substitution class 12 chemistry CBSE. [Link]

  • The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. [Link]

  • ResearchGate. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

  • NCERT. Haloalkanes and Haloarenes. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (2015). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • ResearchGate. (2019). Metal-catalysed Halogen Exchange Reactions of Aryl Halides. [Link]

  • Filo. (2025). Explain the reactivity and relative strength of C–halogen bonds. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • National Institutes of Health. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. [Link]

  • ResearchGate. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ResearchGate. (2020). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]

  • University of California, Irvine. Bond Dissociation Energies. [Link]

  • Wired Chemist. Common Bond Energies (D). [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Google Patents. (2021). Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • ResearchGate. (2021). Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control. [Link]

  • eScholarship.org. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Semantic Scholar. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. [Link]

  • Pearson. Rank the bonds from most polar to least polar. b. C—Cl, C—I, C—Br. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • BYJU'S. Bond-dissociation Energy. [Link]

  • ResearchGate. (2018). Chemoselective Suzuki–Miyaura cross‐coupling reactions of 2a with aryl.... [Link]

  • Google Patents. (2014). Prepare the method for 5-iodo-2-bromobenzyl alcohol.
  • Chemistry LibreTexts. (2025). Bond Energies. [Link]

  • ACS Publications. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. [Link]

Sources

A Comparative Guide for the Strategic Application of 2-Bromo-4-iodobenzyl Alcohol and 2-Bromo-5-iodobenzyl Alcohol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. Dihalogenated aromatic compounds, such as 2-Bromo-4-iodobenzyl alcohol and 2-bromo-5-iodobenzyl alcohol, are invaluable building blocks, offering multiple, orthogonally reactive sites for the construction of complex molecular architectures. This guide provides an in-depth comparison of these two isomers, focusing on their physicochemical properties, inherent reactivity differences in key cross-coupling reactions, and strategic implications for their use in drug discovery and development. While direct, side-by-side comparative studies are not extensively documented, this guide synthesizes established principles of chemical reactivity and data from analogous systems to provide a robust framework for experimental design.

Physicochemical Properties: A Foundation for Comparison

Both this compound and 2-bromo-5-iodobenzyl alcohol are isomers with the same molecular formula and weight. However, the spatial arrangement of the halogen and hydroxymethyl substituents influences their physical properties, which can have practical implications in the laboratory.

PropertyThis compound2-bromo-5-iodobenzyl alcohol
CAS Number 1261648-93-4[1]946525-30-0[2]
Molecular Formula C₇H₆BrIO[1]C₇H₆BrIO[2]
Molecular Weight 312.93 g/mol [1]312.93 g/mol [2]
Appearance SolidSolid
Melting Point Not specified112-116 °C
Boiling Point 323.20 °C[1]Not specified
Flash Point 149.30 °C[1]112 °C[2]

The distinct substitution patterns of these isomers are foundational to their differential reactivity. The electronic and steric environments of the carbon-halogen bonds are the primary drivers of their selectivity in chemical transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary value of these dihalogenated benzyl alcohols in synthesis lies in their potential for selective functionalization. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled introduction of different substituents.

The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of these reactions is I > Br > Cl. This is a direct consequence of the carbon-halogen bond dissociation energies (C-I: ~228 kJ/mol, C-Br: ~285 kJ/mol). The weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst at a much faster rate than the C-Br bond, enabling highly regioselective reactions.[3][4]

Sonogashira Coupling: A Gateway to Alkynylated Derivatives

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[5] For both this compound and 2-bromo-5-iodobenzyl alcohol, this reaction is expected to proceed with high selectivity at the iodinated position under carefully controlled conditions.

Expected Outcome:

  • This compound will selectively react at the C-4 position to yield 2-bromo-4-(alkynyl)benzyl alcohol .

  • 2-bromo-5-iodobenzyl alcohol will selectively react at the C-5 position to yield 2-bromo-5-(alkynyl)benzyl alcohol .

The remaining bromine atom can then be used for subsequent cross-coupling reactions, allowing for the synthesis of disubstituted products. The choice between the two isomers will therefore be dictated by the desired final substitution pattern of the aromatic ring.

Caption: Regioselective Sonogashira coupling of the isomeric benzyl alcohols.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] Similar to the Sonogashira reaction, the preferential reactivity of the C-I bond allows for selective arylation or vinylation.

Expected Outcome:

  • This compound will selectively couple at the C-4 position to yield 2-bromo-4-(aryl/vinyl)benzyl alcohol .

  • 2-bromo-5-iodobenzyl alcohol will selectively couple at the C-5 position to yield 2-bromo-5-(aryl/vinyl)benzyl alcohol .

The choice of isomer is therefore a critical strategic decision based on the desired location of the newly introduced aryl or vinyl group in the final molecule.

Caption: Regioselective Suzuki-Miyaura coupling of the isomeric benzyl alcohols.

Experimental Protocols

The following are generalized protocols for regioselective Sonogashira and Suzuki-Miyaura couplings. These should be considered as starting points and may require optimization for specific substrates and scales.

General Protocol for Regioselective Sonogashira Coupling

Materials:

  • This compound or 2-bromo-5-iodobenzyl alcohol (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-iodobenzyl alcohol, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Regioselective Suzuki-Miyaura Coupling

Materials:

  • This compound or 2-bromo-5-iodobenzyl alcohol (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a dry Schlenk flask, add the bromo-iodobenzyl alcohol, arylboronic acid, palladium catalyst, and base.[6]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[6]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure product.

Applications in Drug Discovery and Development

The strategic use of this compound and 2-bromo-5-iodobenzyl alcohol allows for the creation of diverse chemical libraries for high-throughput screening. The ability to introduce a wide range of substituents at two distinct positions on the benzyl alcohol scaffold is highly valuable for structure-activity relationship (SAR) studies. These intermediates are key for synthesizing compounds for various therapeutic areas, including oncology, neuroscience, and infectious diseases.[8][9][10]

The benzyl alcohol moiety itself can be a pharmacophore, or it can be further modified (e.g., oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester) to introduce additional diversity and modulate the pharmacokinetic properties of the final compounds.

Conclusion

While this compound and 2-bromo-5-iodobenzyl alcohol are structurally similar, the positional difference of their halogen substituents provides distinct strategic advantages in multistep synthesis. The key to their effective use lies in leveraging the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond will consistently be the more reactive site, allowing for selective first-stage functionalization. The choice between the 4-iodo and 5-iodo isomer is therefore a critical design choice, dictated by the desired final substitution pattern of the target molecule. By understanding these principles and utilizing robust experimental protocols, researchers can efficiently incorporate these versatile building blocks into their synthetic strategies for the discovery and development of novel bioactive compounds.

References

  • Biosynth. (n.d.). This compound | 1261648-93-4 | FB67664.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.
  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from The Royal Society of Chemistry website.
  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from The Royal Society of Chemistry website.
  • Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
  • ChemicalBook. (n.d.). 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum.
  • Biosynth. (n.d.). 2-Bromo-5-iodobenzyl alcohol | 946525-30-0 | WMB52530.
  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from The Royal Society of Chemistry website.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Benchchem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
  • MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • PubChem. (n.d.). 2-Bromobenzyl alcohol | C7H7BrO | CID 72850.
  • PubChem. (n.d.). This compound | C7H6BrIO | CID 91883112.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-iodobenzyl alcohol 97 946525-30-0.
  • Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
  • National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • PubChem. (n.d.). 2-Bromo-5-fluoro-4-iodobenzyl alcohol | C7H5BrFIO | CID 122237141.
  • BEARdocs. (n.d.). Novel methods for organic synthesis : exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transformations.
  • ChemicalBook. (n.d.). 2-BROMO-5-IODOBENZYL ALCOHOL CAS#: 946525-30-0.
  • Chemical-Suppliers. (n.d.). This compound | CAS 1261648-93-4.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-iodobenzyl alcohol 97 946525-30-0.
  • National Institutes of Health. (2024, September 14). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”.
  • Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • (2022, August 23). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
  • PubMed. (2006, December 4). Coupling-isomerization synthesis of chalcones.
  • Beilstein Journal of Organic Chemistry. (n.d.). 3 - BJOC - Search Results. Retrieved from Beilstein Journal of Organic Chemistry website.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2-Bromo- vs. 2-Iodo-5-butylfuran in Key Cross-Coupling and Metallation Reactions.

Sources

A Senior Application Scientist's Guide to the Validation of 2-Bromo-4-iodobenzyl Alcohol Reaction Products via HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Bromo-4-iodobenzyl alcohol is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). As a pivotal intermediate, its purity directly impacts the quality, safety, and efficacy of the final drug product. Even trace-level impurities, such as unreacted starting materials, isomers, or side-products, can carry through the synthetic route, potentially leading to adverse effects or reduced therapeutic activity.

Therefore, a robust, reliable, and validated analytical method is not merely a regulatory requirement; it is a scientific necessity for ensuring process control and product consistency. This guide provides an in-depth, experience-driven approach to the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. We will explore the causality behind our methodological choices, present a self-validating experimental protocol grounded in authoritative guidelines, and compare this gold-standard technique against viable orthogonal and alternative methods.

The Analytical Challenge: Understanding the Impurity Profile

Effective analytical method development begins with a thorough understanding of the synthetic pathway and the potential impurities it may generate. A common route to this compound involves the radical bromination of 2-bromo-4-iodotoluene followed by hydrolysis.

This process can introduce several structurally similar impurities that pose a significant separation challenge.

cluster_0 Synthetic Pathway cluster_1 Potential Impurities Starting Material 2-Bromo-4-iodotoluene Intermediate 2-Bromo-4-iodobenzyl bromide Starting Material->Intermediate NBS, Initiator Impurity_A Unreacted Starting Material Starting Material->Impurity_A Product This compound (Target Analyte) Intermediate->Product Hydrolysis Impurity_B Over-brominated Species Intermediate->Impurity_B Impurity_C Isomeric Impurities

Caption: A plausible synthetic route and potential process-related impurities.

The primary analytical objective is to develop a method with sufficient specificity and resolution to separate the main product from its precursors and any degradation or side-products.

The Gold Standard: Validated Reverse-Phase HPLC (RP-HPLC)

For non-volatile, UV-active compounds like halogenated benzyl alcohols, RP-HPLC is the undisputed method of choice due to its robustness, versatility, and high resolving power.

Rationale for Method Development Choices
  • Mechanism: Reverse-phase chromatography separates molecules based on their hydrophobicity. The nonpolar stationary phase (C18) retains the hydrophobic aromatic ring of our analyte and its impurities. A polar mobile phase (a mixture of water and an organic solvent) is used to elute the compounds, with more polar compounds eluting first.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC. Its dense C18 chains provide strong hydrophobic retention, which is ideal for separating aromatic compounds with subtle differences in their substituents (e.g., a methyl vs. a bromomethyl group).

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier with a low UV cutoff and is an excellent solvent for aromatic compounds. A gradient elution (where the percentage of acetonitrile increases over time) is superior to an isocratic (constant composition) method here, as it allows for the elution of both less-retained (more polar) and highly-retained (more nonpolar) impurities within a reasonable runtime while maintaining sharp peaks.

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is selected. Substituted benzenes exhibit strong absorbance in the UV region (typically around 220-280 nm)[1][2]. A DAD not only quantifies the analyte at a specific wavelength (e.g., 254 nm) but also provides UV spectra for each peak. This is an invaluable tool for assessing peak purity and identifying impurities by comparing their spectra against a reference standard.

The Validation Protocol: A Self-Validating System (ICH Q2(R1))

Method validation provides documented evidence that the procedure is suitable for its intended purpose. Our protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, the global standard for analytical procedure validation.[3][4][5][6][7]

A Method Development B System Suitability Testing (SST) A->B Define Method Parameters C Specificity / Selectivity B->C Pass Criteria Met? D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Validated Method H->I All Parameters Validated

Caption: The logical workflow for HPLC method validation according to ICH Q2(R1).

Step-by-Step Experimental Protocols

A. System Suitability Testing (SST)

  • Causality: Before any sample analysis, we must verify that the chromatographic system (pump, injector, column, detector) is performing adequately on that day. SST is the canary in the coal mine for system performance.

  • Protocol:

    • Prepare a standard solution of this compound at a working concentration (e.g., 100 µg/mL).

    • Perform five or six replicate injections of this standard.

    • Calculate the key performance parameters.

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, preventing co-elution issues.
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and system.
% RSD of Retention Time ≤ 1.0%Demonstrates the stability of the pump/flow rate.

B. Specificity

  • Causality: This test proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Inject a blank (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Inject a solution of the pure this compound standard.

    • Inject a solution containing a mixture of the analyte and all known potential impurities (if available).

    • Analyze a sample subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

    • Verification: The analyte peak should be well-resolved from all other peaks (Resolution > 2.0). The DAD's peak purity function should yield a "pass" result, confirming no co-eluting species.

C. Linearity and Range

  • Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantitation.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound spanning the expected working range (e.g., from the quantitation limit up to 120% of the target concentration).[4]

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Residuals Randomly scattered around zero

D. Accuracy (as % Recovery)

  • Causality: Accuracy measures the closeness of the experimental value to the true value. It is determined by spiking a sample matrix with a known amount of analyte standard.

  • Protocol:

    • Prepare a placebo (a mixture of all reaction components except the analyte).

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), preparing three samples at each level.

    • Analyze the spiked samples and calculate the percentage of the analyte that was recovered.

Concentration LevelAcceptance Criterion for Mean % Recovery
80%, 100%, 120%98.0% - 102.0%

E. Precision

  • Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the % Relative Standard Deviation (%RSD) for the results.

Precision TypeAcceptance Criterion (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%

F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for quantifying trace impurities.

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

    • Confirm the LOQ by injecting multiple preparations at this concentration and ensuring the precision (%RSD) meets acceptance criteria (e.g., ≤ 10%).

G. Robustness

  • Causality: This test examines the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (e.g., % Acetonitrile ± 2%)

    • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (retention time, tailing factor, resolution). The SST criteria should still be met.

Comparative Guide: Alternative and Orthogonal Methodologies

While RP-HPLC is the primary workhorse, a comprehensive analytical strategy often employs alternative or orthogonal methods to gain a more complete picture of the sample. An orthogonal method measures the same analyte using a completely different separation principle, providing a powerful cross-validation of purity.

A Analytical Goal? B Routine QC & Impurity Profile? A->B C High Throughput Needed? A->C D Volatile Impurities / Residual Solvents? A->D E Confirm Peak Purity? A->E Res_HPLC Use Validated RP-HPLC (C18) B->Res_HPLC Yes Res_UPLC Use UPLC Method C->Res_UPLC Yes Res_GC Use GC-MS Method D->Res_GC Yes Res_PFP Use Orthogonal HPLC (PFP Column) E->Res_PFP Yes

Caption: Decision tree for selecting the appropriate analytical technique.

TechniquePrincipleBest ForProsCons
RP-HPLC (C18) HydrophobicityRoutine QC, primary impurity profiling, stability testing.Robust, versatile, well-understood, excellent for non-volatiles.Moderate speed and solvent consumption.
UPLC Hydrophobicity (small particles)High-throughput screening, complex mixture analysis.Faster run times (< 5 min), higher resolution, less solvent use.Higher backpressure requires specialized instrumentation.
GC-MS Volatility & PolarityResidual solvent analysis, volatile starting materials (e.g., toluene derivatives).[8]Excellent for volatile/semi-volatile compounds; MS provides definitive identification.Not suitable for non-volatile or thermally labile compounds like the target alcohol.
HPLC (PFP Column) Multiple (hydrophobic, dipole, π-π)Orthogonal confirmation of peak purity, separating positional isomers.Different selectivity can resolve peaks that co-elute on C18.[9]Method development can be more complex.

Conclusion

The validation of an analytical method for a critical pharmaceutical intermediate like this compound is a rigorous process that underpins the quality and safety of the final API. A well-developed RP-HPLC method, validated according to the ICH Q2(R1) guideline, serves as the definitive gold standard for routine quality control and stability testing. It provides a reliable system for quantifying the main component and profiling process-related impurities.

However, a truly robust analytical package acknowledges the limitations of any single technique. By supplementing the primary HPLC method with orthogonal approaches—such as an HPLC method with a different column selectivity (PFP) or a GC-MS method for volatile impurities—researchers and drug developers can build a comprehensive and scientifically sound understanding of their product, ensuring it meets the highest standards of purity and quality.

References

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • ScienceDirect. (n.d.). Applying green analytical chemistry for rapid analysis of drugs: Adding health to pharmaceutical industry. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • MDPI. (2024). A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. Retrieved from [Link]

  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. Retrieved from [Link]

  • NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Retrieved from [Link]

  • Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-iodobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of benzyl iodide and derivatives thereof.
  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-iodo- (CAS 591-18-4). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-iodo-. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the GC-MS Characterization of 2-Bromo-4-iodobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of novel intermediates is paramount. Halogenated benzyl alcohols, such as 2-Bromo-4-iodobenzyl alcohol, are valuable building blocks, yet their characterization presents unique analytical challenges.[1][2] This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of this compound and its derivatives. We will explore the causality behind experimental choices, present a self-validating protocol, and compare GC-MS performance with alternative analytical techniques, supported by experimental insights.

The Analytical Challenge: Volatility and Thermal Stability

Direct GC-MS analysis of benzyl alcohols can be problematic due to their polarity and potential for thermal degradation in the hot injector port. The hydroxyl group can lead to poor peak shape (tailing) and reduced volatility. To overcome these challenges, derivatization is a critical pre-analytical step that enhances volatility and thermal stability, ensuring robust and reproducible chromatographic separation.[3][4]

GC-MS: The Method of Choice for Structural Confirmation

GC-MS stands as a powerful technique for the analysis of semi-volatile compounds, offering high-resolution separation and definitive mass-based identification. The electron ionization (EI) source provides reproducible fragmentation patterns that act as a "fingerprint" for the molecule, enabling structural elucidation and library matching.

Why Derivatization is Non-Negotiable

For benzyl alcohols, derivatization of the hydroxyl group is essential for reliable GC-MS analysis. The two most effective and widely adopted strategies are silylation and acylation.

  • Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. The resulting TMS ether is significantly more volatile and thermally stable than the parent alcohol.[5][6] The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[6]

  • Acylation: This involves the introduction of an acyl group, such as an acetyl or trifluoroacetyl group. Acylating agents like acetic anhydride or trifluoroacetic anhydride (TFAA) react with the alcohol to form an ester. Acylated derivatives are often more stable than their silylated counterparts.[7]

For this compound, silylation with BSTFA is an excellent choice due to the clean and rapid reaction, leading to a derivative with ideal properties for GC-MS analysis.

Deciphering the Mass Spectrum: A Predictive Approach

The mass spectrum of the TMS-derivatized this compound is predicted to exhibit a characteristic fragmentation pattern influenced by the halogen atoms and the benzyl structure.

  • Molecular Ion (M+•): The presence of both bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and iodine (monoisotopic at 127) will result in a complex but highly informative molecular ion cluster.[8][9][10] The isotopic pattern will be a definitive indicator of the elemental composition.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: A common fragmentation for alcohols and their derivatives is the cleavage of the C-C bond adjacent to the oxygen.[11][12] For the TMS derivative, this would result in the loss of the benzyl radical.

    • Loss of Halogens: Fragmentation involving the loss of bromine or iodine radicals is expected.

    • Tropylium Ion Formation: The formation of the stable tropylium ion (m/z 91) is a hallmark of benzyl compounds.

    • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the CH2O-TMS group is also a probable fragmentation pathway.

A patent for the synthesis of a related compound, 2-bromo-5-iodobenzyl alcohol, indicates GC-MS analysis of the precursor 2-bromo-4-iodotoluene, showing a molecular ion peak (M+1) at m/z 298 and (M-1) at m/z 296, which aligns with the expected isotopic pattern for a compound containing one bromine atom.[13] This provides a valuable reference for predicting the fragmentation of our target analyte.

A Comparative Analysis of Analytical Techniques

While GC-MS is a robust method, a comprehensive understanding requires a comparison with other analytical techniques.

TechniqueAdvantages for this compound CharacterizationDisadvantages
GC-MS High sensitivity and resolution. Provides detailed structural information through fragmentation patterns. Excellent for separating isomers.[14][15][16][17]Requires derivatization for polar analytes. Not suitable for non-volatile or thermally labile compounds.[16]
LC-MS Suitable for a wider range of compounds, including non-volatile and thermally labile molecules. Does not typically require derivatization for polarity.[14][15][16][17]Lower chromatographic resolution compared to GC for some compounds. Ionization efficiency can be variable.
NMR Spectroscopy Provides unambiguous structural elucidation, including stereochemistry. Non-destructive technique.Lower sensitivity compared to MS techniques. Requires larger sample amounts. Complex spectra can be challenging to interpret.[18]

Experimental Protocol: GC-MS Analysis of TMS-Derivatized this compound

This protocol is a self-validating system designed for the robust characterization of this compound derivatives.

1. Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

2. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Dilute the sample with 800 µL of ethyl acetate.

  • Pass the solution through a small column of anhydrous sodium sulfate to remove any non-volatile impurities.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the expected molecular fragmentation, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis Sample 2-Bromo-4-iodobenzyl alcohol Sample Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Heat at 70°C Dissolve->Derivatize Dilute Dilute with Ethyl Acetate Derivatize->Dilute Inject Inject into GC Dilute->Inject Separate Separation on HP-5ms Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Spectrum Mass Spectrum Detect->Spectrum

Caption: GC-MS analysis workflow for this compound.

Fragmentation_Pathway cluster_fragments Primary Fragments MI [M]+• (TMS-Derivative) F1 [M-CH3]+ MI->F1 - •CH3 F2 [M-Br]+ MI->F2 - •Br F3 [M-I]+ MI->F3 - •I F4 [M-CH2OTMS]+ MI->F4 - •CH2OTMS Tropylium Tropylium Ion (m/z 91) F4->Tropylium Rearrangement

Caption: Predicted fragmentation of TMS-derivatized this compound.

Conclusion and Recommendations

GC-MS, when coupled with an appropriate derivatization strategy, is an exceptionally powerful and reliable technique for the characterization of this compound and its derivatives. The high chromatographic resolution and detailed structural information from mass spectral fragmentation provide a high degree of confidence in compound identification. For unambiguous structural confirmation, especially for novel compounds, complementing GC-MS data with NMR spectroscopy is highly recommended. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to confidently characterize these important chemical intermediates.

References

  • ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • YouTube. (2025, August 14). What Is Derivatization In GC-MS?. Chemistry For Everyone. Retrieved from [Link]

  • MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-iodo-. NIST WebBook. Retrieved from [Link]

  • ALWSCI. (2023, July 25). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

  • Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Dihalogenated Benzyl Alcohol Isomers: Electronic and Steric Effects in Key Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dihalogenated benzyl alcohols are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Their utility stems from the versatile reactivity of the benzylic hydroxyl group, which can be readily transformed into aldehydes, ethers, esters, and halides. However, the efficiency and outcome of these transformations are profoundly influenced by the substitution pattern of the halogen atoms on the aromatic ring. This guide provides a comprehensive analysis of the comparative reactivity of ortho, meta, and para dihalogenated benzyl alcohol isomers. We will dissect the underlying electronic and steric principles that govern their behavior in common synthetic reactions and provide supporting experimental insights for researchers, scientists, and drug development professionals.

Theoretical Framework: Decoding the Factors Influencing Reactivity

The reactivity of the benzylic hydroxyl group is primarily dictated by the electronic environment of the benzylic carbon and the steric accessibility of the reaction center. The two halogen substituents modulate these factors in a position-dependent manner.

Electronic Effects: An Interplay of Induction and Resonance

Halogens exert two opposing electronic effects: a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+R) via their lone pairs.[3][4]

  • Inductive Effect (-I): The electronegative halogen atoms pull electron density away from the benzene ring through the sigma bond network. This effect deactivates the ring and, crucially, destabilizes any positive charge that develops at the benzylic carbon during a reaction, such as in an SN1-type mechanism. This effect weakens with distance.

  • Resonance Effect (+R): A halogen's lone pair electrons can be delocalized into the pi-system of the benzene ring. This effect primarily increases electron density at the ortho and para positions.[5]

The net result is that halogens are deactivating overall, but the electronic landscape is not uniform. For reactions involving the benzylic alcohol, the stability of the transition state is key. If a reaction proceeds through a transition state with developing positive charge on the benzylic carbon (e.g., SN1, acid-catalyzed etherification), the -I effect will dominate, slowing the reaction.[6]

cluster_legend Legend cluster_isomer Electronic Effects on Benzylic Cation Stability Inductive Inductive Effect (-I) Resonance Resonance Effect (+R) Ortho Ortho Isomer Benzylic_O Benzylic C+ Stability (Destabilized) Ortho->Benzylic_O -I (Strong) +R (Moderate) Meta Meta Isomer Benzylic_M Benzylic C+ Stability (Most Destabilized) Meta->Benzylic_M -I (Moderate) Para Para Isomer Benzylic_P Benzylic C+ Stability (Destabilized) Para->Benzylic_P -I (Weak) +R (Moderate)

Caption: Interplay of inductive and resonance effects on benzylic carbocation stability.

Steric Hindrance and Intramolecular Interactions
  • Steric Hindrance: Halogen atoms, particularly the larger bromine and iodine, can physically block the approach of a reagent to the benzylic alcohol group when placed at the ortho position (e.g., in 2,6- or 2,4-dihalogenated isomers).[7][8] This steric hindrance is a critical factor in bimolecular reactions (SN2) where backside attack is required.

  • Intramolecular Hydrogen Bonding: An ortho-halogen can form a weak intramolecular hydrogen bond with the hydroxyl proton.[9] This interaction can influence the conformation of the alcohol and potentially affect the acidity of the proton and the reactivity of the oxygen atom.

Comparative Reactivity in Key Synthetic Transformations

The interplay of these electronic and steric factors leads to distinct reactivity profiles for the different dihalogenated isomers.

Oxidation to Benzaldehydes

The oxidation of benzyl alcohols to benzaldehydes is a cornerstone transformation. A common mechanism involves the formation of a chromate ester, followed by the rate-determining cleavage of the α-C-H bond.[10]

Causality Behind Experimental Observations: Kinetic studies on the oxidation of substituted benzyl alcohols consistently show that electron-withdrawing groups slow down the reaction.[10][11] This is quantified by the Hammett equation, which relates reaction rates to substituent constants (σ).[12] A negative reaction constant (ρ) indicates a buildup of positive charge in the transition state. Therefore, electron-withdrawing halogens destabilize this transition state, reducing the reaction rate.

Comparative Data:

Substrate (Isomer)Relative Rate of Oxidation (Qualitative)Dominant FactorsReference
3,5-Dichlorobenzyl alcohol SlowestStrong inductive (-I) effect from two meta halogens, destabilizing the transition state.[10][13]
2,4-Dichlorobenzyl alcohol IntermediateCombination of -I effects and a +R effect from the para-Cl. Steric hindrance from ortho-Cl may also play a role.[1][10]
2,6-Dichlorobenzyl alcohol SlowSignificant steric hindrance from two ortho-Cl atoms impeding the formation of the bulky chromate ester intermediate. Strong combined -I effect.[14]
Unsubstituted Benzyl Alcohol FastestBaseline for comparison.[10]
Nucleophilic Substitution and Etherification

These reactions, which involve replacing the hydroxyl group, can proceed via SN1 or SN2 pathways. The preferred mechanism and the relative rates are highly dependent on the isomer's structure.

  • SN1 Pathway: This mechanism involves the formation of a benzylic carbocation. As discussed, the strong electron-withdrawing nature of halogens significantly destabilizes this intermediate, making the SN1 pathway highly unfavorable for all dihalogenated isomers compared to unsubstituted benzyl alcohol.[15]

  • SN2 Pathway: This pathway involves a backside attack by a nucleophile on the benzylic carbon.[16] The rate is exquisitely sensitive to steric hindrance.

  • Acid-Catalyzed Etherification: This reaction often proceeds through a carbocation-like transition state.[6] Therefore, its reactivity trend mirrors the SN1 pathway; electron-withdrawing groups deactivate the substrate. Studies show that benzyl alcohols with electron-donating groups are efficiently converted to ethers, while those with electron-withdrawing groups give lower yields and require longer reaction times.[6]

Comparative Data (Yields in a Representative Etherification):

SubstrateReaction Time (h)Yield (%)Dominant FactorsReference
4-Methoxybenzyl alcohol (EDG)0.595Electron-donating group stabilizes positive charge in transition state.[6]
Benzyl alcohol1.092Baseline.[6]
4-Chlorobenzyl alcohol (EWG)4.085Electron-withdrawing group destabilizes positive charge.[6]
2,4-Dichlorobenzyl alcohol 8.070Strong deactivation from two EWGs. Steric hindrance from ortho-Cl.[6]
4-Nitrobenzyl alcohol (Strong EWG)12.045Very strong deactivation.[6]

Experimental Protocols

To ensure reproducibility and provide a self-validating system, a detailed protocol for a representative reaction is provided below.

Protocol: Comparative Oxidation of a Dichlorobenzyl Alcohol Isomer

This protocol is adapted from kinetic studies on the oxidation of benzyl alcohols using pyrazinium dichromate (PzDC).[10]

Objective: To determine the pseudo-first-order rate constant for the oxidation of 2,4-dichlorobenzyl alcohol to 2,4-dichlorobenzaldehyde.

Materials:

  • 2,4-Dichlorobenzyl alcohol (Substrate)

  • Pyrazinium Dichromate (PzDC) (Oxidant)

  • Dimethyl Sulfoxide (DMSO, purified) (Solvent)

  • p-Toluenesulfonic acid (TsOH) (Acid catalyst)

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 2,4-dichlorobenzyl alcohol (e.g., 0.1 M) in DMSO.

    • Prepare a stock solution of PzDC (e.g., 0.01 M) in DMSO.

    • Prepare a stock solution of TsOH (e.g., 0.5 M) in DMSO.

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer cell holder to a constant temperature (e.g., 303 K ± 0.3 K).

    • In a quartz cuvette, pipette the required volumes of the substrate and acid stock solutions, and add DMSO to make up the total volume (e.g., 2.5 mL), ensuring a large excess of the alcohol relative to PzDC (e.g., >10-fold).

    • Initiate the reaction by adding the required volume of the PzDC stock solution (e.g., 0.5 mL), mix quickly, and immediately begin monitoring the decrease in absorbance of PzDC at its λmax (approx. 375 nm).

    • Record absorbance values at regular time intervals until the reaction is ~80% complete.

  • Data Analysis:

    • The reaction is performed under pseudo-first-order conditions. Plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at infinite time.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • Repeat the experiment with 3,5-dichlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol under identical conditions to obtain their respective rate constants for comparison.

cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_subs Prepare Substrate Solution (e.g., 0.1M 2,4-DCBA in DMSO) mix Mix Substrate, Catalyst, & Solvent in Cuvette prep_subs->mix prep_oxid Prepare Oxidant Solution (e.g., 0.01M PzDC in DMSO) initiate Initiate with Oxidant & Start Timer prep_oxid->initiate prep_cat Prepare Catalyst Solution (e.g., 0.5M TsOH in DMSO) prep_cat->mix thermo Thermostat Cuvette (e.g., 303 K) thermo->mix mix->initiate monitor Monitor Absorbance (λ=375 nm) vs. Time initiate->monitor plot Plot ln(At - A∞) vs. Time monitor->plot calc Calculate Slope plot->calc result k' = -Slope calc->result

Sources

Assessing the purity of synthesized 2-Bromo-4-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Purity of Synthesized 2-Bromo-4-iodobenzyl Alcohol

For researchers, medicinal chemists, and professionals in drug development, the integrity of a starting material is paramount. This compound is a versatile chemical building block used in the synthesis of complex molecules and pharmaceutical intermediates.[1] Its precise structure, featuring three distinct substitution points on the aromatic ring, makes it a valuable scaffold. However, this structural complexity also presents challenges in its synthesis and purification. Ensuring the purity of this reagent is not merely a quality control step; it is a prerequisite for reproducible, reliable, and successful downstream applications.

This guide provides a comprehensive, multi-faceted strategy for assessing the purity of synthesized this compound. We will move beyond simple protocols to explain the causality behind our methodological choices, empowering you to not only identify impurities but also to understand their origins and select the most effective purification strategies.

Understanding the Source: Synthesis and Potential Impurities

To effectively hunt for impurities, one must first understand where they are likely to originate. A common synthetic route to this compound involves the bromination and iodination of a toluene derivative, followed by benzylic bromination and subsequent hydrolysis.[2]

A representative synthetic pathway starts from 2-bromo-4-iodotoluene, which undergoes radical bromination using N-bromosuccinimide (NBS) to form 2-bromo-4-iodobenzyl bromide. This intermediate is then hydrolyzed, often with a base like sodium hydroxide in a solvent such as dimethyl sulfoxide, to yield the final product.[2]

This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2-bromo-4-iodotoluene.

  • Incomplete Reaction Products: Lingering 2-bromo-4-iodobenzyl bromide.

  • Over-oxidation Products: Formation of 2-bromo-4-iodobenzaldehyde, a common byproduct in the oxidation of benzyl alcohols.

  • Isomeric Impurities: Depending on the regioselectivity of the initial halogenation steps, other isomers could be present.

  • Reagent-derived Impurities: Succinimide from the NBS reaction.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM 2-Bromo-4-iodotoluene INT 2-Bromo-4-iodobenzyl bromide SM->INT NBS, AIBN IMP1 Unreacted SM SM->IMP1 carryover PROD This compound (Target) INT->PROD NaOH, DMSO IMP2 Unreacted Intermediate INT->IMP2 incomplete hydrolysis IMP3 2-Bromo-4-iodobenzaldehyde (Oxidation) PROD->IMP3 over-oxidation IMP4 Isomers

Caption: Origin of common impurities during synthesis.

A Multi-Modal Purity Assessment Workflow

No single analytical technique provides a complete picture of purity. A robust assessment relies on an orthogonal approach, combining chromatographic separation with definitive spectroscopic identification. Our recommended workflow is designed to be self-validating, moving from rapid qualitative checks to rigorous quantitative analysis and structural confirmation.

start Synthesized Crude Product initial_screen Initial Qualitative Screen (TLC & Melting Point) start->initial_screen decision_1 Broad MP or Multiple TLC Spots? initial_screen->decision_1 purify Purification Step (Recrystallization or Column Chromatography) decision_1->purify Yes quant_analysis Quantitative & Structural Analysis (HPLC, GC-MS, NMR) decision_1->quant_analysis No (Sharp MP, Single Spot) purify->quant_analysis decision_2 Purity >99% and Structurally Confirmed? quant_analysis->decision_2 end_pass Product Meets Purity Specs decision_2->end_pass Yes end_fail Further Purification or Re-synthesis Required decision_2->end_fail No

Caption: Self-validating workflow for purity assessment.

Chromatographic Purity Analysis

Chromatography separates the target compound from potential impurities based on differential partitioning between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative purity assessment of non-volatile organic compounds. A reverse-phase method is ideal for this compound.

Why Reverse-Phase? The compound is moderately polar due to the hydroxyl group but has a significant non-polar character from the substituted benzene ring. A C18 (octadecylsilyl) stationary phase provides excellent hydrophobic interaction, allowing for effective separation from both more polar (e.g., succinimide) and less polar (e.g., 2-bromo-4-iodotoluene) impurities.

Experimental Protocol: HPLC Purity Assay

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase:

    • Solvent A: Water (HPLC Grade)

    • Solvent B: Acetonitrile (HPLC Grade)

  • Gradient Elution: Start with a 50:50 mixture of A:B, ramping linearly to 100% B over 20 minutes. This gradient is crucial because it can resolve a wide range of potential impurities with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm. The aromatic ring provides strong chromophores for sensitive detection.

  • Sample Preparation: Prepare a stock solution of the synthesized alcohol in acetonitrile at approximately 1 mg/mL.

  • Analysis: Inject 10 µL. Purity is determined by the area-percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Why GC-MS? The technique is highly sensitive and separates based on boiling point and polarity. The mass spectrometer provides unambiguous identification of known impurities by their fragmentation patterns and confirms the molecular weight of the main peak. For example, the presence of an aldehyde impurity would be readily identified by its characteristic mass spectrum.

Experimental Protocol: GC-MS Purity Assay

  • Column: A non-polar or mid-polarity column, such as a DB-5MS or HP-5MS (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm, is recommended for good separation of aromatic compounds.[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: 1 µL of a ~1 mg/mL solution in ethyl acetate, splitless injection.

  • Temperature Program:

    • Initial oven temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-400.

  • Analysis: Identify the main peak corresponding to this compound (MW: 312.93 g/mol ).[1] Search for peaks corresponding to the molecular weights of suspected impurities.

Spectroscopic Confirmation and Purity

While chromatography separates components, spectroscopy provides the definitive structural proof required to confirm the identity of the main peak and any separated impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms.

Why NMR? For this compound, the ¹H NMR spectrum is highly diagnostic. The aromatic region will show a specific splitting pattern for the three protons, and the benzylic CH₂ and alcohol OH protons will have characteristic chemical shifts. Impurities like the corresponding aldehyde would show a distinct aldehydic proton signal (~10 ppm), while unreacted starting material would show a methyl singlet (~2.4 ppm) instead of the benzylic alcohol signals.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Benzylic CH₂~4.5 - 4.7Singlet (or doublet if coupled to OH)2H
Aromatic CH (position 6)~7.75Doublet (d)1H
Aromatic CH (position 5)~7.40Doublet of doublets (dd)1H
Aromatic CH (position 3)~7.53Doublet (d)1H
Alcohol OHVariable (typically ~2.0 - 5.0)Singlet (broad) or Triplet1H
Note: Expected shifts are based on literature data and may vary slightly based on solvent and concentration.[2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the peaks in the ¹H spectrum. The ratio of integrations should correspond to the number of protons in the molecule (2:1:1:1). Check for any unexpected peaks, which would indicate impurities. A very pure sample will have a clean baseline and no extraneous signals.

Comparison of Primary Analytical Techniques

Technique Principle Information Gained Advantages Disadvantages
HPLC Differential partitioning between liquid mobile and solid stationary phases.Quantitative purity (area %), retention time for identification.Highly reproducible, quantitative, suitable for non-volatile compounds.Requires reference standards for absolute quantification, less structural information.
GC-MS Separation by volatility, followed by mass-to-charge ratio detection.Quantitative purity (area %), molecular weight, fragmentation pattern.High sensitivity, definitive identification of known impurities via MS library.[4]Compound must be thermally stable and volatile.
NMR Nuclear spin transitions in a magnetic field.Unambiguous structure confirmation, identification of unknown impurities, quantitative purity (qNMR).Provides the most structural detail, can identify and quantify without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods, higher equipment cost.

Strategies for Purification

If the initial analysis reveals unacceptable levels of impurities, purification is necessary. The choice of method depends on the nature of the impurities and the physical state of the product.

Recrystallization

For crystalline solids like this compound, recrystallization is often the most effective and scalable purification method. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small batches with solvents like hexane, ethyl acetate, toluene, or mixtures (e.g., hexane/ethyl acetate).[6][7]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Silica Gel Column Chromatography

If recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the preferred alternative.[8]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A solvent system that provides good separation on TLC is the starting point. For this compound, a mixture of hexane and ethyl acetate is a good choice. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica bed.

  • Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Conclusion

Assessing the purity of this compound is a critical step that demands a rigorous, multi-technique approach. A combination of high-resolution chromatographic methods like HPLC and GC-MS provides the necessary quantitative data, while spectroscopic analysis by NMR offers definitive structural confirmation. By understanding the potential impurities arising from the synthesis, researchers can tailor their analytical and purification strategies to ensure the material integrity required for advancing scientific discovery and drug development.

References

  • Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications.
  • Dasgupta, A., & Womble, S. (1999). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of Chromatography B: Biomedical Sciences and Applications.
  • BenchChem (2025). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol. BenchChem.
  • Biosynth. This compound | 1261648-93-4. Biosynth.
  • CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol. Google Patents.
  • BenchChem (2025). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. BenchChem.
  • Ren, M., & Wang, Y. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Beijing Physical and Chemical Analysis and Testing Center.
  • Shrivastava, V.S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre.
  • BenchChem (2025). purification strategies for removing benzyl chloride from reaction mixtures. BenchChem.
  • SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies.
  • ChemicalBook. (n.d.). 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum. ChemicalBook.
  • ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?. ResearchGate.
  • Uesugi, N., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.
  • Royal Society of Chemistry. (2012). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. The Royal Society of Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • ChemicalBook. (n.d.). 4-Bromobenzyl alcohol(873-75-6) 1H NMR spectrum. ChemicalBook.

Sources

A Researcher's Guide to Cross-Referencing NMR Data for 2-Bromo-4-iodobenzyl Alcohol: Ensuring Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. 2-Bromo-4-iodobenzyl alcohol, a versatile building block in organic synthesis, requires accurate characterization to ensure the integrity of subsequent research. This guide provides a comprehensive cross-referencing of available Nuclear Magnetic Resonance (NMR) data for this compound, alongside a detailed experimental protocol and a comparative analysis with structurally related molecules.

Understanding the Importance of NMR Cross-Referencing

Nuclear Magnetic Resonance spectroscopy is a cornerstone of chemical analysis, offering detailed information about the molecular structure of a compound. However, NMR data can be influenced by various factors, including the solvent used, the concentration of the sample, and the magnetic field strength of the spectrometer. Therefore, cross-referencing data from multiple sources and understanding the expected spectral characteristics based on analogous compounds are crucial steps in the verification process. This guide will delve into the available ¹H and ¹³C NMR data for this compound, providing a framework for its confident identification.

Available NMR Data for this compound

To date, the most accessible NMR data for this compound is found in the patent literature. A Chinese patent (CN113233957A) provides ¹H NMR spectra in two commonly used deuterated solvents: chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆)[1]. It is important to note that the patent specifies a field strength of 40 MHz for these spectra, which is unusually low for modern NMR and may impact the resolution and accuracy of the data.

Table 1: ¹H NMR Data for this compound

SolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentSource
CDCl₃7.75d2.01HAr-H[1]
7.45dd8.41HAr-H[1]
7.27d8.41HAr-H[1]
4.48s-2HCH₂[1]
DMSO-d₆7.65d2.41HAr-H[1]
7.53d8.51HAr-H[1]
7.40dd8.5, 2.41HAr-H[1]
5.58t5.41HOH[1]
4.49d5.42HCH₂[1]

Currently, there is no publicly available, peer-reviewed ¹³C NMR data for this compound. The aforementioned patent provides ¹³C NMR data for a precursor, 2-bromo-4-iodotoluene, but not the final alcohol product[1]. The absence of this critical data necessitates a predictive approach based on the analysis of structurally similar compounds.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Using both solvents allows for a more robust cross-validation of the data.

    • Gently swirl or vortex the vial to ensure complete dissolution of the solid. Incomplete dissolution can lead to broadened spectral lines and inaccurate integration.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral resolution.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines for the specific spectrometer probe.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. A stable lock is essential for maintaining a constant magnetic field during data acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes spectral line broadening and improves resolution. Automated shimming routines are standard on modern spectrometers.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using standard parameters. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower sensitivity, a larger number of scans (typically 128 or more) will be required. The use of spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) is recommended to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and coupling constants (J values) to elucidate the connectivity of the protons.

Diagram of the NMR Data Acquisition Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve inDeuterated Solvent weigh->dissolve filter Filter intoNMR Tube dissolve->filter insert Insert Sample intoSpectrometer filter->insert lock Lock onDeuterium Signal insert->lock shim Shim MagneticField lock->shim acquire Acquire¹H & ¹³C Spectra shim->acquire ft FourierTransform acquire->ft phase PhaseCorrection ft->phase calibrate CalibrateChemical Shifts phase->calibrate analyze Analyze &Interpret Data calibrate->analyze

Caption: A streamlined workflow for acquiring high-quality NMR data.

Comparative Analysis with Structurally Related Compounds

In the absence of definitive ¹³C NMR data for this compound, a comparative analysis with structurally similar compounds can provide valuable insights and allow for a reasoned prediction of the expected chemical shifts.

Table 2: ¹H and ¹³C NMR Data for Structurally Related Benzyl Alcohols in CDCl₃

Compound¹H NMR (δ ppm, Multiplicity, J Hz)¹³C NMR (δ ppm)
2-Bromobenzyl alcohol 7.53 (d, 1H), 7.45 (d, 1H), 7.31 (t, 1H), 7.15 (t, 1H), 4.71 (s, 2H)139.3, 132.8, 129.4, 128.9, 127.7, 122.8, 64.9
4-Bromobenzyl alcohol 7.46 (d, 2H), 7.22 (d, 2H), 4.65 (s, 2H)140.0, 131.6, 128.7, 121.5, 64.5
2-Iodobenzyl alcohol 7.82 (d, 1H), 7.48 (d, 1H), 7.35 (t, 1H), 6.98 (t, 1H), 4.68 (s, 2H)142.6, 139.5, 129.6, 129.4, 128.5, 97.9, 69.4

Analysis and Prediction for this compound:

  • ¹H NMR: The reported ¹H NMR data from the patent aligns reasonably well with the expected shifts based on the analogs. The aromatic protons are in the expected downfield region (7-8 ppm), and the benzylic protons (CH₂) are around 4.5 ppm. The splitting patterns reported in the DMSO-d₆ spectrum (a doublet, a doublet of doublets, and a doublet) are consistent with a 1,2,4-trisubstituted benzene ring. The observation of the hydroxyl proton as a triplet in DMSO-d₆ is also typical due to coupling with the adjacent CH₂ protons.

  • ¹³C NMR (Predicted): Based on the data for the related compounds, we can predict the approximate chemical shifts for the carbon atoms in this compound.

    • The carbon bearing the bromine (C-Br) is expected to be in the range of 122-125 ppm.

    • The carbon bearing the iodine (C-I) will be significantly upfield, likely around 90-95 ppm, due to the heavy atom effect of iodine.

    • The carbon attached to the hydroxymethyl group (C-CH₂OH) is predicted to be around 140-143 ppm.

    • The remaining aromatic carbons will have shifts influenced by the positions of the bromine and iodine substituents.

    • The benzylic carbon (CH₂OH) should appear in the range of 63-65 ppm.

Diagram of the Data Cross-Referencing Logic:

Cross_Referencing Target This compound NMR Data Patent Patent Data (¹H NMR) Target->Patent Direct Evidence Predicted Predicted ¹³C NMR Target->Predicted Inference Verified Verified Structure Patent->Verified Corroboration Analog1 2-Bromobenzyl Alcohol (¹H & ¹³C NMR) Analog1->Predicted Analog2 4-Bromobenzyl Alcohol (¹H & ¹³C NMR) Analog2->Predicted Analog3 2-Iodobenzyl Alcohol (¹H & ¹³C NMR) Analog3->Predicted Predicted->Verified Confidence Boost

Caption: Logical flow for structural verification through data cross-referencing.

Conclusion and Recommendations

The structural verification of this compound via NMR spectroscopy currently relies on limited ¹H NMR data from patent literature and predictive analysis for the ¹³C NMR spectrum based on structurally related compounds. While the available proton data provides a good initial confirmation, obtaining a high-resolution, peer-reviewed ¹³C NMR spectrum is essential for unequivocal structural confirmation.

It is strongly recommended that researchers working with this compound acquire their own high-field ¹H and ¹³C NMR data following the detailed protocol outlined in this guide. This will not only confirm the identity and purity of their material but also contribute valuable, publicly accessible data to the scientific community, facilitating future research endeavors. When reporting new findings involving this compound, a thorough description of the NMR characterization, including the solvent and field strength, is crucial for scientific rigor and reproducibility.

References

  • Preparation method of 2-bromo-5-iodo-benzyl alcohol. CN113233957A.

Sources

The Strategic Advantage of 2-Bromo-4-iodobenzyl Alcohol in Sequential Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, the choice of a precursor is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic campaign. For researchers, scientists, and drug development professionals, an ideal intermediate offers a combination of reactivity, selectivity, and versatility. 2-Bromo-4-iodobenzyl alcohol has emerged as a particularly strategic precursor, offering a distinct advantage in the programmed synthesis of complex, multi-substituted aromatic compounds. This guide provides an in-depth technical comparison of this compound with other relevant intermediates, supported by established chemical principles and illustrative experimental data.

The Power of Orthogonal Halogen Reactivity

The primary value of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The Carbon-Iodine (C-I) bond is inherently weaker and thus more reactive towards oxidative addition to a palladium(0) catalyst than the Carbon-Bromine (C-Br) bond. This reactivity trend (C-I > C-Br > C-Cl) is a cornerstone of modern cross-coupling chemistry, enabling chemists to perform sequential, site-selective functionalizations on a single aromatic ring.[1][2]

This "orthogonal" reactivity allows for a modular approach to synthesis. One can first perform a cross-coupling reaction at the more reactive iodo-position under milder conditions, leaving the bromo-position untouched. Subsequently, a second, different cross-coupling reaction can be carried out at the bromo-position, often under more forcing conditions. This strategy is invaluable for the construction of complex molecules with diverse substitution patterns.

Comparative Efficacy in Key Cross-Coupling Reactions

To objectively assess the efficacy of this compound, we will compare its performance in key cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Heck reactions—against relevant alternative intermediates: 4-iodobenzyl alcohol, 2,4-dibromobenzyl alcohol, and 4-bromo-2-iodobenzyl alcohol.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound allows for selective coupling at the 4-position.

Table 1: Illustrative Comparison of Intermediates in a Representative Suzuki-Miyaura Reaction with Phenylboronic Acid

PrecursorProduct(s)Typical ConditionsReaction Time (h)Illustrative Yield (%)Remarks
This compound 4-Phenyl-2-bromobenzyl alcoholPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C4-885-95High regioselectivity for the C-I bond. The C-Br bond remains for further functionalization.
4-Iodobenzyl alcohol4-Phenylbenzyl alcoholPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C4-890-98High yield, but no further site for sequential coupling.
2,4-Dibromobenzyl alcohol4-Phenyl-2-bromobenzyl alcohol and/or 2-Phenyl-4-bromobenzyl alcohol and/or 2,4-Diphenylbenzyl alcoholPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C12-24VariableLower reactivity of C-Br bonds requires more forcing conditions, leading to potential mixtures of mono- and di-coupled products and regioisomers.
4-Bromo-2-iodobenzyl alcohol2-Phenyl-4-bromobenzyl alcoholPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C4-885-95High regioselectivity for the C-I bond, yielding a different regioisomer compared to the title compound.

Note: The yields are illustrative and based on typical outcomes for analogous systems. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

As the data illustrates, this compound provides a clean and high-yielding route to a mono-arylated product with a remaining bromine handle for subsequent transformations. In contrast, 2,4-dibromobenzyl alcohol would likely lead to a mixture of products that are difficult to separate, and 4-iodobenzyl alcohol offers no further point of attachment.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes. The high reactivity of the C-I bond in this compound is again advantageous for achieving regioselectivity.[3][4]

Table 2: Illustrative Comparison of Intermediates in a Representative Sonogashira Reaction with Phenylacetylene

PrecursorProductTypical ConditionsReaction Time (h)Illustrative Yield (%)Remarks
This compound 2-Bromo-4-(phenylethynyl)benzyl alcoholPd(PPh₃)₄, CuI, Et₃N, THF, rt to 50 °C2-690-98Excellent regioselectivity and high yield under mild conditions.
4-Iodobenzyl alcohol4-(Phenylethynyl)benzyl alcoholPd(PPh₃)₄, CuI, Et₃N, THF, rt to 50 °C2-692-99High yield, but no further functionalization site.
2,4-Dibromobenzyl alcoholMixture of mono- and di-alkynylated productsPd(PPh₃)₄, CuI, Et₃N, THF, 70 °C12-24VariableRequires higher temperatures, leading to potential side reactions and mixtures of products.
4-Bromo-2-iodobenzyl alcohol4-Bromo-2-(phenylethynyl)benzyl alcoholPd(PPh₃)₄, CuI, Et₃N, THF, rt to 50 °C2-690-98High regioselectivity for the C-I bond, yielding the isomeric product.

Note: The yields are illustrative and based on typical outcomes for analogous systems. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

The Sonogashira coupling of this compound proceeds smoothly and with high selectivity, providing a valuable intermediate for the synthesis of more complex molecules.

Heck Reaction

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also benefits from the differential reactivity of the halogens in this compound.

Table 3: Illustrative Comparison of Intermediates in a Representative Heck Reaction with Styrene

PrecursorProductTypical ConditionsReaction Time (h)Illustrative Yield (%)Remarks
This compound (E)-2-Bromo-4-styrylbenzyl alcoholPd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 80-100 °C8-1675-85Good regioselectivity for the C-I bond.
4-Iodobenzyl alcohol(E)-4-Styrylbenzyl alcoholPd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 80-100 °C8-1680-90High yield, single product.
2,4-Dibromobenzyl alcoholMixture of mono- and di-styrylated productsPd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 120-140 °C24-48VariableRequires harsh conditions, leading to potential for side reactions and complex product mixtures.
4-Bromo-2-iodobenzyl alcohol(E)-4-Bromo-2-styrylbenzyl alcoholPd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 80-100 °C8-1675-85Good regioselectivity for the C-I bond.

Note: The yields are illustrative and based on typical outcomes for analogous systems. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

While the Heck reaction can sometimes be less selective than Suzuki or Sonogashira couplings, the significant reactivity difference between the C-I and C-Br bonds in this compound still allows for a practical degree of regiocontrol.

Practical Considerations: Cost and Purification

While this compound offers significant synthetic advantages, it is generally more expensive than its di-bromo or mono-iodo counterparts due to a more complex manufacturing process. However, the higher initial cost can often be offset by the benefits of a more convergent and efficient synthetic route. The use of 2,4-dibromobenzyl alcohol, for example, might be cheaper upfront, but the subsequent challenges in separating mixtures of regioisomers and di-substituted byproducts can lead to lower overall yields and significantly higher purification costs, especially at scale. The clean and selective reactions of this compound often result in simpler purification procedures, such as crystallization or straightforward column chromatography.

Experimental Protocols

The following are representative, detailed protocols for the regioselective Sonogashira and Suzuki-Miyaura coupling of this compound.

Protocol 1: Regioselective Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-Bromo-4-(phenylethynyl)benzyl alcohol.

Protocol 2: Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, combine this compound, phenylboronic acid, and potassium carbonate.

  • Add Pd(PPh₃)₄.

  • Add a 4:1 mixture of toluene and water.

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-Phenyl-2-bromobenzyl alcohol.

Visualizing the Synthetic Strategy

The strategic advantage of this compound can be visualized in the following workflow diagram.

G cluster_0 Sequential Cross-Coupling Strategy A This compound B First Cross-Coupling (e.g., Sonogashira) A->B Mild Conditions (Selective for C-I) C 4-Alkynyl-2-bromobenzyl alcohol B->C D Second Cross-Coupling (e.g., Suzuki) C->D More Forcing Conditions (Reactive at C-Br) E 4-Alkynyl-2-arylbenzyl alcohol D->E

Caption: Sequential functionalization enabled by this compound.

Conclusion

This compound stands out as a highly efficacious precursor in organic synthesis due to the orthogonal reactivity of its halogen substituents. This unique feature allows for the programmed and regioselective introduction of two different functionalities onto an aromatic ring through sequential cross-coupling reactions. While alternative intermediates such as 4-iodobenzyl alcohol or 2,4-dibromobenzyl alcohol may be more economical on a per-gram basis, the clean reactivity, high yields, and simplified purification associated with this compound often make it the more strategic and ultimately more cost-effective choice for the synthesis of complex molecules. For researchers in drug discovery and development, the ability to rapidly and efficiently construct diverse molecular architectures from a single, versatile precursor is a significant advantage, and this compound is a prime example of a building block designed for such strategic synthetic endeavors.

References

  • Google Patents. (2021). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. Retrieved from [Link]

  • Google Patents. (2021). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • MDPI. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]

  • ResearchGate. (2016). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved from [Link]

  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • ResearchGate. (2023). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromobenzyl alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • Wiley Online Library. (2025). A Half Century of the Sonogashira Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • PubMed. (2013). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Retrieved from [Link]

  • MDPI. (2021). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Retrieved from [Link]

  • PubMed. (2009). Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 2-Bromo-4-iodobenzyl alcohol, a halogenated aromatic compound, adherence to proper disposal protocols is not merely a regulatory formality but a critical practice to ensure the safety of personnel and the integrity of our ecosystems. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound and its associated waste streams.

Foundational Knowledge: Hazard Identification and Risk Assessment

Understanding the inherent hazards of this compound is the first step in establishing a safe disposal workflow. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards from structurally similar molecules such as 2-bromobenzyl alcohol and 4-bromobenzyl alcohol, and from the general class of halogenated organic compounds.

The primary hazards include:

  • Harmful if swallowed (Acute Oral Toxicity).[1][2]

  • Causes serious eye irritation .[1][2][3][4]

  • Causes skin irritation .[3][4]

  • May cause an allergic skin reaction .[1]

  • May cause respiratory irritation .[4]

From a regulatory and environmental perspective, the defining characteristic of this molecule is its halogen content (bromine and iodine). Halogenated organic compounds are subject to specific disposal regulations by the U.S. Environmental Protection Agency (EPA) due to their potential to form persistent and toxic byproducts if not managed correctly.[5][6] They are generally prohibited from land disposal without prior treatment and must not be disposed of down the drain.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, ensuring the appropriate PPE is worn is mandatory. The causality is direct: proper PPE mitigates the risk of exposure identified in the hazard assessment.

  • Hand Protection : Wear nitrile gloves. Nitrile provides excellent resistance to a wide range of organic solvents and aromatic compounds.[9]

  • Eye and Face Protection : Use splash-proof chemical goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][9]

  • Body Protection : A standard laboratory coat is required to protect against incidental skin contact.[9]

This combination of PPE creates a necessary barrier between the researcher and the potential irritant and sensitizing effects of the compound.

The Core Protocol: Waste Segregation and Containment

The central principle for disposing of this compound is strict segregation into a designated Halogenated Organic Waste stream. Mixing halogenated and non-halogenated waste streams complicates and significantly increases the cost of disposal, as the entire volume must then be treated as halogenated waste.[7][9]

Step-by-Step Containment Procedure:

  • Obtain a Designated Waste Container : Procure a clearly labeled, leak-proof container intended specifically for halogenated organic waste. This container should be supplied by your institution's Environmental Health & Safety (EHS) department.

  • Ensure Chemical Compatibility : The container must be made of a material that will not react with the chemical waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[8][10]

  • Proper Labeling : As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and a clear identification of its contents (e.g., "Waste this compound in Ethyl Acetate").[7][9]

  • Keep Containers Closed : Waste containers must be securely capped at all times, except when actively adding waste.[7][8][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere and minimizes spill risk.

  • Avoid Mixing Incompatible Wastes : Never mix halogenated organic waste with other waste streams. This is crucial for both safety and regulatory compliance.

Waste Stream Compatible with this compound Waste? Rationale
Other Halogenated Solvents (e.g., Dichloromethane, Chloroform)Yes These compounds share the same disposal pathway (high-temperature incineration).[7][9]
Non-Halogenated Solvents (e.g., Acetone, Hexane, Ethanol)No Mixing contaminates the non-halogenated stream, drastically increasing disposal costs.[7]
Aqueous Waste (Non-hazardous)No Prohibited. Organic solvents must not be disposed of down the drain or mixed with aqueous waste.[7][8]
Strong Acids or BasesNo Risk of violent exothermic reaction or degradation of the waste container.[10]
Strong OxidizersNo Risk of fire or explosion.

Managing Spills and Contaminated Materials

Accidents happen, and a clear plan for spill management is a non-negotiable part of the disposal protocol.

For small spills:

  • Alert Colleagues : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill : Use a chemical spill kit or an inert absorbent material (e.g., vermiculite, sand) to cover and absorb the spilled liquid.

  • Collect Waste : Carefully sweep or scoop the absorbent material and place it into your designated halogenated organic waste container.[1][3]

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose of Contaminated Items : Any grossly contaminated items (e.g., paper towels, gloves) must also be placed in the solid hazardous waste container for halogenated materials.

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[9]

The Final Disposal Pathway: From Lab to Destruction

The journey of the waste does not end at the laboratory waste container. Understanding the complete lifecycle reinforces the importance of proper segregation.

The workflow below illustrates the validated system for proper disposal, ensuring a closed-loop process from generation to final treatment.

G cluster_lab In The Laboratory cluster_facility Facility & External A Generation of Waste (this compound) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Spill Spill Occurs A->Spill C Segregate into Halogenated Waste Container B->C D Keep Container Labeled & Closed C->D E Scheduled Pickup by EHS or Licensed Contractor D->E Container Full Spill_Response Spill Cleanup Procedure Spill->Spill_Response Activate Spill_Response->C Containment F Transportation to a TSDF E->F G Final Disposal: High-Temperature Incineration F->G H Treatment, Storage, and Disposal Facility

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-4-iodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Protocol for Researchers in Drug Development and Chemical Synthesis

Handling halogenated organic compounds such as 2-Bromo-4-iodobenzyl alcohol in a laboratory setting demands a stringent adherence to safety protocols to mitigate potential health risks. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The information presented here is synthesized from established safety data for structurally similar chemicals to ensure a comprehensive and cautious approach.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance. The primary risks associated with this compound include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes irritation upon contact with the skin.[1]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[1]

Given these hazards, the use of appropriate PPE is not merely a recommendation but a critical requirement for ensuring personal safety in the laboratory.

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any procedure involving this compound, regardless of the quantity being handled.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Full-Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and airborne particles.[4][5] A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as when transferring large volumes or working with the material under pressure.[4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene): Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[5][6] For prolonged contact or when handling larger quantities, more robust gloves like neoprene should be considered.[5] It is crucial to check the breakthrough time and permeation rate of the specific glove material against similar halogenated aromatic compounds. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.[7]
Body Protection Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[5] For procedures with a higher risk of splashing, a chemically resistant apron worn over the lab coat is recommended.[5][7]
Respiratory Protection Use in a Well-Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[2][7] If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.[8]
Procedural Guidance for Safe Handling and Disposal

The following step-by-step procedures are designed to minimize exposure and ensure the safe use of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials and Spill Kit gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer Chemical (in Fume Hood) don_ppe->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Glassware and Surfaces conduct_experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Contaminated Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step 1: Preparation and Precautionary Measures

  • Designate a Work Area: All work with this compound must be performed within a properly functioning chemical fume hood.[2][7]

  • Assemble PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.[5]

  • Spill Kit: Have a chemical spill kit readily accessible. The kit should contain an absorbent material suitable for organic compounds.[9]

Step 2: Handling the Chemical

  • Donning PPE: Put on your lab coat, followed by safety goggles and gloves. If a significant splash risk exists, also don a face shield and a chemically resistant apron.

  • Weighing and Transfer: As this compound is a solid, care should be taken to avoid generating dust during weighing and transfer.[2] Perform these actions in the fume hood.

  • During the Procedure: Keep the container of this compound closed when not in use.[2] Avoid contact with skin and eyes, and do not breathe in any dust.[2]

Step 3: Post-Handling and Waste Disposal

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal: Dispose of all contaminated waste, including used gloves, weigh boats, and any contaminated absorbent material from spills, in a clearly labeled hazardous waste container.[8][9] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and lab coat.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after removing your PPE.[2] Do not eat, drink, or smoke in the laboratory.[2][7]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.

  • Spill: In case of a small spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[2][9] For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these rigorous safety protocols and utilizing the specified personal protective equipment, researchers can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for all.

References

  • Greenfield Global. Benzyl Alcohol Safety Data Sheet. [Link]

  • PubChem. 2-Bromobenzyl alcohol Hazard Information. [Link]

  • ECP Labchem. MSDS BL041 Benzyl Alcohol. [Link]

  • Spectrum Pharmacy Products. Scientific Documentation - BE158, Benzyl Alcohol, NF. [Link]

  • 3M. Safety Data Sheet: 3M™ High Productivity Floor Stripper. [Link]

  • Valudor Products. Safety Data Sheet: benzyl alcohol. [Link]

  • 2M Holdings. SAFETY DATA SHEET BENZYL ALCOHOL TECH. [Link]

  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-iodobenzyl alcohol
Reactant of Route 2
2-Bromo-4-iodobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.